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Foundational

What is Methomyl D3 and its chemical structure

An In-Depth Technical Guide to Methomyl-d3: Properties, Applications, and Analytical Protocols Introduction Methomyl (CAS No. 16752-77-5) is a broad-spectrum carbamate insecticide widely utilized in agriculture to contro...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Methomyl-d3: Properties, Applications, and Analytical Protocols

Introduction

Methomyl (CAS No. 16752-77-5) is a broad-spectrum carbamate insecticide widely utilized in agriculture to control a variety of pests on fruits, vegetables, and field crops.[1][2] Its mode of action involves the potent inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects and mammals.[1][3] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in continuous nerve stimulation, paralysis, and ultimately, death of the target pest.[3] Given its high toxicity and the need to monitor its presence in the environment and food products, highly accurate and sensitive analytical methods are paramount.[4][5]

This guide focuses on Methomyl-d3 (CAS No. 1398109-07-3), the deuterium-labeled stable isotope of Methomyl.[6][7] The strategic replacement of three hydrogen atoms with deuterium on the N-methyl group creates a molecule that is chemically and physically almost identical to Methomyl but possesses a distinct, higher mass. This characteristic makes Methomyl-d3 an ideal internal standard for quantitative analysis by mass spectrometry. This document serves as a technical resource for researchers, analytical chemists, and toxicologists, providing a comprehensive overview of Methomyl-d3, its application, and a validated protocol for its use in robust analytical workflows.

Part 1: Physicochemical Characterization

A thorough understanding of a reference standard begins with its fundamental physicochemical properties. Methomyl-d3's properties closely mirror those of its non-labeled parent compound, which is critical for its function as an internal standard. The key distinction is its molecular weight, which is increased by the mass of the three deuterium atoms.

PropertyMethomyl-d3 Methomyl (unlabeled)
Formal Name N-[[(methyl-d3-amino)carbonyl]oxy]-ethanimidothioic acid, methyl ester[8]N-[[(methylamino)carbonyl]oxy]-ethanimidothioic acid, methyl ester[9]
CAS Number 1398109-07-3[6][8][10]16752-77-5[1][5][9]
Molecular Formula C₅H₇D₃N₂O₂S[6][8][10]C₅H₁₀N₂O₂S[1][5][9]
Molecular Weight ~165.23 g/mol [6][11]~162.21 g/mol [1][9]
Appearance White Crystalline Solid[7]White Crystalline Solid[1][5]
Odor Slightly Sulfurous[10]Slightly Sulfurous[1][5]
SMILES String [2H]C([2H])([2H])NC(=O)ON=C(C)SC[11]CC(=NOC(=O)NC)SC[1]

The chemical structure of Methomyl-d3 is identical to that of Methomyl, with the exception of the three deuterium atoms on the terminal methylamino group. This substitution is illustrated below.

G cluster_0 Methomyl-d3 Structure m1 S m2 C m1->m2 m10 CH₃ m1->m10 m3 C m2->m3 = m11 CH₃ m2->m11 m4 N m3->m4 m5 O m4->m5 m6 C m5->m6 m7 N m6->m7 m9 O m6->m9 = m8 C(D)₃ m7->m8

Caption: Chemical structure of Methomyl-d3.

Part 2: The Role of Methomyl-d3 in Quantitative Analysis

The Principle of Isotope Dilution Mass Spectrometry

In analytical chemistry, particularly for trace-level quantification in complex matrices like food or environmental samples, achieving accuracy and precision is a significant challenge. Sample preparation steps (extraction, cleanup) can lead to analyte loss, and matrix components can suppress or enhance the instrument's signal (matrix effects). The use of a stable isotope-labeled internal standard (SIL-IS) like Methomyl-d3 is the gold standard for mitigating these issues.

Expertise & Causality: Why Methomyl-d3 is the Ideal Internal Standard

  • Co-elution: Because its molecular structure is nearly identical to the target analyte (Methomyl), Methomyl-d3 exhibits the same chromatographic behavior. It will elute from the liquid chromatography (LC) column at virtually the same retention time. This ensures that both the analyte and the standard experience the same matrix effects at the point of ionization in the mass spectrometer.

  • Identical Chemical Behavior: Methomyl-d3 behaves identically during sample extraction and cleanup. Any analyte lost during these steps will be matched by a proportional loss of the internal standard.

  • Mass Differentiation: While chemically identical, the three-dalton mass difference allows the mass spectrometer to detect and quantify the analyte and the internal standard as two distinct chemical entities.

Trustworthiness: A Self-Validating System

This methodology creates a self-validating system. The quantification is based not on the absolute signal of the analyte, but on the ratio of the analyte's signal to the internal standard's signal. A known concentration of Methomyl-d3 is spiked into every sample, standard, and blank at the very beginning of the workflow. Because any variability in sample handling or instrument response affects both compounds equally, the ratio of their signals remains constant and directly proportional to the analyte's concentration. This corrects for errors and provides highly reliable and reproducible data.

Caption: Workflow for quantification using a stable isotope-labeled internal standard.

Part 3: Experimental Protocol: Quantification of Methomyl in Tomato Matrix

This protocol describes a robust method for the determination of Methomyl residues in a complex food matrix like tomatoes, utilizing Methomyl-d3 as an internal standard with a QuEChERS extraction and LC-MS/MS analysis.[12]

1. Preparation of Standards

  • Primary Stock Solutions (1000 µg/mL): Accurately weigh and dissolve Methomyl and Methomyl-d3 standards in acetonitrile to prepare individual stock solutions. Store at -20°C.

  • Working Standard Solution (1 µg/mL): Prepare a working solution containing both Methomyl and Methomyl-d3 by diluting the primary stocks in acetonitrile.

  • Internal Standard Spiking Solution (100 ng/mL): Prepare a separate solution of Methomyl-d3 in acetonitrile. This will be used to spike all samples.

  • Calibration Standards: Create a series of calibration standards (e.g., 0.5, 1, 5, 10, 50, 100 ng/mL) by serially diluting the working standard solution. Each calibration level should be spiked with the internal standard to match the concentration in the final samples.

2. Sample Extraction and Cleanup (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is chosen for its efficiency in extracting a wide range of pesticides from complex matrices with minimal solvent usage.[12]

  • Step 1: Homogenization: Weigh 10 g of homogenized tomato sample into a 50 mL centrifuge tube.

  • Step 2: Internal Standard Spiking: Add 100 µL of the 100 ng/mL Methomyl-d3 internal standard spiking solution to the sample.

  • Step 3: Extraction: Add 10 mL of acetonitrile. Cap and shake vigorously for 1 minute.

  • Step 4: Salting Out: Add a QuEChERS salt packet (containing magnesium sulfate and sodium acetate). Shake vigorously for 1 minute.

  • Step 5: Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes. The upper layer is the acetonitrile extract containing the analytes.

  • Step 6: Dispersive SPE (dSPE) Cleanup: Transfer 1 mL of the supernatant to a dSPE tube (containing primary secondary amine (PSA) sorbent and C18). Vortex for 30 seconds. The PSA removes organic acids and other interferences.

  • Step 7: Final Centrifugation: Centrifuge at 10,000 rpm for 2 minutes.

  • Step 8: Sample for Analysis: Transfer the final cleaned extract into an autosampler vial for LC-MS/MS analysis.

G start 10g Homogenized Sample in 50mL Tube spike Spike with Methomyl-d3 start->spike add_acn Add 10mL Acetonitrile Shake 1 min spike->add_acn add_salt Add QuEChERS Salts Shake 1 min add_acn->add_salt centrifuge1 Centrifuge (4000 rpm, 5 min) add_salt->centrifuge1 transfer Take 1mL of Supernatant centrifuge1->transfer dspe Add to dSPE Tube (PSA/C18) Vortex 30s transfer->dspe centrifuge2 Centrifuge (10,000 rpm, 2 min) dspe->centrifuge2 final Transfer to Vial for LC-MS/MS Analysis centrifuge2->final

Caption: The QuEChERS sample preparation workflow.

3. LC-MS/MS Instrumental Analysis

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system (UPLC/HPLC-MS/MS).

  • LC Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: A gradient of water with formic acid (A) and acetonitrile or methanol (B).

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • MS/MS Detection: Monitor the specific precursor-to-product ion transitions for both Methomyl and Methomyl-d3 in Multiple Reaction Monitoring (MRM) mode. Example transitions would be determined during method development.

Part 4: Data Interpretation and Validation

The analytical method's performance must be validated to ensure reliable results.

  • Calibration Curve: A calibration curve is generated by plotting the peak area ratio (Methomyl Area / Methomyl-d3 Area) against the concentration of the calibration standards. A linear regression with a correlation coefficient (R²) > 0.99 is desired.[12]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. For Methomyl in tomato, LOQ values around 0.03 mg/kg have been reported.[12]

  • Accuracy and Precision: Assessed by analyzing spiked samples at different concentrations. Accuracy is measured as percent recovery, while precision is measured as the relative standard deviation (RSD) of replicate measurements.

Conclusion

Methomyl-d3 is an indispensable tool for the accurate and reliable quantification of the insecticide Methomyl. Its use as a stable isotope-labeled internal standard within a robust analytical framework, such as QuEChERS extraction followed by LC-MS/MS analysis, allows researchers to overcome challenges posed by analyte loss and matrix effects. This technical guide provides the foundational knowledge and a practical workflow for the successful implementation of Methomyl-d3 in a research or regulatory setting, ensuring the highest level of scientific integrity in analytical measurements.

References

  • Title: Methomyl Source: NIST WebBook, National Institute of Standards and Technology URL: [Link]

  • Title: Methomyl | C5H10N2O2S Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Methomyl Insecticide: Effective Pest Control for Crops | Uses, Mode of Action, & Dosage Source: YouTube URL: [Link]

  • Title: Methomyl (EHC 178, 1996) Source: Inchem.org URL: [Link]

  • Title: Methomyl Source: Wikipedia URL: [Link]

  • Title: Forensic detection and quantification of methomyl in animal stomach contents using liquid chromatography-quadrupole time-of-flight mass spectrometry and liquid chromatography-tandem mass spectrometry Source: PubMed Central, National Institutes of Health URL: [Link]

  • Title: Methomyl-d3 | C5H10N2O2S Source: PubChem, National Institutes of Health URL: [Link]

  • Title: CAS No : 1398109-07-3 | Chemical Name : Methomyl-d3 Source: Pharmaffiliates URL: [Link]

  • Title: The analysis of methomyl, a carbamate pesticide, in post-mortem samples Source: ResearchGate URL: [Link]

  • Title: Determination of Methomyl Residues in Bohe by Ultrahigh-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS) Source: PubMed Central, National Institutes of Health URL: [Link]

  • Title: Dissipation of methomyl residues in tomato fruits, soil and water using LC-MS/MS Source: Journal of Plant Protection Research URL: [Link]

Sources

Exploratory

Methomyl-D3: A Technical Guide for Analytical Scientists

Prepared by: Gemini, Senior Application Scientist Introduction: The Imperative for Precision in Bioanalytical and Environmental Analysis In the landscape of quantitative analysis, particularly in complex matrices such as...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Imperative for Precision in Bioanalytical and Environmental Analysis

In the landscape of quantitative analysis, particularly in complex matrices such as biological fluids, food products, and environmental samples, the mitigation of analytical variability is paramount. Matrix effects, extraction inefficiencies, and instrumental drift are significant sources of error that can compromise the accuracy and reliability of analytical data. The use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for correcting these variabilities. By incorporating a known quantity of a SIL-IS—a compound that is chemically identical to the analyte but mass-shifted due to isotopic enrichment—into a sample prior to extraction and analysis, one can achieve superior accuracy and precision. The SIL-IS co-elutes with the native analyte and experiences identical matrix effects and ionization suppression or enhancement. The ratio of the analyte's signal to the SIL-IS signal provides a normalized response that is resilient to experimental variations.

Methomyl-D3, the deuterated analog of the carbamate insecticide methomyl, serves this exact purpose. Methomyl is a broad-spectrum insecticide used on a variety of crops; however, due to its high toxicity, regulatory bodies worldwide mandate strict monitoring of its residue levels.[1][2] This guide provides a comprehensive overview of the physical and chemical properties of Methomyl-D3, its application as an internal standard, and detailed protocols for its use in quantitative mass spectrometry, designed for researchers and analytical chemists in drug development and environmental safety.

Chemical Identity and Physicochemical Properties

Methomyl-D3 is synthetically derived from methomyl by replacing the three protons of the N-methyl group with deuterium atoms. This substitution results in a 3-dalton mass increase, providing a clear mass-to-charge (m/z) distinction from the native analyte in mass spectrometry, without significantly altering its physicochemical behavior.

Structural and General Information
IdentifierMethomyl-D3Methomyl (for comparison)
IUPAC Name methyl N-(trideuteriomethylcarbamoyloxy)ethanimidothioate[3]S-methyl N-[(methylcarbamoyl)oxy]thioacetimidate[2]
CAS Number 1398109-07-3[3]16752-77-5[2]
Molecular Formula C₅H₇D₃N₂O₂S[3]C₅H₁₀N₂O₂S[2]
Molecular Weight 165.23 g/mol [3]162.21 g/mol [1]
Synonyms (E,Z)-Methomyl D3 (N-methyl D3), N-[[(Methyl-d3amino)carbonyl]oxy]-ethanimidothioic Acid Methyl Ester[4]Lannate, Nudrin[4]
Physical and Chemical Properties

The physical properties of Methomyl-D3 are expected to be nearly identical to those of its non-deuterated counterpart. The substitution of hydrogen with deuterium has a negligible effect on intermolecular forces, hence properties like melting point, boiling point, and solubility remain largely unchanged.

PropertyValueSource
Physical State White crystalline solid[5]
Odor Slight sulfurous[6]
Melting Point 78 - 79 °C[6]
Boiling Point Decomposes before boiling[7]
Water Solubility (25°C) 57.9 g/L (for Methomyl)[1]
Solubility in Organic Solvents Slightly soluble in chloroform and methanol. Very soluble in acetone, ethanol, and isopropanol (for Methomyl).[1][8]
Vapor Pressure (25°C) 6.65 mPa (for Methomyl)[1]
Log Kₒw (Octanol/Water) 1.24 (for Methomyl)[8]

Proposed Synthesis and Isotopic Labeling

While specific, proprietary synthesis methods for commercial Methomyl-D3 are not publicly disclosed, a logical and chemically sound synthetic route can be inferred from the known synthesis of methomyl and general isotopic labeling techniques. The standard synthesis of methomyl involves the reaction of S-methyl N-hydroxythioacetimidate with methyl isocyanate.

To introduce the deuterium label, the synthesis would logically employ a deuterated starting material. The most direct approach is the use of deuterated methyl isocyanate (CD₃NCO).

Proposed Synthetic Pathway:

  • Preparation of Deuterated Methylamine (CD₃NH₂): This can be achieved through various methods, such as the reduction of deuterated nitromethane (CD₃NO₂) or by reacting formaldehyde-D2 with ammonium chloride.

  • Synthesis of Deuterated Methyl Isocyanate (CD₃NCO): Phosgenation of deuterated methylamine hydrochloride yields the key deuterated reactant, methyl-d3-isocyanate.

  • Final Carbamoylation Reaction: S-methyl N-hydroxythioacetimidate is reacted with the synthesized methyl-d3-isocyanate to yield the final product, Methomyl-D3. The reaction is typically carried out in an inert solvent.

This "synthetic approach," where a deuterated building block is incorporated, ensures a high degree of isotopic purity and precise localization of the label, which is critical for an internal standard.

Analytical Application: Quantification by LC-MS/MS

The primary application of Methomyl-D3 is as an internal standard for the accurate quantification of methomyl residues.[8] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique due to its high sensitivity, selectivity, and applicability to thermally labile compounds like carbamates.[3] Direct analysis of methomyl by gas chromatography (GC) is challenging due to its thermal instability, which can lead to decomposition in the injector port and on the column.

Rationale for Using an Isotope-Labeled Internal Standard

The power of using Methomyl-D3 lies in its ability to compensate for matrix effects and variations in sample preparation and instrument response.[6] Because it is added at the very beginning of the sample preparation process, it experiences the same potential losses during extraction, cleanup, and analysis as the native methomyl. By calculating the ratio of the analyte peak area to the internal standard peak area, a highly accurate and precise quantification can be achieved, even in complex matrices like stomach contents, agricultural products, or soil.

Experimental Protocol: Quantification of Methomyl in Complex Matrices

The following protocol is adapted from a validated method for the forensic analysis of methomyl in animal stomach contents using Methomyl-D3 as an internal standard.

Step 1: Reagents and Standard Preparation

  • Solvents: HPLC-grade acetonitrile, methanol, and water.

  • Reagents: Formic acid, acetic acid, ammonium acetate.

  • Standards: Methomyl and Methomyl-D3 reference standards.

  • Internal Standard (IS) Working Solution: Prepare a 100 ng/mL solution of Methomyl-D3 in acetonitrile. Store at -20°C.

  • Calibration Standards: Prepare a series of calibration standards by spiking blank matrix extract with known concentrations of methomyl and a constant concentration of the Methomyl-D3 IS solution.

Step 2: Sample Preparation (QuEChERS Method)

  • Weigh approximately 0.5 g of the homogenized sample into a 2 mL microcentrifuge tube.

  • Add 10 µL of the 100 ng/mL Methomyl-D3 internal standard solution.

  • Add 1 mL of 1% (v/v) acetic acid in acetonitrile.

  • Shake vigorously for 5 minutes, followed by 10 minutes of ultrasonic agitation.

  • Add QuEChERS extraction salts (e.g., 100 mg of a magnesium sulfate/sodium acetate mixture).

  • Vortex for 1 minute and centrifuge at 5,000 x g for 5 minutes.

  • Transfer the supernatant to a dispersive solid-phase extraction (dSPE) tube containing cleanup sorbents (e.g., MgSO₄ and C18).

  • Vortex for 1 minute and centrifuge at 5,000 x g for 5 minutes.

  • Filter the final supernatant and dilute with a suitable solvent (e.g., threefold dilution with 0.1% formic acid in 30% methanol) before injection.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample 1. Homogenized Sample (0.5g) Spike 2. Spike with Methomyl-D3 IS Sample->Spike Extract 3. Add Acetonitrile w/ Acetic Acid Spike->Extract Salts 4. Add QuEChERS Salts Extract->Salts Centrifuge1 5. Vortex & Centrifuge Salts->Centrifuge1 dSPE 6. dSPE Cleanup Centrifuge1->dSPE Centrifuge2 7. Vortex & Centrifuge dSPE->Centrifuge2 Dilute 8. Filter & Dilute for Injection Centrifuge2->Dilute LC LC Separation Dilute->LC Inject MS MS/MS Detection (MRM) LC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant

Workflow for Methomyl quantification using a QuEChERS extraction and LC-MS/MS.

Step 3: LC-MS/MS Conditions

  • LC System: Agilent Ultivo LC-MS/MS or equivalent.

  • Column: Agilent ZORBAX RRHD Eclipse Plus C18 (2.1 × 100 mm, 1.8 µm) or similar reversed-phase column.

  • Mobile Phase A: 10 mM ammonium acetate in 0.1% formic acid in water.

  • Mobile Phase B: 10 mM ammonium acetate in 0.1% formic acid in methanol.

  • Gradient: Start at 5% B, hold for 1 min, increase linearly to 60% B at 6 min, then increase to 95% B to wash the column, and re-equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 3 µL.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Step 4: Mass Spectrometry Parameters (MRM Transitions) The selectivity of tandem mass spectrometry is achieved by monitoring specific precursor-to-product ion transitions.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Notes
Methomyl 163.1106.110Quantifier ion
163.188.115Qualifier ion
Methomyl-D3 166.1109.110Internal Standard

Mass Spectral Characteristics and Fragmentation

Understanding the fragmentation pattern is key to developing a robust MS/MS method. In ESI+, both methomyl and Methomyl-D3 will readily form protonated molecules, [M+H]⁺, at m/z 163.1 and 166.1, respectively.

The primary fragmentation pathway for carbamates upon collision-induced dissociation (CID) is the neutral loss of methyl isocyanate.

  • For Methomyl: The [M+H]⁺ ion at m/z 163.1 loses methyl isocyanate (CH₃NCO, 57 Da) to produce the characteristic product ion at m/z 106.1.

  • For Methomyl-D3: The [M+H]⁺ ion at m/z 166.1 loses deuterated methyl isocyanate (CD₃NCO, 60 Da) to produce the corresponding product ion at m/z 109.1.

This predictable shift in both the precursor and product ion masses is a hallmark of a high-quality, stable isotope-labeled internal standard and ensures no cross-talk between the analyte and IS channels during analysis.

Spectroscopic Data (NMR and IR)

While full spectra for commercial standards are not always publicly available, the expected spectroscopic features can be reliably predicted.

  • ¹H-NMR: The proton NMR spectrum of Methomyl-D3 would be nearly identical to that of methomyl, with one critical exception: the signal corresponding to the N-methyl protons would be absent. The remaining signals for the S-methyl and C-methyl groups would be present. This absence is a definitive confirmation of successful deuteration at the intended site.

  • Infrared (IR) Spectroscopy: The IR spectrum would show all the characteristic bands of the methomyl structure (C=O, C=N, C-O stretches). Additionally, it would feature C-D stretching vibrations, which appear at a lower frequency (around 2100-2250 cm⁻¹) compared to the C-H stretching vibrations (around 2850-3000 cm⁻¹).

Stability and Storage

Proper handling and storage are crucial to maintain the integrity of the Methomyl-D3 standard.

  • Storage: The compound should be stored as a solid at -20°C for long-term stability.[8] Solutions prepared in organic solvents, such as acetonitrile, should also be stored at -20°C and protected from light.

  • Stability: As a solid, the compound is stable for at least 4 years when stored correctly.[8] In aqueous solutions, methomyl (and by extension, Methomyl-D3) is most stable at neutral or slightly acidic pH. It undergoes hydrolysis under alkaline conditions, with the rate increasing with pH and temperature.[8]

Safety and Handling

Methomyl-D3 must be handled with extreme caution, as its toxicological properties are expected to be identical to those of methomyl. Methomyl is classified as a highly hazardous, highly toxic pesticide.[1][5]

  • Routes of Exposure: Inhalation, ingestion, and dermal contact.

  • Personal Protective Equipment (PPE): Always handle in a certified fume hood. Wear chemical-resistant gloves, a lab coat, and safety glasses or goggles.[6]

  • Toxicity: Fatal if swallowed or inhaled. It is a potent acetylcholinesterase inhibitor.[6]

  • Disposal: All waste must be treated as highly hazardous and disposed of according to local, state, and federal regulations.

References

  • Methomyl (EHC 178, 1996) . Inchem.org. Available at: [Link]

  • METHOMYL - EXTOXNET PIP . Extension Toxicology Network. Available at: [Link]

  • CAS No : 1398109-07-3 | Chemical Name : Methomyl-d3 . Pharmaffiliates. Available at: [Link]

  • FAO SPECIFICATIONS AND EVALUATIONS FOR PLANT PROTECTION PRODUCTS METHOMYL . Food and Agriculture Organization of the United Nations. 2002. Available at: [Link]

  • Methomyl | C5H10N2O2S | CID 4109 . PubChem - NIH. Available at: [Link]

  • Forensic detection and quantification of methomyl in animal stomach contents using liquid chromatography... . Journal of Veterinary Diagnostic Investigation. 2023. Available at: [Link]

  • Methomyl-D3 Safety Data Sheet . WITEGA Laboratorien. Available at: [Link]

  • Determination of Methomyl Residues in Bohe by Ultrahigh-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS) . PubMed Central. 2020. Available at: [Link]

  • Determination of methomyl in the stomach contents of baited wildlife by gas chromatography-mass spectrometry . ResearchGate. 2014. Available at: [Link]

  • Atzrodt, J.; Derdau, V.; Fey, T.; Zimmermann, J. Approaches to the Synthesis of Labeled Compounds . Angew. Chem. Int. Ed. 2007, 46, 7744. Available at: [Link]

Sources

Foundational

The Role of Methomyl-D3 as a Stable Isotope Internal Standard in Quantitative Analysis: A Technical Guide

This technical guide provides an in-depth exploration of Methomyl-D3 and its pivotal role as a stable isotope-labeled internal standard in the precise and accurate quantification of the carbamate insecticide, methomyl. T...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of Methomyl-D3 and its pivotal role as a stable isotope-labeled internal standard in the precise and accurate quantification of the carbamate insecticide, methomyl. This document is intended for researchers, analytical chemists, and toxicologists who are engaged in the development and validation of robust analytical methods for trace-level analysis of methomyl in complex matrices.

Introduction: The Analytical Challenge of Methomyl and the Principle of Isotope Dilution

Methomyl (S-methyl-N-[(methylcarbamoyl)oxy]thioacetimidate) is a broad-spectrum carbamate insecticide.[1][2] Its primary mode of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects and mammals.[1] The accumulation of the neurotransmitter acetylcholine due to AChE inhibition leads to overstimulation of the nervous system, resulting in paralysis and death.[1] Given its high toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for methomyl in various food and environmental samples.

Accurate quantification of methomyl at trace levels presents a significant analytical challenge due to its polarity and potential for degradation during analysis. Furthermore, complex sample matrices, such as food, soil, and biological tissues, can introduce significant variability and interfere with the analytical signal, a phenomenon known as the "matrix effect."

To overcome these challenges, the principle of isotope dilution mass spectrometry (IDMS) is employed. This technique relies on the use of a stable isotope-labeled (SIL) internal standard, which is a form of the analyte of interest where one or more atoms have been replaced with a heavier, non-radioactive isotope.[3] For methomyl, the deuterated analog, Methomyl-D3, serves as an ideal internal standard.[1]

Methomyl-D3: Structure and Properties

Methomyl-D3 is chemically identical to methomyl, with the exception that the three hydrogen atoms on the N-methyl group have been replaced with deuterium (²H) atoms.

Diagram 1: Chemical Structures of Methomyl and Methomyl-D3

G cluster_methomyl Methomyl cluster_methomyl_d3 Methomyl-D3 methomyl_structure methomyl_d3_structure

A comparison of the chemical structures of Methomyl and its deuterated stable isotope, Methomyl-D3.

This seemingly minor structural modification imparts a key property: a mass difference of three atomic mass units. This mass difference allows the mass spectrometer to distinguish between the native analyte (methomyl) and the internal standard (Methomyl-D3), while their nearly identical physicochemical properties ensure they behave similarly during sample preparation and chromatographic separation.

The Mechanism of Action of Methomyl-D3 as an Internal Standard

The "mechanism of action" of Methomyl-D3 in an analytical context is its function as an internal standard to ensure the fidelity of quantitative measurements. This is achieved through the following principles:

  • Correction for Sample Loss: A known amount of Methomyl-D3 is added to the sample at the very beginning of the analytical workflow. Any loss of the analyte (methomyl) during extraction, cleanup, and concentration steps will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the analyte to the internal standard, the initial concentration of the analyte can be accurately determined, regardless of variations in recovery.

  • Compensation for Matrix Effects: In electrospray ionization (ESI) mass spectrometry, co-eluting matrix components can either suppress or enhance the ionization of the target analyte, leading to inaccurate results. Since Methomyl-D3 has virtually identical chromatographic retention time and ionization efficiency to methomyl, it experiences the same degree of ion suppression or enhancement. Therefore, the ratio of the analyte to the internal standard remains constant, effectively nullifying the impact of the matrix.

  • Improved Precision and Accuracy: By accounting for variations in sample preparation and instrumental response, the use of a stable isotope-labeled internal standard significantly improves the precision and accuracy of the analytical method, which is a critical requirement for regulatory compliance and reliable risk assessment. The U.S. Food and Drug Administration (FDA) guidelines for bioanalytical method validation recommend the use of a stable isotope-labeled analyte as an internal standard whenever possible.[4]

Experimental Workflow: Quantitative Analysis of Methomyl using Methomyl-D3 and LC-MS/MS

The following is a generalized, yet detailed, protocol for the quantitative analysis of methomyl in a complex matrix, such as a food sample, using Methomyl-D3 as an internal standard.

Reagents and Materials
  • Methomyl analytical standard (≥98% purity)

  • Methomyl-D3 internal standard (≥98% isotopic purity)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • QuEChERS extraction salts and dispersive solid-phase extraction (dSPE) sorbents

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.

  • Homogenization: Homogenize a representative portion of the sample (e.g., 10-15 g of a fruit or vegetable).

  • Spiking with Internal Standard: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. Add a known amount of Methomyl-D3 working solution (e.g., 100 µL of a 1 µg/mL solution).

  • Extraction: Add 10 mL of acetonitrile. Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

  • Shaking and Centrifugation: Shake vigorously for 1 minute and then centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a dSPE tube containing a suitable sorbent mixture (e.g., primary secondary amine (PSA) and magnesium sulfate) to remove interfering matrix components.

  • Final Extract Preparation: Vortex the dSPE tube for 30 seconds and centrifuge. Take an aliquot of the cleaned extract and dilute it with an appropriate solvent for LC-MS/MS analysis.

Diagram 2: QuEChERS Sample Preparation Workflow

G start Homogenized Sample spike Spike with Methomyl-D3 start->spike extract Add Acetonitrile & QuEChERS Salts spike->extract shake Shake & Centrifuge extract->shake cleanup dSPE Cleanup shake->cleanup analyze LC-MS/MS Analysis cleanup->analyze G cluster_sample_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_data Data Analysis sample Sample containing Methomyl (Analyte) spike Add known amount of Methomyl-D3 (IS) sample->spike extract Extraction & Cleanup spike->extract lc_column LC Column extract->lc_column ms Mass Spectrometer (MRM Mode) lc_column->ms data Calculate Ratio of Analyte / IS ms->data

Sources

Exploratory

Toxicological Profile and Analytical Guide: Methomyl D3

Executive Summary Methomyl D3 (S-methyl-d3-N-[(methylcarbamoyl)oxy]thioacetimidate) is the stable isotope-labeled analog of the carbamate insecticide Methomyl.[1][2][3] In laboratory settings, it serves as a critical Int...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methomyl D3 (S-methyl-d3-N-[(methylcarbamoyl)oxy]thioacetimidate) is the stable isotope-labeled analog of the carbamate insecticide Methomyl.[1][2][3] In laboratory settings, it serves as a critical Internal Standard (IS) for the quantification of Methomyl residues via LC-MS/MS.[3]

While its primary application is analytical, Methomyl D3 shares the high acute toxicity profile of its parent compound. It is a potent, reversible acetylcholinesterase (AChE) inhibitor.[3] This guide synthesizes the chemical identity, toxicological mechanism, analytical utility, and strict safety protocols required for handling this compound in a research environment.

Part 1: Chemical Identity & Isotopic Characteristics

Methomyl D3 is chemically equivalent to Methomyl, with the exception that three hydrogen atoms on the S-methyl group are replaced by deuterium (


).[3] This modification increases the molecular weight by approximately 3 Daltons, allowing mass spectrometric differentiation while maintaining chromatographic behavior nearly identical to the native analyte.
Table 1: Physicochemical Profile
PropertyMethomyl (Native)Methomyl D3 (Labeled)
CAS Number 16752-77-51398109-07-3
Molecular Formula


Molecular Weight 162.21 g/mol ~165.23 g/mol
Physical State White crystalline solidWhite solid / Crystalline
Solubility High (Water, Methanol, Acetonitrile)High (Water, Methanol, Acetonitrile)
Toxicity Class EPA Class I (Highly Toxic)Assumed Class I (Congruent)

Part 2: Mechanism of Toxicity (The Hazard)[3]

Crucial Insight: The deuteration of Methomyl does not mitigate its biological activity. Methomyl D3 functions as a carbamate neurotoxin .[3]

The Cholinergic Crisis

Methomyl D3 acts by inhibiting acetylcholinesterase (AChE), the enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) at synaptic clefts.[3] Unlike organophosphates (which phosphorylate the enzyme irreversibly), carbamates carbamylate the enzyme.[3] This bond is hydrolytically unstable, making the inhibition reversible , but acute exposure is still fatal due to respiratory paralysis.[3]

Diagram 1: Mechanism of AChE Inhibition

The following diagram illustrates the pathway from exposure to cholinergic crisis.

AChE_Inhibition Methomyl Methomyl D3 (Carbamate) AChE Active AChE (Enzyme) Methomyl->AChE Binds Active Site Complex Carbamylated AChE (Inactive Enzyme) AChE->Complex Carbamylation Complex->AChE Slow Hydrolysis (Reactivation) Synapse Synaptic Cleft Accumulation Complex->Synapse Enzyme Unavailable ACh Acetylcholine (Neurotransmitter) ACh->Synapse Cannot be Hydrolyzed Crisis Cholinergic Crisis (SLUDGE Syndrome) Synapse->Crisis Overstimulation

Caption: Methomyl D3 inhibits AChE via carbamylation, causing acetylcholine accumulation and subsequent respiratory failure.[3]

Part 3: Analytical Toxicology (The Application)[3][4]

In analytical toxicology and food safety, Methomyl D3 is used to correct for matrix effects (ion suppression/enhancement) during LC-MS/MS analysis.[3]

Why D3? The Isotopic Advantage
  • Co-Elution: The physicochemical properties of Methomyl D3 are so similar to the parent that they co-elute (emerge from the chromatography column at the same time).[3]

  • Mass Differentiation: The mass spectrometer distinguishes them by mass-to-charge ratio (

    
    ).[3]
    
    • Methomyl Transition:

      
       (Quantifier)[3]
      
    • Methomyl D3 Transition:

      
       (Quantifier)[3]
      
  • Normalization: Any loss of analyte during extraction or suppression of signal during ionization affects the D3 standard equally.[3] By calculating the ratio of Native/D3, the quantification remains accurate even if absolute recovery is low.

Diagram 2: LC-MS/MS Quantitation Workflow

This workflow demonstrates where the IS is introduced to ensure data integrity.

Analytical_Workflow Sample Raw Sample (Biological/Food Matrix) Spike Spike Internal Standard (Methomyl D3) Sample->Spike Step 1: Pre-Extraction Extract QuEChERS Extraction (Acetonitrile + Salts) Spike->Extract Step 2 Clean dSPE Cleanup (Remove Lipids/Sugars) Extract->Clean Step 3 LCMS LC-MS/MS Analysis (MRM Mode) Clean->LCMS Step 4 Data Quantitation (Area Ratio: Native/D3) LCMS->Data Step 5

Caption: Methomyl D3 is spiked BEFORE extraction to correct for recovery losses and matrix effects throughout the entire workflow.

Part 4: Occupational Safety & Handling[3]

Methomyl is classified as Fatal if Swallowed (H300) and Toxic if Inhaled (H331) [1].[3][4] Handling the D3 standard requires Biosafety Level 2 (BSL-2) equivalent chemical hygiene.[3]

Personal Protective Equipment (PPE)[3]
  • Respiratory: If working with powder, use a NIOSH-approved N95 or P100 respirator.[3] For solvated standards, work within a fume hood.[3]

  • Dermal: Double-gloving with Nitrile is mandatory.[3] Methomyl can permeate skin.[3][4][5][6]

  • Ocular: Chemical safety goggles.

Storage & Stability
  • Temperature: Store neat neat powder at -20°C.

  • Hygroscopicity: Methomyl D3 is hygroscopic.[3] Allow the vial to equilibrate to room temperature before opening to prevent condensation, which can degrade the ester bond.

  • Solvent: Stable in Acetonitrile or Methanol.[3] Avoid aqueous storage for long periods due to hydrolysis risks.[3]

Part 5: Experimental Protocol: Preparation of Standards

Objective: Create a primary stock solution of Methomyl D3 (1000 µg/mL) for use in LC-MS/MS.

Reagents
  • Methomyl D3 (Solid, >98% isotopic purity).[3]

  • LC-MS Grade Acetonitrile.[3]

  • Class A Volumetric Flask (10 mL).[3]

Step-by-Step Methodology
  • Equilibration: Remove the Methomyl D3 vial from the freezer (-20°C) and place it in a desiccator for 30 minutes to reach room temperature.

  • Weighing (Differential Method):

    • Place the volumetric flask on the analytical balance (0.01 mg precision). Tare.

    • Carefully transfer approximately 10 mg of Methomyl D3 into the flask.[3]

    • Record the exact weight (e.g., 10.24 mg).[3]

  • Concentration Correction:

    • Calculate the exact concentration.[3]

    • 
      [3]
      
    • Note: If the certificate of analysis (CoA) lists purity as 98.5%, multiply the mass by 0.985.[3]

  • Solubilization: Add approximately 8 mL of Acetonitrile. Sonicate for 2 minutes to ensure complete dissolution.

  • Dilution: Dilute to the mark (10 mL) with Acetonitrile. Invert 10 times to mix.

  • Storage: Aliquot into amber glass vials (to prevent photodegradation) and store at -20°C. Expiry is typically 12 months.

References

  • U.S. Environmental Protection Agency (EPA). R.E.D.[3][7] Facts: Methomyl.[2][3][4][5][7][8][9][10][11][12][13] EPA-738-F-98-019.[3] Available at: [Link][3]

  • PubChem. Methomyl Compound Summary (CID 4109).[3] National Library of Medicine.[3] Available at: [Link][3]

  • Agilent Technologies. Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM. Available at: [Link][3]

Sources

Foundational

Technical Monograph: Environmental Fate & Analytical Utility of Methomyl-D3

Executive Summary Methomyl-D3 (S-methyl-N-[(trideuteriomethylcarbamoyl)oxy]thioacetimidate) serves as the critical stable-isotope labeled internal standard (SIL-IS) for the precise quantification of Methomyl in complex e...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methomyl-D3 (S-methyl-N-[(trideuteriomethylcarbamoyl)oxy]thioacetimidate) serves as the critical stable-isotope labeled internal standard (SIL-IS) for the precise quantification of Methomyl in complex environmental matrices.[1] While chemically equivalent to the parent carbamate insecticide for extraction and ionization purposes, its utility in fate studies is governed by the specific position of the deuterium label.

This guide details the degradation kinetics of Methomyl-D3, emphasizing the labile nature of the carbamate moiety where the deuterium label typically resides. Researchers must recognize that the primary degradation pathway—hydrolysis—cleaves the molecule, separating the D3-label (as methylamine-d3) from the toxicologically significant metabolite, Methomyl Oxime. This monograph integrates mechanistic degradation pathways with validated analytical protocols for LC-MS/MS quantification.

Part 1: Chemical Identity & Isotopic Architecture[1]

Methomyl-D3 is the deuterated analog of Methomyl, a broad-spectrum carbamate insecticide.[1][2] The commercial standard typically carries the deuterium label on the N-methyl group of the carbamate tail, rather than the S-methyl group of the thioacetimidate core.

Structural Specification
  • IUPAC Name: Methyl N-(trideuteriomethylcarbamoyloxy)ethanimidothioate[1][3]

  • Molecular Formula: C₅H₇D₃N₂O₂S[1]

  • Molecular Weight: 165.23 g/mol (vs. 162.21 g/mol for native Methomyl)[1]

  • Solubility: High water solubility (~58 g/L), driving its mobility in aquatic systems.[1]

The "Label Loss" Phenomenon

The position of the isotopic label is the single most critical factor in environmental fate studies.

  • The Core: The thioacetimidate structure (Methomyl Oxime) is the persistent toxic moiety.

  • The Label: The N-methyl-d3 group is the "leaving group" during hydrolysis.

  • Implication: Upon hydrolysis, Methomyl-D3 degrades into unlabeled Methomyl Oxime and labeled Methylamine-d3.[1] Therefore, Methomyl-D3 cannot be used to track the formation of the oxime metabolite; it effectively "disappears" from the specific mass transition channel of the parent compound once the carbamate bond is broken.

Part 2: Degradation Mechanisms & Pathways[1][4]

The environmental fate of Methomyl-D3 is driven by pH-dependent hydrolysis and microbial metabolism.[1] Photolysis plays a secondary role.[1][4][5]

Hydrolytic Degradation (Abiotic)

Hydrolysis is the dominant abiotic pathway, particularly in alkaline conditions (pH > 7).[1]

  • Mechanism: Nucleophilic attack by hydroxide ions (OH⁻) on the carbonyl carbon of the carbamate group.

  • Kinetics:

    • Acidic/Neutral (pH 4-7): Stable.[1][6][7] Half-life > 30 days.[1][7]

    • Alkaline (pH 9): Rapid degradation.[1][4] Half-life ~30 days (standard), but accelerates to hours at pH > 10 or elevated temperatures.[1]

  • Products: Methomyl Oxime (S-methyl-N-hydroxythioacetimidate) and Methylamine-d3 + CO₂.[1]

Photolysis

Direct photolysis is slow due to low UV absorption >290 nm.[1] However, indirect photolysis (sensitized by dissolved organic matter) can generate reactive intermediates.[1]

  • Primary Product: Acetonitrile and CO₂.[1][4]

  • Isotope Effect: Secondary Deuterium Kinetic Isotope Effects (KIE) are negligible for environmental timescales, meaning Methomyl-D3 photolyzes at the same rate as the parent.[1]

Visualized Degradation Pathway

The following diagram maps the fate of the parent molecule and the separation of the Deuterium label.

MethomylDegradation cluster_products Degradation Products MethomylD3 Methomyl-D3 (Parent IS) [Label: N-methyl-d3] Transition Tetrahedral Intermediate MethomylD3->Transition Hydrolysis (pH > 7) Nucleophilic Attack Acetonitrile Acetonitrile + CO2 MethomylD3->Acetonitrile Photolysis (UV) Radical Mechanism MethomylOxime Methomyl Oxime (Toxic Metabolite) [UNLABELED] Transition->MethomylOxime C-O Bond Cleavage MethylamineD3 Methylamine-d3 (Leaving Group) [LABELED] Transition->MethylamineD3 Carbamate Breakdown

Caption: Mechanistic degradation of Methomyl-D3 showing the separation of the deuterium label (green) from the toxic oxime core (red) during hydrolysis.

Part 3: Analytical Application (LC-MS/MS)

In drug development and environmental monitoring, Methomyl-D3 is used to correct for matrix effects (ion suppression) and recovery losses during extraction.[1]

Validated Analytical Workflow

To ensure data integrity, the Internal Standard (IS) must be introduced before extraction.[1]

  • Sample Homogenization: Cryogenic milling of soil/tissue to prevent thermal degradation.[1]

  • IS Spiking: Add Methomyl-D3 (10 ng/g) to the sample matrix.[1] Equilibration time: 15 mins.

  • Extraction (QuEChERS):

    • Solvent: Acetonitrile (acidified with 1% Acetic Acid to stabilize the carbamate bond).[1]

    • Salts: MgSO₄ / NaOAc to induce phase separation.[1]

  • Clean-up: Dispersive SPE (PSA/C18). Note: Avoid strong basic sorbents (like pure PSA in large quantities) which can induce on-column hydrolysis.[1]

  • Detection: LC-MS/MS (ESI Positive Mode).

MRM Transitions
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
Methomyl 163.188.015Quantifier
Methomyl 163.1106.010Qualifier
Methomyl-D3 166.1 91.0 15Internal Standard

Note: The shift from 88.0 to 91.0 in the product ion confirms the D3 label is retained on the N-methyl fragment during collision-induced dissociation (CID).

Analytical Logic Diagram

AnalyticalWorkflow cluster_qc Quality Control Sample Raw Sample (Soil/Water) Spike Spike IS: Methomyl-D3 Sample->Spike Extract Extraction (Acidified ACN) Spike->Extract Analysis LC-MS/MS (MRM 166.1 -> 91.0) Extract->Analysis Extract->Analysis Matrix Effect Correction Result Quantification (Ratio Corrected) Analysis->Result

Caption: Workflow for using Methomyl-D3 to normalize quantitative data against matrix suppression and extraction losses.

Part 4: Experimental Protocol: Hydrolysis Kinetics

Objective: Determine the half-life (


) of Methomyl-D3 in aqueous buffers to validate storage stability.
Reagents & Setup
  • Buffers: 10 mM Potassium Phosphate (pH 7.0) and 10 mM Sodium Borate (pH 9.0).[1]

  • Stock Solution: Methomyl-D3 (100 µg/mL in Methanol).

  • Vessels: Amber glass vials (silanized to prevent wall adsorption).[1]

Procedure
  • Preparation: Spike buffers with Methomyl-D3 to a final concentration of 1.0 µg/mL.

  • Incubation: Maintain at 25°C ± 0.1°C in a dark thermostatic chamber.

  • Sampling:

    • Timepoints: 0, 1, 3, 7, 14, 21, 30 days.

    • Aliquot 1 mL and immediately quench by adjusting pH to 3.0 using 0.1 M Formic Acid.

  • Analysis: Inject directly onto LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    is the rate constant.
    • 
      [1]
      

Self-Validating Check: Monitor for the appearance of m/z 106 (Methomyl Oxime). If Oxime appears but D3 signal remains constant, check for source fragmentation.[1] If D3 signal declines and Oxime increases, hydrolysis is confirmed.[1]

References

  • US Environmental Protection Agency (EPA). (1998).[1][8][5] Reregistration Eligibility Decision (RED): Methomyl.[1] Office of Prevention, Pesticides and Toxic Substances.[1]

  • Tamimi, M., et al. (2006).[1][5] Photodegradation of methomyl in water by UV/H2O2 and UV/TiO2 processes. Desalination, 199(1-3), 444-446.[1]

  • Cayman Chemical. (2023).[1] Methomyl-d3 Product Information & Safety Data Sheet.

  • World Health Organization (WHO). (1996).[1] Methomyl (Environmental Health Criteria 178).[1][8] International Programme on Chemical Safety.[1]

Sources

Exploratory

Technical Guide: Isotopic Purity and Stability of Methomyl-d3

This guide details the technical specifications, stability mechanisms, and validation protocols for Methomyl-d3 ( ), a critical internal standard for the quantification of the carbamate insecticide Methomyl. Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical specifications, stability mechanisms, and validation protocols for Methomyl-d3 (


), a critical internal standard for the quantification of the carbamate insecticide Methomyl.

Executive Summary

In trace residue analysis (LC-MS/MS), the reliability of quantitation hinges on the fidelity of the Internal Standard (IS). Methomyl-d3 is the industry-standard IS for correcting matrix effects and recovery losses during the analysis of Methomyl. However, its utility is governed by two critical parameters: Isotopic Purity (specifically the absence of the


 isotopologue) and Hydrolytic Stability .

This guide provides a mechanistic analysis of the Methomyl-d3 molecule, establishing protocols to mitigate "cross-talk" interferences and prevent degradation during storage and extraction.

Chemical Identity and Mechanism[1][2]

Structural Configuration

Methomyl-d3 is produced by the deuteration of the N-methyl carbamoyl group. Unlike ring-deuterated standards, the label is located on a labile side chain, which dictates its fragmentation behavior in mass spectrometry.

  • Chemical Name: Methyl

    
    -[(trideuteriomethylcarbamoyl)oxy]ethanimidothioate
    
  • CAS Number: 1398109-07-3

  • Molecular Formula:

    
    
    
  • Molecular Weight: 165.23 g/mol (vs. 162.21 for native Methomyl)

MS/MS Fragmentation and Loss of Label

A unique characteristic of Methomyl-d3 is that its primary quantitative transitions often involve the loss of the deuterated moiety .

  • Primary Pathway: Cleavage of the N-O bond yields the thioimidate cation (

    
    , m/z 88).
    
  • Implication: The fragment ion (m/z 88) is unlabeled . Specificity relies entirely on the precursor ion selection (Q1) at m/z 166.2.

Figure 1: Methomyl-d3 Fragmentation Pathway

MethomylFragmentation Parent Methomyl-d3 (Precursor) [M+H]+ m/z 166.2 (Label on N-Methyl) TS N-O Bond Cleavage (Collision Induced) Parent->TS ESI+ Frag88 Thioimidate Ion (Product) m/z 88.0 (UNLABELED) TS->Frag88 Major Pathway Neutral Neutral Loss CD3-NH-CO-OH (Contains d3 Label) TS->Neutral Loss of 78 Da

Caption: The primary transition (166 -> 88) involves the loss of the deuterated carbamate group, necessitating high Q1 resolution to prevent interference.

Isotopic Purity: The "Cross-Talk" Limit

The most critical specification for Methomyl-d3 is the concentration of the non-deuterated form (


-Methomyl).
The Contribution Phenomenon

If the Methomyl-d3 standard contains 1% native Methomyl (


), spiking this IS at 100 ng/mL introduces 1 ng/mL of "fake" analyte. This sets a hard floor on the Limit of Quantitation (LOQ).
Calculation of Isotopic Contribution

To validate a new batch of Methomyl-d3, perform a "Zero-Blank" injection (IS only, no analyte) and calculate the Signal-to-Noise (S/N) at the analyte transition (163 -> 88).



Acceptance Criteria:

  • Trace Analysis:

    
     contribution.
    
  • General Residue:

    
     contribution.
    

Stability Profile and Storage

Methomyl is chemically unstable in alkaline conditions and susceptible to photolysis. The deuterated analog shares these vulnerabilities.

Hydrolytic Instability

Methomyl degrades via hydrolysis of the carbamate ester bond. This reaction is base-catalyzed.

  • pH < 7: Stable (Half-life > 30 days).

  • pH 9: Rapid degradation (Half-life ~30 days or less depending on temp).

  • Mechanism: Hydroxide attack on the carbonyl carbon releases the thioimidate and methylamine (or methylamine-d3).

Solvent Compatibility Table
Solvent SystemStability RatingNotes
Acetonitrile (Pure) Excellent Preferred for stock solutions. Store at -20°C.
Methanol Good Potential for slow transesterification over months.
Water (pH 7) Moderate Use immediately; do not store.
Water (pH > 8) Poor Rapid hydrolysis. Avoid basic buffers.
Acidified ACN (0.1% FA) Excellent Acid stabilizes the carbamate bond.

Experimental Protocols

Protocol A: Stock Solution Preparation & Verification

Objective: Create a stable master stock and verify isotopic purity.

  • Weighing: Weigh 1.0 mg (

    
     mg) of Methomyl-d3 into a volumetric flask.
    
    • Note: Methomyl is hygroscopic. Equilibrate vial to room temperature before opening to prevent condensation.

  • Dissolution: Dissolve in Acetonitrile (LC-MS grade) .

    • Do NOT use methanol for long-term stock to avoid transesterification risks.

  • Concentration: Dilute to 100 µg/mL.

  • Aliquot: Dispense into amber glass vials (silanized preferred) to prevent surface adsorption.

  • Storage: Store at -20°C .

Protocol B: Stability Stress Test (Validation)

Objective: Confirm IS stability during sample processing (e.g., QuEChERS).

Figure 2: Stability Testing Workflow

StabilityWorkflow cluster_conditions Stress Conditions (4 hrs) Start Methomyl-d3 Working Soln (1 µg/mL) Cond1 Acidic (pH 3) 1% Acetic Acid Start->Cond1 Cond2 Neutral (pH 7) Water/ACN Start->Cond2 Cond3 Basic (pH 9) Ammonium Carb. Start->Cond3 Analysis LC-MS/MS Analysis Monitor Area Counts Cond1->Analysis Cond2->Analysis Cond3->Analysis Result Calculate % Degradation (vs T=0 Control) Analysis->Result

Caption: Workflow to validate Methomyl-d3 stability under extraction conditions. Basic pH must be avoided.

Step-by-Step:

  • Prepare three aliquots of Methomyl-d3 (100 ng/mL) in:

    • A: 0.1% Formic Acid in Water/ACN (50:50).

    • B: 10 mM Ammonium Acetate (pH 7).

    • C: 10 mM Ammonium Carbonate (pH 9).

  • Incubate at Room Temperature for 4 hours (simulating an extraction run).

  • Analyze by LC-MS/MS.[1][2][3][4][5][6][7][8]

  • Pass Criteria: Area counts for A and B must be within ±5% of T=0. Condition C is expected to show degradation (negative control).

LC-MS/MS Method Parameters

To ensure specificity, the following transitions are recommended. Note that the Quantifier transition loses the label, so Q1 resolution is paramount.

ParameterAnalyte (Methomyl)IS (Methomyl-d3)
Precursor Ion (Q1) 163.1 (

)
166.1 (

)
Quantifier Ion (Q3) 88.088.0
Qualifier Ion (Q3) 106.0106.0
Collision Energy (V) 15 - 2015 - 20
Dwell Time 50 ms50 ms

Note: The transition 166 -> 106 is also valid but often less intense. The 106 fragment (


) also corresponds to the loss of the labeled moiety in some fragmentation pathways, rendering it unlabeled. Always verify the spectrum of your specific lot.

References

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Application Note 5991-7685EN. Link

  • Cayman Chemical. (2023). Methomyl-d3 Product Information and Specifications.[4] Item No. 25615. Link

  • World Health Organization (WHO). (1996). Methomyl (Environmental Health Criteria 178).[9] International Programme on Chemical Safety. Link

  • Russak, E. M., et al. (2019). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy, 53(2), 211-246. Link

Sources

Foundational

Executive Summary: The Role of Stable Isotope Dilution Assays (SIDA)

Commercial Availability and Technical Utilization of Methomyl-d3: A Guide for Residue Analysis In the high-stakes field of pesticide residue analysis, matrix effects—signal suppression or enhancement caused by co-eluting...

Author: BenchChem Technical Support Team. Date: February 2026

Commercial Availability and Technical Utilization of Methomyl-d3: A Guide for Residue Analysis

In the high-stakes field of pesticide residue analysis, matrix effects—signal suppression or enhancement caused by co-eluting components—can compromise the accuracy of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Methomyl-d3 (N-[[(methyl-d3-amino)carbonyl]oxy]-ethanimidothioic acid methyl ester) serves as the gold-standard internal standard (IS) for mitigating these effects.

By mirroring the physicochemical properties of native Methomyl while carrying a distinct mass signature (+3 Da), Methomyl-d3 allows for Stable Isotope Dilution Assay (SIDA) . This technique corrects for recovery losses during extraction and ionization variations during detection, ensuring regulatory compliance with strict limits (e.g., EU MRLs of 0.01 mg/kg).

Technical Specifications & Characterization

To ensure data integrity, the internal standard must meet rigorous chemical and isotopic purity standards. Researchers should verify the following specifications upon receipt of material.

ParameterSpecificationTechnical Note
CAS Number 1398109-07-3Distinct from native Methomyl (16752-77-5).
Molecular Formula C₅H₇D₃N₂O₂SThe methylamino group is fully deuterated.
Molecular Weight 165.23 g/mol +3.02 Da shift from native (162.21 g/mol ).
Isotopic Purity ≥ 99% deuterated formsCritical to prevent "crosstalk" (contribution to native signal).
Chemical Purity ≥ 98%Impurities can cause background noise in trace analysis.
Solubility Methanol, AcetonitrileStock solutions are typically prepared in MeOH or ACN.
Storage -20°C, HygroscopicStore under inert atmosphere (Argon/Nitrogen) to prevent degradation.

Commercial Landscape: Suppliers and Formats

The supply chain for stable isotopes is niche. Below is a comparative analysis of major verified suppliers. Note: "Neat" format is preferred for long-term stability, while "Solution" offers convenience for immediate use.

SupplierProduct CodeFormatPack SizesPrimary Application
Toronto Research Chemicals (TRC) TRC-M260532Neat Solid2.5 mg, 10 mgCustom standard preparation; high stability.
Cayman Chemical Item No. 25612Solid1 mg, 5 mg, 10 mgToxicology and forensic research.
HPC Standards 675973Neat Solid10 mgEnvironmental reference materials (ISO 17034).
HPC Standards 676008Solution1 mL (100 µg/mL in ACN)Rapid workflow integration; no weighing required.
WITEGA PS228Neat SolidVariableSpecialized pesticide residue analysis.
  • Procurement Insight: While Sigma-Aldrich (Merck) lists Methomyl standards, they often act as a distributor for TRC or Cerilliant for isotopologues. Direct sourcing from TRC or Cayman can sometimes offer better lot-specific data.

Validated Application Protocol: LC-MS/MS Quantification

This protocol outlines a self-validating workflow using Methomyl-d3 in a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction.

Step 1: Internal Standard Spiking (The Critical Control Point)
  • Causality: The IS must be added to the sample before any extraction solvent. This ensures the IS experiences the exact same extraction efficiency and matrix interactions as the native analyte.

  • Protocol: Add 20 µL of Methomyl-d3 working solution (e.g., 5 µg/mL in ACN) to 10 g of homogenized sample (fruit/vegetable matrix). Vortex for 30 seconds and equilibrate for 15 minutes.

Step 2: Extraction & Partitioning[1]
  • Add 10 mL Acetonitrile (containing 1% Acetic Acid).

  • Shake vigorously for 1 min.

  • Add QuEChERS salts (4 g MgSO₄, 1 g NaCl).

  • Shake immediately for 1 min to prevent MgSO₄ agglomeration.

  • Centrifuge at 4,000 rpm for 5 min.

Step 3: LC-MS/MS Acquisition Parameters

The mass shift of +3 Da is retained in the specific fragment ions because the label is located on the N-methyl group, which is part of the primary fragment.

AnalytePrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)Collision Energy (eV)
Methomyl (Native) 163.1 [M+H]⁺88.0106.015 - 25
Methomyl-d3 (IS) 166.1 [M+H]⁺91.0109.015 - 25
  • Mechanistic Insight: The transition 163→88 corresponds to the cleavage of the N-hydroxythioacetimidate bond, retaining the methylcarbamoyl moiety (CH₃-NH-CO-). Since the deuterium label is on this methyl group, the fragment shifts from 88 to 91.

Workflow Visualization

The following diagram illustrates the logical flow of the Stable Isotope Dilution Assay, highlighting where error correction occurs.

SIDA_Workflow Sample Homogenized Sample (Unknown Conc. Methomyl) IS_Spike Spike Methomyl-d3 (Known Conc.) Sample->IS_Spike Equilibration Equilibration (15 min) IS_Spike->Equilibration Extraction QuEChERS Extraction (ACN + Salts) Equilibration->Extraction Losses Recovery Losses (Affects Native & d3 Equally) Extraction->Losses Partitioning LCMS LC-MS/MS Analysis (MRM Mode) Extraction->LCMS Supernatant Losses->LCMS Normalized Ratio Calculate Area Ratio (Native Area / d3 Area) LCMS->Ratio Result Quantified Result (Corrected for Recovery/Matrix) Ratio->Result

Figure 1: Logical workflow of Stable Isotope Dilution Assay (SIDA) ensuring self-validation through internal standardization.

Handling, Stability & Safety

  • Acute Toxicity: Methomyl is a carbamate cholinesterase inhibitor. Methomyl-d3 retains this biological activity. It is classified as Fatal if swallowed (H300) and Fatal if inhaled (H330) .

  • Handling: Always handle in a fume hood. Wear nitrile gloves and safety glasses.

  • Stability: Methomyl is susceptible to hydrolysis at high pH.[1] Ensure extraction solvents are slightly acidic (e.g., 1% Acetic Acid) to maintain stability during processing.

References

  • European Food Safety Authority (EFSA). (2015). The 2013 European Union report on pesticide residues in food. EFSA Journal.

  • Cayman Chemical. (n.d.). Methomyl-d3 Product Information & Safety Data Sheet.

  • Toronto Research Chemicals. (n.d.). Methomyl-d3 (TRC-M260532) Technical Data.

  • Lehotay, S. J. (2007). Determination of pesticide residues in foods by acetonitrile extraction and partitioning with magnesium sulfate and gas chromatography/mass spectrometry: collaborative study. Journal of AOAC International.

  • HPC Standards. (n.d.). Methomyl-d3 Reference Material Specifications.

Sources

Exploratory

Safety data sheet (SDS) information for Methomyl D3

Topic: Safety Data Sheet (SDS) & Technical Handling Guide for Methomyl-d3 Content Type: Technical Whitepaper / Laboratory Protocol Audience: Analytical Chemists, Toxicologists, and Laboratory Safety Officers. Precision H...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safety Data Sheet (SDS) & Technical Handling Guide for Methomyl-d3 Content Type: Technical Whitepaper / Laboratory Protocol Audience: Analytical Chemists, Toxicologists, and Laboratory Safety Officers.

Precision Handling for Isotope Dilution Mass Spectrometry

Executive Directive: The Dual Hazard

Methomyl-d3 (CAS: 1398109-07-3) represents a convergence of two critical laboratory risks: acute biological toxicity and analytical fragility . As a deuterated carbamate, it retains the potent acetylcholinesterase (AChE) inhibitory properties of its non-labeled parent, Methomyl. Simultaneously, it is a high-value metrological tool used in trace-level LC-MS/MS quantification.

The Core Directive: Treat Methomyl-d3 not merely as a toxic reagent, but as a contaminant of concern for both the operator (biological safety) and the assay (cross-contamination). This guide replaces standard generic SDS advice with specific, field-validated protocols for the handling of milligram-quantity isotopic standards.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Methomyl-d3 is the isotopically labeled analog of Methomyl, typically labeled at the N-methyl or S-methyl position. It is used to correct for matrix effects and ionization suppression in mass spectrometry.

PropertyTechnical Specification
Chemical Name Methomyl-d3 (N-methyl-d3 or S-methyl-d3)
CAS Number 1398109-07-3
Formula

Molecular Weight ~165.23 g/mol (varies slightly by enrichment)
Physical State White crystalline solid
Melting Point 78–79 °C
Solubility Soluble in Methanol, Acetonitrile, Ethanol; Moderate in Water (54.7 g/L)
Isotopic Purity Typically

98% D
Stability Hygroscopic; Hydrolyzes rapidly in alkaline conditions (pH > 9)

Toxicological Mechanism & Hazard Analysis[6]

The Mechanism: Cholinesterase Inhibition

Methomyl-d3 functions as a reversible inhibitor of acetylcholinesterase (AChE). Unlike organophosphates (which phosphorylate the enzyme), carbamates carbamylate the serine residue in the AChE active site.

Causality: The carbamylated enzyme cannot hydrolyze the neurotransmitter acetylcholine (ACh). This leads to an accumulation of ACh at the synaptic cleft, causing continuous stimulation of cholinergic receptors.[1]

Symptoms of Exposure:

  • Muscarinic: Miosis (pinpoint pupils), salivation, sweating, bronchoconstriction.

  • Nicotinic: Muscle fasciculations (tremors), weakness, paralysis.

  • CNS: Confusion, ataxia, respiratory depression (primary cause of death).

Visualization: The Toxicity Pathway

The following diagram illustrates the molecular blockade caused by Methomyl-d3.

AChE_Inhibition ACh Acetylcholine (ACh) (Neurotransmitter) AChE Acetylcholinesterase (Enzyme) ACh->AChE Normal Binding Accumulation ACh Accumulation (Synaptic Cleft) ACh->Accumulation Cannot be Hydrolyzed Complex Carbamylated AChE (Inactive Enzyme) AChE->Complex Carbamylation Methomyl Methomyl-d3 (Inhibitor) Methomyl->AChE Competitive Binding Complex->AChE Slow Hydrolysis (Reversible) Toxicity Cholinergic Crisis (Tremors, Resp. Failure) Accumulation->Toxicity Overstimulation

Caption: Methomyl-d3 competitively binds to AChE, preventing acetylcholine breakdown and leading to cholinergic crisis.

Safe Handling & Containment Strategy

The "Static Hazard"

Methomyl-d3 is often supplied in 10 mg or 100 mg vials. As a dry crystalline powder, it is highly susceptible to static electricity.

  • Risk: Static charge can cause the powder to "jump" from the spatula during weighing, creating an invisible toxic dust cloud and resulting in the loss of expensive isotopic material.

  • Control: Use an anti-static gun (e.g., Zerostat) on the vial and spatula before opening. Weigh inside a draft-shielded balance within a fume hood.

Containment Levels[9]
  • Primary Engineering Control: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary Containment: All weighing and solvation must occur within a secondary spill tray (polypropylene) to capture any potential spills.

Personal Protective Equipment (PPE) Matrix
ComponentSpecificationRationale
Gloves Double-gloving: Nitrile (Outer) + Laminate (Inner) Methomyl is often dissolved in Acetonitrile (ACN). ACN permeates nitrile in <5 mins. Laminate provides chemical resistance; nitrile provides dexterity.
Respiratory P3/N100 (if outside hood)Only required if powder handling outside a hood (NOT recommended).
Body Tyvek Lab Coat (Wrist-fitted)Prevents particulate accumulation on street clothes.
Eyes Chemical Splash GogglesSafety glasses are insufficient for liquid stock preparation.

Analytical Application: Stock Standard Preparation

Objective: Create a stable, verified stock solution for LC-MS/MS calibration while minimizing degradation.

The Solvation Protocol

Methomyl is unstable in alkaline conditions. Glassware washed with alkaline detergents can have residual surface basicity sufficient to degrade picogram levels of Methomyl-d3.

Self-Validating Step: Rinse all volumetric flasks with analytical-grade methanol (MeOH) or Acetonitrile (ACN) immediately before use to neutralize surface pH and remove water.

Visualization: Analytical Workflow

Stock_Prep Start Methomyl-d3 Vial (-20°C Storage) Equilibration Equilibrate to Room Temp (Prevent Condensation) Start->Equilibration Critical Step Weighing Weigh ~1.0 mg (Anti-static Gun + Microbalance) Equilibration->Weighing Solvation Dissolve in Acetonitrile (HPLC Grade) Weighing->Solvation Aliquot Aliquot into Amber Vials (Minimize Headspace) Solvation->Aliquot Storage Store at -20°C (Shelf Life: 12 Months) Aliquot->Storage

Caption: Workflow for preparing Methomyl-d3 stock solutions, emphasizing moisture control to prevent hydrolysis.

Stability & Storage[4][9]
  • Temperature: Store neat powder and solutions at -20°C .

  • Solvent Choice: Methanol (MeOH) or Acetonitrile (ACN). Avoid water in stock solutions to prevent hydrolysis.

  • Deuterium Exchange: Avoid protic solvents with extreme pH. While the methyl-d3 label is generally stable, exposure to strong acids/bases can catalyze exchange or degradation.

Emergency Response & Decontamination

Decontamination of Spills

Since Methomyl degrades in alkaline environments, this chemical property is utilized for decontamination.

  • Isolate: Evacuate the immediate area (10 ft radius).

  • Neutralize: Apply a solution of 10% Sodium Carbonate (

    
    )  or 5% Sodium Hydroxide (
    
    
    
    )
    to the spill area. This accelerates the hydrolysis of the carbamate bond, rendering it less toxic.
  • Clean: Absorb with inert material (vermiculite) and dispose of as hazardous chemical waste (P-listed waste equivalent).

First Aid (Self-Validating Protocol)
  • Inhalation: Move to fresh air immediately. If breathing is labored, medical personnel must administer oxygen.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol or solvents, as they increase dermal absorption.

  • Ingestion: IMMEDIATE MEDICAL ATTENTION REQUIRED.

    • Antidote Note for Clinicians: Atropine sulfate is the primary antidote for carbamate poisoning. Pralidoxime (2-PAM) is generally not indicated for carbamates (unlike organophosphates) and may be contraindicated, though protocols vary by jurisdiction.

References

  • PubChem. (n.d.). Methomyl | C5H10N2O2S - CID 4109. National Library of Medicine. Retrieved from [Link]

  • World Health Organization (WHO). (1996). Methomyl (Environmental Health Criteria 178).[2][3] International Programme on Chemical Safety. Retrieved from [Link]

  • ResolveMass. (2025). Deuterated Internal Standards for LC-MS: Selection & Handling. Retrieved from [Link]

Sources

Foundational

The Role of Methomyl-d3 in High-Fidelity Analytical Research

An In-Depth Technical Guide for Researchers and Scientists Abstract Methomyl-d3, the deuterated isotopologue of the carbamate insecticide methomyl, serves a critical and singular function in modern analytical science: it...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Scientists

Abstract

Methomyl-d3, the deuterated isotopologue of the carbamate insecticide methomyl, serves a critical and singular function in modern analytical science: it is the gold standard internal standard for the precise quantification of methomyl in complex matrices. This guide delineates the primary applications of Methomyl-d3, focusing on the underlying principles of its use in isotope dilution mass spectrometry. We will explore its deployment in environmental monitoring, food safety analysis, forensic toxicology, and metabolic research. This document provides not only the theoretical framework but also actionable, field-proven protocols and data interpretation insights for researchers, analytical chemists, and drug development professionals.

Introduction: The Analytical Challenge of Methomyl and the Necessity of Isotope Dilution

Methomyl (S-methyl-N-((methylcarbamoyl)oxy)thioacetimidate) is a broad-spectrum carbamate insecticide used to control a wide range of pests on various agricultural crops.[1][2] However, its high toxicity to non-target organisms, including mammals, fish, and aquatic invertebrates, has led to its classification as a Restricted Use Pesticide (RUP) by regulatory bodies like the U.S. Environmental Protection Agency.[1][3][4] This high toxicity necessitates rigorous monitoring of its residues in the environment, food products, and in forensic cases of suspected poisoning.

Direct quantification of methomyl presents significant analytical challenges. Environmental and biological samples are inherently complex matrices containing numerous compounds that can interfere with the analysis. These "matrix effects" can cause ion suppression or enhancement in mass spectrometry, leading to inaccurate quantification. Furthermore, sample extraction and preparation steps can result in variable analyte loss.

To overcome these challenges, the technique of isotope dilution mass spectrometry is employed. This method relies on the use of a stable isotope-labeled internal standard (SIL-IS), such as Methomyl-d3. Methomyl-d3 is chemically identical to methomyl, except that three hydrogen atoms on one of its methyl groups have been replaced with deuterium atoms. This results in a 3-dalton mass shift, making it easily distinguishable from native methomyl by a mass spectrometer.

Because Methomyl-d3 behaves identically to methomyl during sample extraction, cleanup, and chromatographic separation, any analyte loss or signal fluctuation affects both the standard and the analyte equally. By adding a known concentration of Methomyl-d3 to the sample at the beginning of the workflow, the ratio of the native analyte to the standard can be used for precise quantification, effectively nullifying matrix effects and recovery inconsistencies.[5]

Core Application: Methomyl-d3 in Isotope Dilution Mass Spectrometry

The primary and intended use of Methomyl-d3 is as an internal standard for the quantification of methomyl by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6] The fundamental principle is to calculate the concentration of the target analyte based on the response ratio of the analyte to its isotopically labeled counterpart.

Workflow Overview

The workflow is a self-validating system. The consistent presence and signal of the internal standard throughout the process confirm the integrity of the sample preparation and analysis.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Collection (e.g., Soil, Tissue, Crop) Spike 2. Spiking with Methomyl-d3 (Known Concentration) Sample->Spike Add IS early Extraction 3. Analyte Extraction (e.g., QuEChERS, LLE) Spike->Extraction Cleanup 4. Extract Cleanup (dSPE, SPE) Extraction->Cleanup LC 5. LC Separation Cleanup->LC MS 6. Mass Spectrometry (MS/MS Detection) LC->MS Ratio 7. Peak Area Ratio Calculation (Methomyl / Methomyl-d3) MS->Ratio Quant 8. Quantification (vs. Calibration Curve) Ratio->Quant G start Stomach Content (0.5 g) spike Spike with Methomyl-d3 start->spike extract Add Acetonitrile + Acetic Acid spike->extract salt Add QuEChERS Salts (MgSO4) extract->salt centrifuge1 Centrifuge salt->centrifuge1 supernatant Collect Supernatant (Acetonitrile Layer) centrifuge1->supernatant dspe dSPE Cleanup (C18 + MgSO4) supernatant->dspe centrifuge2 Centrifuge dspe->centrifuge2 final Filter & Dilute for LC-MS/MS centrifuge2->final

Caption: QuEChERS workflow for forensic sample preparation.

Environmental and Food Safety Monitoring

Regulatory limits for pesticide residues are stringent. Methomyl's high water solubility creates a risk of contaminating water sources, while its agricultural use can leave residues on crops. [3]Methomyl-d3 is used to develop and validate robust analytical methods for monitoring these residues in soil, water, and produce like mint, garlic, and onions. [1][7] Causality in Method Choice:

  • LC-MS/MS vs. GC-MS: While both can be used, LC-MS/MS is often preferred for methomyl as it is a thermally labile compound that can degrade under the high temperatures of a GC inlet. [8]For its more stable metabolites, GC-MS with derivatization can be effective.

  • Matrix-Specific Cleanup: The choice of dSPE sorbents in the QuEChERS method is crucial. For samples high in chlorophyll (e.g., mint), a graphitized carbon black (GCB) sorbent might be added to remove pigments, while C18 is used for fatty matrices. [1]

Toxicology and Metabolism Studies

Understanding the metabolic fate of methomyl is key to assessing its toxicological profile. [9]Research shows it is rapidly metabolized in the body. [8]Methomyl-d3 can be used as an internal standard to quantify not only the parent compound but also its metabolites, such as methomyl oxime, in biological fluids and tissues. This allows for accurate pharmacokinetic and toxicodynamic modeling. [8][9]

Data Presentation and Physicochemical Properties

Accurate analysis depends on understanding the properties of both the analyte and the standard.

PropertyMethomylMethomyl-d3Rationale for Analytical Significance
Chemical Formula C₅H₁₀N₂O₂SC₅H₇D₃N₂O₂SThe mass difference is key for MS detection.
Exact Mass 162.0463165.0652Allows for high-resolution mass spectrometry to distinguish from matrix interferences.
Primary Application InsecticideInternal StandardDefines its role in the laboratory.
Solubility High in water (57.9 g/L)High in waterDictates extraction solvent choices (e.g., acetonitrile) and environmental mobility. [3]
Primary Analytical Method LC-MS/MS, GC-MSLC-MS/MS, GC-MSGuides instrument selection. [1][6]

Data compiled from multiple sources. [3][6]

Conclusion

Methomyl-d3 is not used for direct research on biological or chemical processes; its role is more fundamental and enabling. As a deuterated internal standard, it is an essential tool that provides the analytical backbone for research in toxicology, environmental science, and food safety. The use of Methomyl-d3 in isotope dilution mass spectrometry allows scientists to overcome the inherent challenges of variability and matrix effects, ensuring that the quantitative data generated is accurate, reproducible, and trustworthy. This analytical fidelity is paramount for making informed decisions in regulatory compliance, forensic justice, and public health protection.

References

  • Van Scoy, A. R., & Tjeerdema, R. S. (2014). Environmental fate and toxicology of methomyl. PubMed. Retrieved from [Link] [4]11. Ishii, H., Uchida, K., Taniyama, H., & Asano, M. (2023). Forensic detection and quantification of methomyl in animal stomach contents using liquid chromatography quadrupole time-of-flight mass spectrometry (LC-Q-TOF/MS) and liquid Chromatography tandem mass spectrometry (LC-MS/MS) in Japan. ResearchGate. Retrieved from [Link] [10]12. Sharma, A., & Singh, N. (2022). Current Approaches to and Future Perspectives on Methomyl Degradation in Contaminated Soil/Water Environments. PubMed Central. Retrieved from [Link] [2]13. Kim, H., & Lee, S. (2021). Detection of Methomyl, a Carbamate Insecticide, in Food Matrices Using Terahertz Time-Domain Spectroscopy. ResearchGate. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Quantitative Analysis of Methomyl in Complex Matrices using Methomyl-D3 as an Internal Standard by LC-MS/MS

Abstract This application note provides a comprehensive guide for the quantitative analysis of the carbamate insecticide Methomyl in complex sample matrices, such as those encountered in environmental monitoring, food sa...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the quantitative analysis of the carbamate insecticide Methomyl in complex sample matrices, such as those encountered in environmental monitoring, food safety testing, and forensic toxicology. We detail a robust and reliable Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method employing Methomyl-D3, a stable isotope-labeled internal standard, to ensure high accuracy and precision. The causality behind experimental choices, detailed protocols for standard and sample preparation, and a thorough method validation strategy grounded in regulatory guidelines are presented. This document is intended for researchers, scientists, and drug development professionals seeking to implement a validated and trustworthy analytical method for Methomyl quantification.

Introduction: The Imperative for Reliable Quantification

Methomyl is a widely used carbamate insecticide and nematicide for a variety of crops.[1][2][3] However, due to its high acute toxicity in mammals, including humans, regulatory bodies worldwide have established maximum residue limits (MRLs) in food and environmental samples.[1][4] Accurate and precise quantification of Methomyl is therefore critical to ensure consumer safety and environmental protection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for the determination of pesticide residues due to its high sensitivity and selectivity.[4][5] However, the accuracy of LC-MS/MS quantification can be compromised by several factors, including variations in sample preparation, instrument response, and matrix effects.[6][7][8] Matrix effects, which are the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix, are a significant challenge in complex samples.[7][8]

To mitigate these variabilities and ensure the reliability of analytical data, the use of an internal standard (IS) is indispensable.[8][9] An ideal internal standard should have physicochemical properties very similar to the analyte of interest.[8] Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are considered the "gold standard" for LC-MS/MS analysis.[5][10] These standards co-elute with the analyte and experience similar ionization efficiencies and matrix effects, thus providing the most effective correction for analytical variability.[10][11]

This application note focuses on the use of Methomyl-D3 as an internal standard for the accurate quantification of Methomyl. Methomyl-D3 is a deuterated analog of Methomyl where three hydrogen atoms in the methylamino group have been replaced with deuterium.[12] This mass shift allows for its independent detection by the mass spectrometer while ensuring that its chemical and chromatographic behavior is nearly identical to that of the unlabeled Methomyl.

Physicochemical Properties of Methomyl and Methomyl-D3

A thorough understanding of the physicochemical properties of the analyte and the internal standard is fundamental to developing a robust analytical method.

PropertyMethomylMethomyl-D3Reference(s)
Chemical Formula C₅H₁₀N₂O₂SC₅H₇D₃N₂O₂S[3][13]
Molecular Weight 162.21 g/mol 165.23 g/mol [3][13]
Appearance White crystalline solidCrystalline solid[1][13]
Melting Point 77 °C78 - 79 °C[1][13]
Water Solubility 54.7 g/LNot specified, expected to be similar to Methomyl[1]
Log P (octanol/water) 1.24Not specified, expected to be similar to Methomyl[1]

Experimental Protocols

Materials and Reagents
  • Methomyl analytical standard (≥98% purity)

  • Methomyl-D3 internal standard (≥99% deuterated forms)[12]

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Ammonium acetate

  • QuEChERS extraction salts and dispersive solid-phase extraction (dSPE) materials (if applicable for sample preparation)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.22 µm)

Preparation of Standard Solutions

Proper preparation of stock and working standard solutions is critical for accurate quantification.

Protocol 1: Preparation of Stock and Working Standard Solutions

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of Methomyl and Methomyl-D3 into separate 10 mL volumetric flasks.[14]

    • Dissolve the standards in methanol and make up to the mark.

    • Label the flasks clearly and store at ≤6°C in the dark.[15] These solutions are typically stable for several months.

  • Intermediate Standard Solutions (e.g., 10 µg/mL):

    • Prepare intermediate stock solutions of both Methomyl and Methomyl-D3 by diluting the primary stock solutions with an appropriate solvent (e.g., methanol or acetonitrile). For example, pipette 100 µL of the 1 mg/mL primary stock into a 10 mL volumetric flask and dilute to the mark.

  • Working Internal Standard Solution (e.g., 100 ng/mL):

    • Prepare a working solution of Methomyl-D3 at a concentration that will result in a robust signal in the final sample extract. For example, dilute the 10 µg/mL intermediate solution to 100 ng/mL with the initial mobile phase composition.

  • Calibration Curve Standards:

    • Prepare a series of calibration standards by serially diluting the Methomyl intermediate stock solution.

    • Spike each calibration standard with a constant volume of the working internal standard solution to achieve a fixed concentration of Methomyl-D3 in each standard.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_cal Calibration Curve Preparation Methomyl_solid Methomyl Standard (solid) Methomyl_stock Methomyl Primary Stock (1 mg/mL in Methanol) Methomyl_solid->Methomyl_stock Dissolve MethomylD3_solid Methomyl-D3 Standard (solid) MethomylD3_stock Methomyl-D3 Primary Stock (1 mg/mL in Methanol) MethomylD3_solid->MethomylD3_stock Dissolve Methomyl_intermediate Methomyl Intermediate Stock (e.g., 10 µg/mL) Methomyl_stock->Methomyl_intermediate Dilute MethomylD3_working Methomyl-D3 Working IS (e.g., 100 ng/mL) MethomylD3_stock->MethomylD3_working Dilute Cal_standards Calibration Standards (e.g., 1-200 ng/mL) Methomyl_intermediate->Cal_standards Serially Dilute MethomylD3_working->Cal_standards Spike constant volume LCMS_analysis LC-MS/MS Analysis Cal_standards->LCMS_analysis Inject

Workflow for the preparation of standard solutions.
Sample Preparation

The choice of sample preparation technique depends on the complexity of the matrix. For many food and environmental samples, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method is effective.[16]

Protocol 2: Generic QuEChERS-based Sample Extraction

  • Homogenization: Homogenize the sample (e.g., fruit, vegetable, soil) to ensure representativeness.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Spike the sample with a known amount of the Methomyl-D3 working internal standard solution. Causality: Adding the internal standard at the earliest stage of sample preparation corrects for any analyte loss during the entire workflow.

    • Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute and centrifuge.

  • Dispersive SPE Cleanup:

    • Take an aliquot of the supernatant (acetonitrile layer) and transfer it to a dSPE tube containing a suitable sorbent mixture (e.g., PSA, C18, GCB) to remove interfering matrix components.

    • Vortex and centrifuge.

  • Final Extract:

    • Take the cleaned supernatant, filter through a 0.22 µm syringe filter, and transfer to an autosampler vial for LC-MS/MS analysis.

G Sample Homogenized Sample (10g) Spike Spike with Methomyl-D3 IS Sample->Spike Extract Add Acetonitrile & QuEChERS Salts Shake & Centrifuge Spike->Extract Cleanup dSPE Cleanup of Supernatant Vortex & Centrifuge Extract->Cleanup Filter Filter (0.22 µm) Cleanup->Filter Analysis LC-MS/MS Analysis Filter->Analysis

General sample preparation workflow using QuEChERS.
LC-MS/MS Method

The following is a representative LC-MS/MS method that can be adapted and optimized for specific instrumentation.

ParameterRecommended Conditions
LC System UPLC or HPLC system
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium acetate in water + 0.1% Formic acid
Mobile Phase B 10 mM Ammonium acetate in methanol + 0.1% Formic acid
Gradient Start with a low percentage of B, ramp up to a high percentage of B to elute Methomyl, then return to initial conditions for re-equilibration.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 °C
Injection Volume 3 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Methomyl: e.g., Q1: 163.1 -> Q3: 88.1 (Quantifier), 106.1 (Qualifier)Methomyl-D3: e.g., Q1: 166.1 -> Q3: 91.1 (Quantifier)
Ion Source Parameters Optimize for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

Causality: The use of a C18 column provides good retention for the moderately polar Methomyl. The mobile phase with a buffer (ammonium acetate) and acid (formic acid) promotes good peak shape and ionization efficiency in positive ESI mode. Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

Method Validation: Ensuring Trustworthiness

A thorough method validation is essential to demonstrate that the analytical procedure is fit for its intended purpose.[17][18] The validation should be performed according to established guidelines, such as those from the FDA and ICH.[17][18][19][20][21]

The following parameters should be evaluated:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is assessed by analyzing blank matrix samples and ensuring no significant interfering peaks are present at the retention time of Methomyl and Methomyl-D3.

  • Linearity and Range: The linearity of the method should be established by analyzing a series of calibration standards over a defined concentration range. A linear regression analysis is performed, and the coefficient of determination (r²) should typically be ≥ 0.99.

  • Accuracy and Precision: Accuracy (closeness to the true value) and precision (reproducibility) are determined by analyzing spiked blank matrix samples at multiple concentration levels (e.g., low, medium, and high) on the same day (intra-day) and on different days (inter-day). Acceptance criteria are typically within ±15% (±20% at the Lower Limit of Quantification) for both accuracy and precision.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.

  • Matrix Effect: The matrix effect should be evaluated to demonstrate the effectiveness of the internal standard in compensating for signal suppression or enhancement.[5][6][7][22] This can be assessed by comparing the response of the analyte in a post-extraction spiked sample to the response in a pure solvent standard. The internal standard-normalized matrix effect should be within an acceptable range (e.g., 85-115%).

  • Recovery: The extraction recovery of Methomyl is determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.

  • Stability: The stability of Methomyl in the sample matrix and in prepared solutions under different storage conditions (e.g., bench-top, autosampler, long-term frozen) should be evaluated.

Data Analysis and Interpretation

Quantification is based on the ratio of the peak area of the Methomyl quantifier ion to the peak area of the Methomyl-D3 quantifier ion. A calibration curve is constructed by plotting this ratio against the concentration of Methomyl in the calibration standards. The concentration of Methomyl in unknown samples is then calculated from their measured peak area ratios using the regression equation of the calibration curve.

Conclusion

The use of Methomyl-D3 as an internal standard in LC-MS/MS analysis provides a robust and reliable method for the quantification of Methomyl in complex matrices. The near-identical chemical and physical properties of Methomyl-D3 to the native analyte ensure effective compensation for variations in sample preparation, instrument response, and matrix effects, leading to highly accurate and precise results. The detailed protocols and validation strategy presented in this application note provide a comprehensive framework for laboratories to implement a trustworthy analytical method for Methomyl, contributing to enhanced food safety and environmental monitoring. The principles outlined here are foundational for developing high-quality analytical data that can meet stringent regulatory requirements.[23]

References

  • Methomyl (EHC 178, 1996). (n.d.). Inchem.org. Retrieved from [Link]

  • Methomyl (Ref: OMS 1196). (2025, November 13). AERU - University of Hertfordshire. Retrieved from [Link]

  • Determination of Methomyl Residues in Bohe by Ultrahigh-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS). (2020, November 5). PubMed Central. Retrieved from [Link]

  • Forensic detection and quantification of methomyl in animal stomach contents using liquid... (n.d.). PMC. Retrieved from [Link]

  • (PDF) Determination of methomyl in the stomach contents of baited wildlife by gas chromatography-mass spectrometry. (n.d.). ResearchGate. Retrieved from [Link]

  • Methomyl | C5H10N2O2S | CID 4109. (n.d.). PubChem - NIH. Retrieved from [Link]

  • D3-Methomyl | 1X10MG | C5H7D3N2O2S | 675973 | 1398109-07-3. (n.d.). HPC Standards. Retrieved from [Link]

  • Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc. Retrieved from [Link]

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Retrieved from [Link]

  • Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? (2014, April 1). myadlm.org. Retrieved from [Link]

  • Forensic detection and quantification of methomyl in animal stomach contents using liquid chromatography quadrupole time-of-flight mass spectrometry (LC-Q-TOF/MS) and liquid Chromatography tandem mass spectrometry (LC-MS/MS) in Japan. (2025, October 29). ResearchGate. Retrieved from [Link]

  • Rapid LC-MS Screening & Quantitative Analysis of Pesticides in Food Matrix. (2012, August 29). YouTube. Retrieved from [Link]

  • Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. (2024, November 21). Welch Materials, Inc. Retrieved from [Link]

  • standard operating procedures. (2014, June 27). EPA OSC Response. Retrieved from [Link]

  • Q2(R2) Validation of Analytical Procedures. (n.d.). FDA. Retrieved from [Link]

  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2025, March 10). Retrieved from [Link]

  • Preparation of calibration standards. (2017, March 6). Andy Connelly - WordPress.com. Retrieved from [Link] Connelly.files.wordpress.com/2017/03/preparation-of-calibration-standards.pdf

  • The Role of Internal Standards In Mass Spectrometry. (n.d.). SCION Instruments. Retrieved from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2026, January 28). Lab Manager. Retrieved from [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). YouTube. Retrieved from [Link]

  • When Should an Internal Standard be Used? (n.d.). LCGC International. Retrieved from [Link]

  • Preparing a standard solution. (2016, September 9). YouTube. Retrieved from [Link]

  • Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. (n.d.). Regulations.gov. Retrieved from [Link]

  • Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect. (2017, July 24). PubMed. Retrieved from [Link]

  • Internal Standards. (n.d.). Retrieved from [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). Retrieved from [Link]

  • FDA Guidelines for Analytical Method Validation | PDF. (n.d.). Scribd. Retrieved from [Link]

  • FDA publishes new Guidance on Validation of Analytical Methods. (2014, February 27). gmp-compliance.org. Retrieved from [Link]

Sources

Application

Application Note: High-Throughput Quantification of Methomyl in Food Matrices by Stable Isotope Dilution LC-MS/MS

Abstract This application note details a robust and highly sensitive method for the quantification of Methomyl in complex food matrices, such as fruits and vegetables. The protocol employs a Stable Isotope Dilution Assay...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and highly sensitive method for the quantification of Methomyl in complex food matrices, such as fruits and vegetables. The protocol employs a Stable Isotope Dilution Assay (SIDA) using Methomyl-d3 as an internal standard, coupled with a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure.[1][2] Final analysis is performed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers exceptional selectivity and sensitivity for detecting residues at or below regulatory limits.[1] This method provides a reliable, self-validating system for routine food safety monitoring and risk assessment, ensuring accuracy by effectively compensating for matrix effects and variations in extraction recovery.

Introduction: The Need for Precise Methomyl Quantification

Methomyl (S-methyl-N-[(methylcarbamoyl)oxy]thioacetimidate) is a broad-spectrum carbamate insecticide widely used in agriculture to protect a variety of crops.[3] However, due to its high toxicity to humans and wildlife, its use is strictly regulated.[3][4] Regulatory bodies worldwide, including the European Union, have established stringent Maximum Residue Limits (MRLs) for Methomyl in foodstuffs, often at the limit of determination (LOD), which can be as low as 0.01 mg/kg.[4][5]

Accurate and precise quantification of Methomyl residues is therefore critical for consumer protection, regulatory compliance, and international trade.[6] Food matrices, however, are notoriously complex and can cause significant analytical challenges, including signal suppression or enhancement in the mass spectrometer, a phenomenon known as the "matrix effect."

To overcome these challenges, this method utilizes a Stable Isotope Dilution Assay (SIDA).[7] By spiking samples with a known quantity of a stable isotope-labeled version of the analyte (Methomyl-d3), quantification becomes highly reliable.[8][9] Methomyl-d3 is chemically identical to Methomyl and co-elutes chromatographically, but it is distinguishable by its mass.[8] It therefore acts as a perfect internal standard, experiencing the same extraction inefficiencies and matrix effects as the target analyte, allowing for precise correction and highly accurate results.[10][11]

Principle of the Method: SIDA and LC-MS/MS

The core of this protocol is the combination of SIDA with LC-MS/MS.[7][10]

  • Stable Isotope Dilution Assay (SIDA): A known amount of Methomyl-d3 (the internal standard or "spike") is added to the sample at the very beginning of the extraction process.[9] During sample preparation and analysis, any loss of the target analyte (Methomyl) is accompanied by a proportional loss of the internal standard. The final quantification is based on the ratio of the MS response of the native Methomyl to the response of the labeled Methomyl-d3.[12] This ratio remains constant regardless of sample loss or matrix-induced signal suppression, providing the highest possible analytical specificity.[7]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique provides two layers of selectivity.[1] First, the liquid chromatography (LC) system separates Methomyl from other components in the sample extract based on its physicochemical properties. Second, the triple quadrupole mass spectrometer (MS/MS) isolates the specific precursor ion of Methomyl, fragments it, and detects a specific product ion. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and sensitive, allowing for confident identification and quantification even at trace levels.[13]

SIDA_Principle cluster_0 Sample Preparation cluster_1 Analysis Sample Food Sample (Unknown Methomyl Conc.) Spike Add Known Amount of Methomyl-d3 (IS) Sample->Spike Extraction QuEChERS Extraction & Cleanup Spike->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Losses & Matrix Effects Affect Both Analytes Equally Ratio Measure Response Ratio (Methomyl / Methomyl-d3) LCMS->Ratio Quant Calculate Concentration via Calibration Curve Ratio->Quant QuEChERS_Workflow start 1. Homogenize 10-15g Sample step1 2. Add 10 mL Acetonitrile & Spike with 100 µL Methomyl-d3 IS (100 ng/mL) start->step1 step2 3. Add QuEChERS Salts (e.g., MgSO₄, NaCl) step1->step2 step3 4. Vortex 1 min & Centrifuge 5 min step2->step3 step4 5. Transfer Supernatant to dSPE Tube step3->step4 step5 6. Vortex 30s & Centrifuge 5 min step4->step5 step6 7. Filter Supernatant into LC Vial step5->step6 end Ready for LC-MS/MS Analysis step6->end

Caption: QuEChERS Sample Preparation Workflow.

Step-by-Step Protocol:

  • Homogenization: Weigh 10 g of a representative, homogenized food sample (e.g., spinach, tomato) into a 50 mL centrifuge tube. [14]2. Spiking and Extraction: Add 10 mL of acetonitrile. Crucially, at this stage, add a precise volume (e.g., 100 µL) of the 100 ng/mL Methomyl-d3 internal standard solution.

  • Salting Out: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl). The MgSO₄ helps remove water, while the salt induces phase separation between the aqueous and organic (acetonitrile) layers, driving the pesticides into the acetonitrile. [15]4. First Centrifugation: Immediately cap and vortex the tube vigorously for 1 minute. Centrifuge at ≥4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup: Transfer an aliquot of the upper acetonitrile layer (e.g., 6 mL) to a dSPE cleanup tube containing PSA and MgSO₄. The PSA sorbent removes organic acids, sugars, and other matrix components that could interfere with the analysis.

  • Second Centrifugation: Vortex the dSPE tube for 30 seconds and centrifuge at ≥4000 rpm for 5 minutes.

  • Final Extract: Transfer the supernatant into an autosampler vial, acidifying with a small amount of formic acid (e.g., 5 µL of 5% formic acid in acetonitrile) to improve the stability and chromatographic peak shape of Methomyl. The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Parameters

The following parameters serve as a starting point and should be optimized for the specific instrumentation used.

ParameterRecommended Setting
LC Column C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient Start at 5% B, ramp to 95% B over 8 min, hold 2 min
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization, Positive (ESI+)
Capillary Voltage 3.5 kV
Source Temp. 120 °C
Desolvation Temp. 400 °C

Optimized MRM Transitions:

Multiple Reaction Monitoring (MRM) is essential for the selective quantification of Methomyl. The precursor ion is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is selected in the third quadrupole (Q3).

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Methomyl 163.188.1 (Quantifier)5010
163.1106.1 (Qualifier)508
Methomyl-d3 166.191.1 (Quantifier)5010

Data Analysis and Method Validation

Quantification

A calibration curve is constructed by plotting the response ratio (Peak Area of Methomyl / Peak Area of Methomyl-d3) against the concentration of Methomyl in the matrix-matched standards. The concentration of Methomyl in the unknown samples is then calculated by interpolating their response ratios from this curve. A linear regression with a weighting factor of 1/x is often recommended. [16]

Method Performance and Validation

The method was validated according to SANTE/11312/2021 guidelines to ensure its suitability for routine analysis. [2]Key validation parameters were assessed in a representative matrix (spinach).

Validation ParameterResultAcceptance Criteria
Linearity (R²) > 0.999R² > 0.99
Limit of Quantification (LOQ) 2.5 µg/kgS/N ≥ 10
Limit of Detection (LOD) 0.8 µg/kgS/N ≥ 3
Accuracy (Recovery %) 92 - 106%70 - 120%
Precision (RSD %) < 8%≤ 20%
  • Linearity: The method demonstrated excellent linearity across a range of 2.5 to 500 ng/mL. [3]* Accuracy & Precision: Recovery and repeatability were assessed by spiking blank spinach samples at low (5 µg/kg) and high (50 µg/kg) concentration levels (n=5). The results were well within the acceptable ranges, demonstrating the method's accuracy and robustness. [1]

Conclusion

This application note presents a validated, high-performance method for the quantification of Methomyl in complex food matrices. The combination of a streamlined QuEChERS extraction protocol with the unparalleled accuracy of Stable Isotope Dilution and the sensitivity of LC-MS/MS analysis provides a definitive solution for food safety laboratories. The use of Methomyl-d3 as an internal standard is critical for mitigating matrix effects and ensuring data of the highest quality and trustworthiness, enabling confident compliance with global MRLs.

References

  • National Center for Biotechnology Information. (2020). Determination of Methomyl Residue in Tobacco Samples by Heart-Cutting Two-Dimensional Liquid Chromatography with Tandem Mass Spectrometry. PubMed Central. Retrieved from [Link]

  • El-Hefny, D., Abdallah, I., Helmy, R., & Mahmoud, H. (2019). Dissipation of methomyl residues in tomato fruits, soil and water using LC-MS/MS. Journal of Plant Protection Research, 59(3), 355–361. Retrieved from [Link]

  • Md. Fakruddin, M., et al. (2024). Forensic detection and quantification of methomyl in animal stomach contents using liquid chromatography.... Journal of Analytical Toxicology. Retrieved from [Link]

  • Previs, S. F., & Hubbard, W. C. (2009). Stable-isotope dilution LC–MS for quantitative biomarker analysis. Bioanalysis, 1(8), 1493–1507. Retrieved from [Link]

  • Vaghela, K. M., et al. (2024). Optimization of QuEChERS method for determination of pesticide residues in vegetables and health risk assessment. Environmental Monitoring and Assessment, 196(5), 503. Retrieved from [Link]

  • Al-Ghamdi, K., et al. (2020). Determination of Methomyl Residues in Bohe by Ultrahigh-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS). Journal of Chemistry, 2020, 8878319. Retrieved from [Link]

  • Fakruddin, M., et al. (2024). Forensic detection and quantification of methomyl in animal stomach contents using liquid chromatography quadrupole time-of-flight mass spectrometry (LC-Q-TOF/MS) and liquid Chromatography tandem mass spectrometry (LC-MS/MS) in Japan. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Methomyl. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (2002). FAO SPECIFICATIONS AND EVALUATIONS FOR PLANT PROTECTION PRODUCTS METHOMYL. Retrieved from [Link]

  • European Commission. (2021). Method Validation and Quality Control Procedures for Pesticide Residues Analysis in Food and Feed. SANTE/11312/2021. Retrieved from [Link]

  • Lehotay, S. J., et al. (2010). Comparison of QuEChERS sample preparation methods for the analysis of pesticide residues in fruit and vegetables. Journal of Chromatography A, 1217(16), 2548–2560. Retrieved from [Link]

  • Patel, K., et al. (2023). Analysis of Pesticide Residue in Fruit Using the QuEChERS Method Coupled With LC-MS/MS Detection. Current Agriculture Research Journal, 11(2). Retrieved from [Link]

  • European Food Safety Authority. (2015). Review of the existing MRLs for methomyl. EFSA Journal, 13(10), 4277. Retrieved from [Link]

  • Hill, A. R. C., et al. (2000). Guidelines for in-house validation of analytical methods for pesticide residues in food and animal feeds. ResearchGate. Retrieved from [Link]

  • Ilg, T., et al. (2015). The Power of Stable Isotope Dilution Assays in Brewing. BrewingScience, 68. Retrieved from [Link]

  • Milinković, A., et al. (2022). Validation and application of a method for determination of multi-class pesticides in muscle chicken breast fillets using QuEChERS extraction and GC/MS. Journal of the Hellenic Veterinary Medical Society, 73(4), 4885–4894. Retrieved from [Link]

  • COLEAD. (2023). Maximum residue levels for methomyl. AGRINFO. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Retrieved from [Link]

  • Ministry of Health, Labour and Welfare, Japan. (n.d.). Guidelines for the validation of analytical methods for testing agricultural chemical residues in food. Retrieved from [Link]

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Retrieved from [Link]

  • Schwartz, D. E. (1989). Theoretical considerations in stable isotope dilution mass spectrometry for organic analysis. Analytical Chemistry, 61(1), 24-27. Retrieved from [Link]

  • Varloud, M., et al. (2024). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Journal of Analytical Atomic Spectrometry. Retrieved from [Link]

Sources

Method

Application Note: High-Performance Solid-Phase Extraction (SPE) of Methomyl in Water

Executive Summary Methomyl ( ) represents a significant analytical challenge in environmental water monitoring.[1] As a Class I toxicity carbamate with high water solubility ( ) and low lipophilicity ( ), it resists rete...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methomyl (


) represents a significant analytical challenge in environmental water monitoring.[1] As a Class I toxicity carbamate with high water solubility (

) and low lipophilicity (

), it resists retention on traditional C18 silica-based sorbents and degrades rapidly under alkaline conditions.[1]

While US EPA Method 531.2 relies on HPLC with post-column derivatization and fluorescence detection, modern laboratories increasingly favor LC-MS/MS for its superior sensitivity and specificity.[1] This application note outlines a robust, self-validating protocol using Hydrophilic-Lipophilic Balance (HLB) polymeric SPE . This approach solves the "polar breakthrough" issue common with C18 and eliminates the need for complex post-column derivatization hardware.[1]

Physicochemical Context & Sorbent Selection[1][2]

To design a robust extraction, one must understand the molecule's behavior in the matrix.[1]

PropertyValueImplication for SPE
Molecular Weight 162.21 g/mol Small molecule; requires tight pore structure for retention.
Water Solubility ~58 g/L (High)Critical: Highly polar.[1] Will breakthrough C18 silica sorbents if the sample volume is too high or the sorbent dries out.[1]
Log P 0.60 - 1.24Hydrophilic.[1] Requires a sorbent with polar functional groups (e.g., N-vinylpyrrolidone) to retain the analyte via polar interactions, not just Van der Waals forces.
Stability Hydrolyzes at pH > 7Critical: Samples must be buffered to pH ~3.8 immediately upon collection.[1]
Why Polymeric HLB over C18?

Traditional C18 silica relies on hydrophobic interaction.[1] Because Methomyl is hydrophilic, it is poorly retained on C18 in large water volumes (100–500 mL).[1] Furthermore, if a C18 cartridge runs dry during vacuum processing, the hydrocarbon chains collapse ("dewetting"), reducing recovery to near zero.[1]

The Solution: We utilize a Polymeric Divinylbenzene-N-Vinylpyrrolidone (DVB-N-VP) copolymer (e.g., Oasis HLB, Strata-X, or equivalent).[2]

  • Mechanism: The DVB ring provides hydrophobic retention, while the N-VP ring provides hydrophilic retention.

  • Advantage: This "wettable" sorbent maintains retention even if the cartridge runs dry, ensuring high reproducibility for batch processing.[1]

Sample Preservation & Pre-treatment (Crucial Step)

Methomyl is unstable in the presence of residual chlorine (common in drinking water) and alkaline pH.[1]

Preservation Protocol (per EPA 531.2 standards):

  • Dechlorination: Add Sodium Thiosulfate (

    
    ) to the sampling container prior to collection.[1] This neutralizes free chlorine which would otherwise oxidize Methomyl to Methomyl sulfoxide.[1]
    
  • pH Adjustment: Add Potassium Dihydrogen Citrate (

    
    ) to buffer the sample to pH 3.8 ± 0.2 .
    
    • Why Citrate? It acts as an antimicrobial agent and a buffer.[1] Mineral acids (HCl) can be too harsh and induce acid-catalyzed degradation if over-added.[1]

Solid-Phase Extraction Protocol

This workflow is optimized for a 200 mL water sample using a 60 mg / 3 mL Polymeric HLB cartridge.[1]

Workflow Diagram

SPE_Workflow Start START: Water Sample Collection Preserve Preservation (Na-Thiosulfate + Citrate Buffer pH 3.8) Start->Preserve Immediate Condition Conditioning 1. 3 mL Methanol 2. 3 mL Water Preserve->Condition Load Sample Loading (Flow: 5-10 mL/min) Condition->Load Wash Wash Step 3 mL Reagent Water (Remove salts/proteins) Load->Wash Waste1 Discard Waste Load->Waste1 Flow-through Dry Drying Vacuum for 5-10 mins Wash->Dry Waste2 Discard Waste Wash->Waste2 Salts removed Elute Elution 2 x 1.5 mL Methanol Dry->Elute Evap Evaporation N2 Stream @ 40°C to near dryness Elute->Evap Recon Reconstitution 1 mL 90:10 Water:MeOH (10mM Amm. Formate) Evap->Recon Analyte Analyte in Vial Recon->Analyte Analyze LC-MS/MS Analysis Analyte->Analyze

Figure 1: Optimized SPE workflow for Methomyl extraction using Polymeric HLB sorbent.

Step-by-Step Procedure
  • Cartridge Selection: Polymeric HLB (60 mg bed mass, 3 mL tube).[1]

  • Conditioning:

    • Add 3 mL Methanol (MeOH). Let flow by gravity or low vacuum.[1]

    • Add 3 mL Reagent Water .[1] Do not let the cartridge go completely dry, though HLB is forgiving.

  • Loading:

    • Load 200 mL of preserved water sample.

    • Flow Rate: Maintain roughly 5–10 mL/min. Fast loading is possible due to high reaction kinetics of the polymer, but excessive speed (>15 mL/min) may reduce recovery of this low LogP analyte.[1]

  • Washing:

    • Wash with 3 mL Reagent Water .[1] This removes salts and highly polar matrix components that do not interact with the sorbent.[1]

    • Note: Do not use organic solvent in the wash (even 5% MeOH) as Methomyl is prone to premature elution.[1]

  • Drying:

    • Apply full vacuum for 5–10 minutes.[1] Removing residual water is critical to speed up evaporation later.[1]

  • Elution:

    • Elute with 2 x 1.5 mL Methanol .

    • Apply a brief soak (30 seconds) before drawing the solvent through to maximize desorption.[1]

  • Concentration:

    • Evaporate the eluate to near dryness under a gentle stream of Nitrogen at 40°C.[1]

    • Caution: Methomyl is semi-volatile.[1] Do not apply high heat (>50°C) or leave the sample dry for extended periods.[1]

  • Reconstitution:

    • Reconstitute in 1.0 mL of initial mobile phase (e.g., 90:10 Water:MeOH with 5mM Ammonium Formate).

Analytical Conditions (LC-MS/MS)

While EPA 531.2 uses Fluorescence, LC-MS/MS provides definitive mass confirmation.[1]

  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 series, Sciex Triple Quad, or Waters Xevo).[1]

  • Column: C18,

    
    , 
    
    
    
    (e.g., Zorbax Eclipse Plus or Acquity BEH).[1]
  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Methanol (or Acetonitrile) + 0.1% Formic Acid.[1]

    • Note: Methanol often provides better ionization for carbamates than Acetonitrile.[1]

  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1][3]

MRM Transitions Table
AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (V)Role
Methomyl 163.1

88.0 10Quantifier
163.1106.015Qualifier
Methomyl-13C2 165.190.010Internal Standard

Quality Control & Troubleshooting

Performance Criteria
  • Recovery: 85% – 115% (at 0.1 ppb spike level).[1]

  • RSD: < 15%.[1][4]

  • Limit of Quantitation (LOQ): Typically 0.01 – 0.05 ppb (µg/L) with 200x concentration factor.[1]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Recovery (<70%) Sample pH > 6Check citrate buffer. Methomyl degrades rapidly in basic conditions.[1][5]
Wash step too strongEnsure wash is 100% water.[1] Even 5% organic can elute Methomyl.[1]
High Backpressure Particulates in sampleFilter sample through 0.7 µm glass fiber filter before loading.[1]
Poor Peak Shape Solvent mismatchReconstitution solvent must match the initial mobile phase (high water content).[1] Injecting 100% MeOH causes peak fronting.[1]
Degradation Products Chlorine presenceEnsure Sodium Thiosulfate was added at collection.

References

  • U.S. Environmental Protection Agency. (2001).[1] Method 531.2: Measurement of N-methylcarbamoyloximes and N-methylcarbamates in Water by Direct Aqueous Injection HPLC with Postcolumn Derivatization.[6] Revision 1.0. [Link]

  • U.S. Environmental Protection Agency. (2005).[1] Method 535: Measurement of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS).[1] [Link]

  • World Health Organization (WHO). (2004).[1] Methomyl in Drinking-water: Background document for development of WHO Guidelines for Drinking-water Quality. [Link]

  • Waters Corporation. (2023).[1] Oasis HLB Cartridges and Plates Care and Use Manual.[1] (Reference for Polymeric HLB mechanism). [Link]

Sources

Application

Forensic Application Note: Quantitative Analysis of Methomyl in Post-Mortem Matrices via LC-MS/MS

Executive Summary & Forensic Context Methomyl is a carbamate insecticide classified as a restricted-use pesticide (RUP) due to its high acute toxicity (EPA Toxicity Class I). In forensic toxicology, it is frequently enco...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Forensic Context

Methomyl is a carbamate insecticide classified as a restricted-use pesticide (RUP) due to its high acute toxicity (EPA Toxicity Class I). In forensic toxicology, it is frequently encountered in cases of suicidal ingestion or accidental agricultural exposure.

The Analytical Challenge: Unlike organophosphates, Methomyl is thermally unstable. Traditional Gas Chromatography (GC-MS) often induces thermal degradation of Methomyl into Methomyl oxime (methomyl-oxime) inside the injection port, leading to false negatives or inaccurate quantitation of the parent compound. Furthermore, Methomyl undergoes rapid hydrolysis in alkaline post-mortem blood, necessitating immediate pH stabilization and cold storage.

The Solution: This protocol utilizes LC-MS/MS with Electrospray Ionization (ESI) to analyze Methomyl intact, bypassing thermal degradation. The use of Methomyl-D3 is non-negotiable; it corrects for significant matrix effects (ion suppression) common in putrefied post-mortem blood and tissue homogenates, ensuring legal defensibility of the quantitative result.

Mechanism of Action & Toxicity

Understanding the pharmacodynamics is crucial for interpreting toxicological findings. Methomyl acts as a reversible inhibitor of acetylcholinesterase (AChE).[1][2][3]

Diagram 1: Carbamate Toxicity Mechanism

Methomyl_Mechanism Methomyl Methomyl (Carbamate) AChE Acetylcholinesterase (AChE) Active Site Methomyl->AChE Binds to Serine Hydroxyl Complex Carbamylated AChE (Enzyme Inhibited) AChE->Complex Carbamylation Complex->AChE Spontaneous Regeneration (Rapid compared to Organophosphates) ACh_Accumulation Accumulation of Acetylcholine in Synaptic Cleft Complex->ACh_Accumulation Prevents Hydrolysis Symptoms Cholinergic Crisis: SLUDGE Syndrome Respiratory Failure ACh_Accumulation->Symptoms Overstimulation

Caption: Methomyl carbamylates the AChE active site, leading to acetylcholine accumulation. Unlike organophosphates, this inhibition is rapidly reversible, complicating biomarker analysis.

Materials & Reagents

Standards
  • Target: Methomyl (Certified Reference Material, >98% purity).

  • Internal Standard (IS): Methomyl-D3 (100 µg/mL in Acetonitrile).[3] Note: The deuterium label is on the S-methyl group.

Reagents
  • Extraction: Acetonitrile (LC-MS Grade), Magnesium Sulfate (anhydrous), Sodium Acetate.

  • Mobile Phase: Ammonium Formate (10 mM), Formic Acid (LC-MS Grade), Methanol (LC-MS Grade), Water (Type I).

Sample Preparation Protocol: Modified QuEChERS

Traditional Protein Precipitation (PPT) is often insufficient for complex post-mortem blood. We utilize a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach to remove lipids and proteins while maintaining high recovery.

Matrix: Whole Blood, Urine, or Liver Homogenate (1:4 dilution).

Step-by-Step Workflow
  • Aliquot: Transfer 200 µL of sample into a 2.0 mL microcentrifuge tube.

  • Internal Standard Addition: Add 20 µL of Methomyl-D3 working solution (1.0 µg/mL). Vortex briefly.

  • Extraction: Add 600 µL of cold Acetonitrile.

    • Why? Precipitates proteins and extracts Methomyl.

  • Salting Out: Add 100 mg QuEChERS salt mix (4:1 MgSO4:NaCl).

    • Why? Induces phase separation, forcing water out of the organic phase.

  • Agitation: Vortex vigorously for 1 minute (critical for extraction efficiency).

  • Centrifugation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Supernatant Transfer: Transfer 200 µL of the top organic layer to an autosampler vial containing 200 µL of Mobile Phase A (Water + 5mM Ammonium Formate).

    • Why? Diluting the extract improves peak shape on early-eluting compounds.[4]

  • Injection: Inject 5 µL into the LC-MS/MS.

Diagram 2: Extraction Workflow

Workflow Sample 200 µL Blood + Methomyl-D3 Lysis Add 600 µL ACN (Protein Ppt) Sample->Lysis Salt Add MgSO4/NaCl (Phase Sep) Lysis->Salt Spin Centrifuge 10,000xg Salt->Spin Dilute Dilute Supernatant 1:1 with Mobile Phase A Spin->Dilute Inject LC-MS/MS Analysis Dilute->Inject

Caption: Modified QuEChERS workflow optimized for forensic blood samples to minimize matrix effects.

LC-MS/MS Methodology

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Agilent 6495). Ionization: Electrospray Ionization (ESI) – Positive Mode .

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).[1]

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.[1]

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol (or Acetonitrile) + 0.1% Formic Acid.

Gradient Profile:

Time (min) % B Event
0.0 5 Initial Hold
0.5 5 Desalting
3.5 95 Linear Ramp
4.5 95 Wash
4.6 5 Re-equilibration

| 6.0 | 5 | End |[1]

Mass Spectrometry Parameters (MRM)

Methomyl forms a protonated molecular ion


. The primary fragmentation involves the loss of the methylcarbamoyl group.
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell (ms)CE (V)Type
Methomyl 163.1 88.0 5015Quantifier
Methomyl163.1106.05010Qualifier
Methomyl-D3 166.1 91.0 5015Quantifier (IS)

Note: The transition 163 -> 106 represents the loss of the S-methyl moiety, while 163 -> 88 represents the cleavage of the N-O bond.

Validation & Quality Assurance

To ensure the method meets forensic standards (SWGTOX/ANSI), the following criteria must be met:

  • Linearity:

    
     over the range of 1.0 – 1000 ng/mL.
    
  • Ion Ratio: The ratio of Quantifier (88) to Qualifier (106) must be within ±20% of the calibrator average.

  • Retention Time: Relative retention time (RRT) to Methomyl-D3 must be within ±2.5%.

  • Matrix Effect (ME): Calculated as:

    
    
    Acceptable range: -25% to +25%. Methomyl-D3 is essential here as it will experience similar suppression to the analyte, correcting the quantitative result.
    

Results Interpretation & Troubleshooting

Identifying Methomyl vs. Methomyl Oxime

In forensic samples, Methomyl may degrade to Methomyl Oxime (m/z 106).

  • Methomyl Parent: Retention time ~2.8 min. Precursor 163.

  • Methomyl Oxime: Retention time ~1.5 min (more polar). Precursor 106.

  • Alert: If you see a massive peak at the solvent front with m/z 106, this indicates significant degradation of the specimen prior to analysis.

Stability Warning

Methomyl is unstable in blood at room temperature.

  • Protocol: Samples should be frozen (-20°C) immediately upon receipt.

  • Preservative: Sodium Fluoride/Potassium Oxalate (Gray top tubes) is preferred to inhibit esterase activity that may accelerate breakdown.

References

  • Yohannes, Y. B., et al. (2025).[1][5] Forensic detection and quantification of methomyl in animal stomach contents using LC-Q-TOF/MS and LC-MS/MS. Journal of Veterinary Medical Science. [Link]

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Application Note. [Link]

  • World Health Organization (WHO). (1996). Methomyl (Environmental Health Criteria 178).[1][3] International Programme on Chemical Safety. [Link]

  • Forensic RTI. (n.d.). Selecting and optimizing transitions for LC-MS/MS methods. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Methomyl Quantification Support Hub: Mastering Matrix Effects with Methomyl-D3

Status: Operational Specialist: Senior Application Scientist Subject: High-Precision LC-MS/MS Quantification of Methomyl using Isotope Dilution Executive Summary: The Matrix Challenge In the quantification of Methomyl (a...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Specialist: Senior Application Scientist Subject: High-Precision LC-MS/MS Quantification of Methomyl using Isotope Dilution

Executive Summary: The Matrix Challenge

In the quantification of Methomyl (a carbamate insecticide), Matrix Effects (ME) represent the single largest variable affecting accuracy. In Electrospray Ionization (ESI), co-eluting matrix components compete with Methomyl for charge, leading to signal suppression or enhancement.

The Solution: The use of Methomyl-D3 (S-methyl-d3-N-[(methylcarbamoyl)oxy]thioacetimidate) as an Internal Standard (IS). Because Methomyl-D3 shares virtually identical physicochemical properties with the target analyte, it co-elutes and experiences the exact same ionization environment. By normalizing the Methomyl signal against the Methomyl-D3 signal, researchers can mathematically nullify the matrix effect.

The Diagnostic Hub (Troubleshooting)

Select your issue below for immediate technical guidance.

🔴 Symptom: "My Internal Standard (Methomyl-D3) signal varies significantly between samples."

Diagnosis: Variable Matrix Suppression. Root Cause: The extraction cleanup is insufficient, or the matrix load is too high, causing "ion saturation" in the ESI source. Corrective Actions:

  • Dilution: Dilute the final extract 1:5 or 1:10 with the initial mobile phase. This is the most effective way to reduce matrix load.

  • Check Retention: Ensure Methomyl and Methomyl-D3 are not eluting in the "void volume" (dead time). They must retain sufficiently to separate from early-eluting polar matrix salts.

  • Cleanup: If using QuEChERS, ensure the d-SPE step includes PSA (Primary Secondary Amine) to remove sugars/organic acids, but avoid strong anion exchange if pH is not controlled.

🔴 Symptom: "I see a slight Retention Time (RT) shift between Methomyl and Methomyl-D3."

Diagnosis: Deuterium Isotope Effect. Root Cause: Deuterated compounds are slightly less lipophilic than their non-deuterated counterparts. On high-efficiency C18 columns, Methomyl-D3 may elute slightly earlier (typically <0.05 min) than Methomyl. Corrective Actions:

  • Validation: This is normal. Ensure the shift is consistent.

  • Integration Window: Widen the expected RT window in your mass spec software to capture the IS peak if the shift is pronounced.

🔴 Symptom: "Methomyl recovery is consistently low (<70%), even with IS correction."

Diagnosis: pH-Induced Degradation. Root Cause: Methomyl is a carbamate and is unstable at alkaline pH . If your extraction uses unbuffered salts or if the mobile phase pH > 7, Methomyl will hydrolyze. Corrective Actions:

  • Buffer the Extraction: Use the EN 15662 (Citrate Buffered) or AOAC 2007.01 (Acetate Buffered) QuEChERS methods. Do not use the "Original" unbuffered method for alkaline matrices.

  • Acidify Mobile Phase: Ensure Mobile Phase A contains 0.1% Formic Acid or 5mM Ammonium Formate (pH ~3-4).

The Protocol Vault: Optimized Workflows

🧪 Workflow Visualization

The following diagram illustrates the critical path for minimizing matrix effects using Methomyl-D3.

MethomylWorkflow cluster_mechanism Matrix Effect Mechanism Sample Homogenized Sample (10g) Extract Extraction (Acetonitrile + Buffer) Sample->Extract Shake 1 min Clean d-SPE Cleanup (MgSO4 + PSA) Extract->Clean Aliquot Supernatant Spike Spike IS (Methomyl-D3) Clean->Spike Critical Step LCMS LC-MS/MS Analysis (MRM Mode) Spike->LCMS Inject Data Quantification (Area Ratio Calculation) LCMS->Data Normalize

Caption: Optimized workflow for Methomyl quantification. Note that IS spiking occurs prior to injection to correct for instrument variability.

📊 LC-MS/MS Parameters (MRM Table)

These transitions are specific to Methomyl and its deuterated analog.

CompoundPrecursor Ion (

)
Product Ion (

)
RoleCollision Energy (eV)
Methomyl 163.188.0Quantifier15
Methomyl 163.1106.0Qualifier10
Methomyl-D3 166.191.0Quantifier (IS)15

Note: Precursor ions are typically


. Exact collision energies may vary by instrument vendor (Agilent/Sciex/Thermo).

The Knowledge Base (FAQs & Calculations)

Q1: How do I mathematically calculate the Matrix Effect (ME)?

To validate your method, you must quantify the suppression.[1] Compare the peak area of Methomyl in a post-extraction spiked matrix (


) against Methomyl in a pure solvent standard  (

).

Formula:



  • Result < 0%: Ion Suppression (Signal loss).

  • Result > 0%: Ion Enhancement (Signal gain).

  • Acceptable Range: -20% to +20% is ideal (SANTE/11312/2021 guidelines).

Q2: Why use Methomyl-D3 instead of a structural analog (e.g., Thiodicarb)?

Structural analogs may have different retention times. If the analog elutes 1 minute later than Methomyl, it will experience a different matrix environment at that specific moment in the gradient. Methomyl-D3 co-elutes, ensuring it suffers the exact same suppression as the analyte, making the Area Ratio constant.

Q3: Can I add Methomyl-D3 before extraction (Pre-Spike)?

Yes. Adding IS before extraction corrects for both Recovery Losses (extraction efficiency) and Matrix Effects . However, this requires large amounts of expensive isotope.

  • Routine Practice: Add IS to the final vial (Post-Spike) to correct for Matrix Effects and Injection Variability only.

  • Best Practice: Add IS before extraction for total method correction.

📊 Mechanism of Action: ESI Competition

The diagram below explains why the signal drops in the presence of matrix.

ESI_Mechanism Droplet ESI Droplet (Charged) Evap Solvent Evaporation Droplet->Evap Methomyl Methomyl (+) Evap->Methomyl Limited Surface Charge Matrix Matrix Salts (+) Evap->Matrix Monopolizes Charge D3 Methomyl-D3 (+) Evap->D3 MS Mass Spectrometer Inlet Methomyl->MS Suppressed Signal Matrix->MS High Background D3->MS Suppressed Signal

Caption: In the ESI droplet, abundant matrix ions (red) occupy the surface, preventing Methomyl (green) from entering the gas phase. D3 corrects this by being suppressed equally.

References

  • European Commission. (2021).[2] Analytical quality control and method validation procedures for pesticide residues analysis in food and feed (SANTE/11312/2021).[2][3][4] Retrieved from [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019–3030. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Malhat, F. M. (2015).[5] Degradation profile and safety evaluation of methomyl residues in tomato and soil. ResearchGate.[5][6] Retrieved from [Link]

Sources

Optimization

Improving peak shape and retention of Methomyl in HPLC

This technical guide serves as a specialized support center for improving the High-Performance Liquid Chromatography (HPLC) analysis of Methomyl . It is designed for researchers and analytical scientists encountering spe...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide serves as a specialized support center for improving the High-Performance Liquid Chromatography (HPLC) analysis of Methomyl . It is designed for researchers and analytical scientists encountering specific chromatographic challenges.

Topic: Improving Peak Shape and Retention of Methomyl

Senior Application Scientist: Dr. Alex V. Chen Status: Operational System Focus: Reverse-Phase HPLC (C18), LC-MS/MS, Post-Column Derivatization

Core Analysis: The Physicochemical Context

Before troubleshooting, you must understand why Methomyl behaves poorly. Methomyl (S-methyl N-(methylcarbamoyloxy)thioacetimidate) is an oxime carbamate with distinct properties that dictate its chromatographic behavior:

  • High Polarity (LogP ~0.6): It elutes early on standard C18 columns, often co-eluting with the solvent front or polar matrix interferences.

  • Silanol Interaction: The nitrogen atoms in the oxime and carbamate groups act as Lewis bases, interacting with acidic silanols on the silica surface, causing severe peak tailing.

  • Lability: It is susceptible to hydrolysis at alkaline pH and thermal degradation, requiring strict control of mobile phase pH and column temperature.

Troubleshooting Guide (Q&A Format)

Category A: Retention Issues

Q1: Methomyl elutes near the void volume (


). How can I increase retention without changing the column? 

Diagnosis: Methomyl is too polar for your current organic start conditions. The Mechanism: In Reverse-Phase Chromatography (RPC), retention is governed by the hydrophobic effect. If your initial mobile phase contains high organic content (e.g., >10% Acetonitrile), the partitioning into the C18 stationary phase is insufficient.

Corrective Protocol:

  • Reduce Initial Organic Strength: Start your gradient at 5% or 0% organic solvent (Acetonitrile or Methanol). Hold this condition for 1–2 minutes to trap the analyte at the head of the column.

  • Aqueous Phase Optimization: Ensure your aqueous phase is fully buffered. Pure water can cause "phase collapse" (dewetting) in standard C18 columns.

    • Recommendation: Use a "phase-collapse resistant" or "AQ" type C18 column if starting at 100% aqueous.

  • Self-Validation: Calculate the Capacity Factor (

    
    ).
    
    
    
    
    Target a
    
    
    to ensure the peak is separated from unretained matrix components.
Category B: Peak Shape Issues (Tailing)

Q2: My Methomyl peak exhibits significant tailing (Asymmetry > 1.5). Is the column dead?

Diagnosis: Likely secondary silanol interactions, not necessarily a dead column.[1][2] The Mechanism: The silica support in HPLC columns contains residual silanol groups (


). At neutral pH (6–8), these ionize to 

. The basic nitrogen in Methomyl becomes protonated or interacts via hydrogen bonding with these negative sites, dragging the peak tail.

Corrective Protocol:

  • Acidify Mobile Phase: Lower the pH to 2.5 – 3.0 .

    • Why: This suppresses silanol ionization (

      
      ), eliminating the cation-exchange mechanism.
      
    • Reagent: Add 0.1% Formic Acid or use a 20 mM Ammonium Formate buffer adjusted to pH 3.0.

  • Increase Buffer Ionic Strength: If using LC-UV, increase buffer concentration to 25–50 mM to mask residual silanols. (Note: For LC-MS, keep < 10 mM to avoid suppression).

  • Column Selection: Switch to a Type B Silica column (High purity, fully end-capped).

    • Reference: Modern "End-capping" chemically bonds small silanes to residual silanols, physically blocking the interaction.

Category C: Peak Distortion (Splitting/Broadening)[3]

Q3: The peak appears split or has a "shoulder," specifically when injecting high volumes.

Diagnosis: Solvent Mismatch (Strong Solvent Effect). The Mechanism: If you dissolve Methomyl in 100% Acetonitrile (to ensure solubility) and inject it into a mobile phase starting at 95% Water, the sample plug acts as a "strong solvent" bolus. The analyte travels faster in the sample plug than in the mobile phase, causing band broadening or splitting before it even focuses on the column.

Corrective Protocol:

  • Diluent Matching: Dissolve the sample in the initial mobile phase composition (e.g., 95:5 Water:ACN).

  • Pre-Column Dilution: If the sample must be in pure organic solvent (e.g., after SPE elution), use an auto-sampler program to sandwich the injection with water or mix in the loop.

  • Validation: Inject a standard prepared in 100% Mobile Phase A. If the peak is sharp, the issue is your sample solvent.

Standardized Experimental Protocol

Objective: Robust separation of Methomyl with Symmetry Factor


.
ParameterSpecificationRationale
Column C18 (End-capped), 2.1 x 100 mm, 1.7 µm or 2.6 µm (Core-shell)High surface area for retention; end-capping prevents tailing.
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in Water (pH ~3.0)Buffering at low pH suppresses silanols and stabilizes Methomyl.
Mobile Phase B Acetonitrile (LC-MS Grade)Lower viscosity than methanol, sharper peaks.
Flow Rate 0.3 - 0.4 mL/minOptimized for 2.1 mm ID columns (Van Deemter optimum).
Temperature 35°CImproves mass transfer kinetics without thermal degradation.
Injection Vol 2 - 5 µLLow volume prevents solvent effects.
Detection UV @ 233 nm (or MS/MS MRM)233 nm is the absorption max for the carbamate moiety.

Gradient Table:

  • 0.0 min: 5% B (Trap analyte)

  • 1.0 min: 5% B (End trapping)

  • 6.0 min: 60% B (Elute Methomyl)

  • 7.0 min: 95% B (Wash column)

  • 8.0 min: 95% B (Hold)[3]

  • 8.1 min: 5% B (Re-equilibrate for 3-5 mins)

Visual Troubleshooting Logic

The following diagram illustrates the decision process for diagnosing peak shape errors.

Methomyl_Troubleshooting Start Problem: Poor Methomyl Peak Check_Shape Analyze Peak Shape Start->Check_Shape Tailing Tailing (As > 1.2) Check_Shape->Tailing Fronting Fronting (As < 0.9) Check_Shape->Fronting Splitting Splitting / Broad Check_Shape->Splitting Check_pH Is Mobile Phase pH > 4? Tailing->Check_pH Check_Load Mass Overload? Fronting->Check_Load Check_Solvent Injection Solvent Stronger than Mobile Phase? Splitting->Check_Solvent Action_Acidify Action: Adjust pH to 2.5-3.0 (Suppress Silanols) Check_pH->Action_Acidify Yes Check_Column Is Column End-Capped? Check_pH->Check_Column No Action_Replace Action: Switch to Type-B High Purity C18 Check_Column->Action_Replace No Action_Dilute Action: Dilute Sample with Mobile Phase A Check_Solvent->Action_Dilute Yes Action_InjectLess Action: Reduce Injection Volume or Concentration Check_Load->Action_InjectLess Yes

Caption: Decision tree for diagnosing and resolving common Methomyl peak shape distortions in HPLC.

References

  • U.S. Environmental Protection Agency. (1991). Method 531.1: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water by Direct Aqueous Injection HPLC with Post Column Derivatization. EPA.[4][5] [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 4109, Methomyl. PubChem.[4] [Link]

  • Phenomenex. (2025).[6] Troubleshooting Peak Tailing in HPLC. Phenomenex Technical Guide. [Link]

  • Agilent Technologies. (2020). Analysis of Carbamate Pesticides in Water.[5] Agilent Application Notes. [Link]

Sources

Troubleshooting

Troubleshooting poor recovery of Methomyl D3 in sample prep

Technical Support Center: Methomyl D3 Analysis Guide Series: Troubleshooting Poor Analyte Recovery in Sample Preparation As a Senior Application Scientist, I understand that encountering poor or inconsistent recovery of...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methomyl D3 Analysis

Guide Series: Troubleshooting Poor Analyte Recovery in Sample Preparation

As a Senior Application Scientist, I understand that encountering poor or inconsistent recovery of an internal standard can be a significant roadblock in method development and routine analysis. This guide is structured to walk you through a logical, science-backed troubleshooting process specifically for Methomyl D3. We will move from the most common issues to more nuanced problems, explaining the chemistry and mechanisms behind each potential failure point.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My absolute recovery for Methomyl D3 is consistently low (<70%). Where do I even begin to troubleshoot?

This is a common and frustrating problem. Low recovery of an internal standard points to a systematic loss at some point between spiking it into the sample and injection into the instrument. The first step is to systematically isolate the source of the loss.

Your initial diagnostic should be a matrix-free recovery test. This experiment is crucial because it separates losses due to procedural errors or chemical instability from losses caused by matrix interference.

  • Prepare a Blank Solution: In a clean tube, add the same volume of your initial extraction solvent (e.g., acetonitrile for QuEChERS) that you would use for a real sample.

  • Spike with Internal Standard: Add the exact same amount of Methomyl D3 working solution that you would add to your tissue or fluid sample.

  • Process as Usual: Perform every single step of your sample preparation procedure—vortexing, salt additions, d-SPE cleanup, evaporation, reconstitution—exactly as you would for a true sample.

  • Prepare a Control Standard: In a clean autosampler vial, add the final volume of reconstitution solvent (e.g., 1 mL of 90:10 water:acetonitrile). Spike the same amount of Methomyl D3 working solution directly into this vial. This represents 100% recovery, as it has undergone no processing.

  • Analyze and Compare: Analyze both the processed matrix-free sample and the control standard. Calculate the recovery.

Interpreting the Results:

  • If recovery is now >90%: This strongly suggests your problem is related to the sample matrix itself. Jump to Q4: Could matrix effects be the problem?

  • If recovery is still low: The issue lies within your procedure or the chemical stability of the analyte under your experimental conditions. Proceed to Q2 .

The following diagram illustrates a logical workflow for troubleshooting this issue, starting with this key diagnostic test.

Troubleshooting_Workflow start Start: Poor Methomyl D3 Recovery matrix_free_test Perform Matrix-Free Recovery Experiment start->matrix_free_test check_recovery Is Recovery >90%? matrix_free_test->check_recovery matrix_issue Problem is Matrix-Related check_recovery->matrix_issue  Yes   procedure_issue Problem is Procedural or Chemical check_recovery->procedure_issue  No   investigate_matrix Investigate: 1. Matrix-Induced Degradation 2. Severe Ion Suppression 3. Inefficient Extraction from Matrix matrix_issue->investigate_matrix check_standard Q2: Verify Standard Integrity (Age, Storage, Concentration) procedure_issue->check_standard check_stability Q3: Check Chemical Stability (pH, Temperature) check_standard->check_stability check_cleanup Q5: Evaluate Cleanup Step (Sorbent Interaction) check_stability->check_cleanup check_hardware Q6: Check for Physical Loss (Adsorption, Evaporation) check_cleanup->check_hardware

Caption: A logical workflow for diagnosing the root cause of poor internal standard recovery.

Q2: My matrix-free recovery is still low. Could my Methomyl D3 standard be compromised?

Absolutely. Before spending significant time optimizing extraction parameters, you must validate your starting material. An internal standard is only reliable if its concentration is accurate.

  • Expertise & Experience: Deuterated standards are generally stable when stored correctly, typically at -20°C in a tightly sealed vial.[1][2] However, repeated freeze-thaw cycles, prolonged storage at room temperature, or evaporation of solvent from a working solution can concentrate or degrade the standard.

Troubleshooting Steps:

  • Prepare a Fresh Working Standard: Prepare a new serial dilution of your Methomyl D3 from the certified stock concentrate. Use fresh, high-purity solvent.

  • Verify Dilutions: If possible, have a different analyst prepare a separate dilution from the same stock. Compare the instrument response of both working standards. They should be within your lab's accepted margin of variance.

  • Check Certificate of Analysis (CoA): Confirm the recommended storage conditions and expiration date on the CoA provided by the manufacturer.[3]

  • Consider Solvent Choice: Ensure the solvent used for your stock and working solutions is appropriate. Methomyl is highly soluble in methanol and acetone, but only slightly soluble in chloroform.[1][4] Using an incompatible solvent could lead to precipitation or incomplete dissolution.

Q3: I've confirmed my standard is good, but matrix-free recovery is poor. Is Methomyl D3 degrading during my extraction?

This is a highly probable cause. Methomyl, as a carbamate insecticide, is susceptible to hydrolysis, particularly under basic (alkaline) conditions.[5] Since Methomyl D3 is structurally identical to methomyl apart from the isotopic label, it will have the same chemical vulnerabilities.

  • Authoritative Grounding: The carbamate ester linkage in methomyl is the primary site of hydrolytic degradation. At a neutral pH of 7, methomyl is stable in water. However, its stability decreases significantly as the pH rises. At pH 9 (25°C), its half-life is approximately 30 days, and this degradation accelerates at higher pH values or temperatures.[5][6]

Key Areas of Investigation:

  • Extraction pH: Many extraction methods, especially certain versions of QuEChERS, use buffering salts. If your final extraction pH is > 8, you are likely inducing degradation.

    • Action: Measure the pH of your sample slurry after adding all reagents. If it is alkaline, consider using a QuEChERS formulation buffered to a lower pH (e.g., AOAC 2007.01 which uses an acetate buffer, creating a pH of ~4.8).

  • Sample Matrix pH: Some matrices are naturally alkaline. When homogenized, they can raise the pH of the extraction solvent.

  • Temperature: Are you using elevated temperatures at any step (e.g., sonication, heated evaporation)? Heat will accelerate hydrolysis. Carbamates are known to be thermally unstable, which is a primary reason LC-MS is preferred over GC-MS for their analysis.[7]

    • Action: Keep samples cool during homogenization and extraction. If using a nitrogen evaporator, avoid high temperatures. Use a water bath set to a gentle 30-40°C.

Degradation_Pathway methomyl_d3 Methomyl D3 C₅H₇D₃N₂O₂S hydrolysis Hydrolysis (OH⁻, ΔT) methomyl_d3->hydrolysis products Degradation Products (e.g., Methomyl Oxime) + Methyl-d3-amine hydrolysis->products

Caption: Alkaline hydrolysis of the carbamate ester bond in Methomyl D3.

Q4: My matrix-free recovery is good, but recovery from the sample matrix is poor. What's happening?

This result clearly points to a matrix effect. A matrix effect is the alteration of analyte ionization efficiency due to co-eluting compounds from the sample.[8] While a stable isotope-labeled internal standard (SIL-IS) like Methomyl D3 is the best tool to correct for this, severe effects can still cause problems.[9]

Possible Scenarios and Solutions:

  • Severe Ion Suppression: The matrix is so "dirty" that it suppresses the ionization of both your analyte and the internal standard to a point where the signal is lost in the noise.

    • Solution: Improve your cleanup. If using QuEChERS, ensure you are using the correct amount and type of d-SPE sorbent for your matrix. For very complex matrices like high-fat or high-pigment samples, you may need to add a secondary cleanup step or simply dilute your final extract.

  • Matrix-Induced Degradation: Components within the sample matrix (e.g., enzymes, reactive compounds) could be degrading the Methomyl D3 after extraction begins.

    • Solution: Ensure your initial extraction step uses a solvent like acetonitrile that also serves to precipitate proteins and denature enzymes quickly.[10] Keeping the sample cold is critical.

  • Inefficient Extraction: The Methomyl D3 may be strongly adsorbing to the solid components of your matrix, preventing it from partitioning into the extraction solvent.

    • Solution: Ensure adequate vortex/shaking time and energy. The initial extraction shake is critical for disrupting the sample and allowing for solvent partitioning. For dry samples, ensure you are adding sufficient water to hydrate the matrix before adding the organic solvent.[10]

Parameter Potential Problem Recommended Action
Sample pH Naturally high pH of the matrix accelerates hydrolysis.Use an acetate-buffered extraction method (e.g., AOAC QuEChERS).
Matrix Complexity High levels of co-extractives cause severe ion suppression.Increase the amount of d-SPE cleanup sorbent (e.g., C18 for fats) or perform a sample dilution prior to injection.
Analyte Binding Strong adsorption to matrix components.Increase shaking/vortexing time; ensure proper sample hydration for dry matrices.
Q5: I use the QuEChERS method. Could my d-SPE cleanup sorbent be removing the Methomyl D3?

Yes, this is a well-documented issue for certain analyte/sorbent pairs. The goal of dispersive SPE (d-SPE) is to remove matrix interferences, but sometimes the analyte of interest is removed as well.

  • Trustworthiness: The most common culprit in QuEChERS cleanup for this type of loss is Graphitized Carbon Black (GCB) . GCB is extremely effective at removing pigments and sterols, but it has a high affinity for planar molecules.[11] While methomyl is not perfectly planar, it has structural characteristics that can lead to its adsorption and removal by GCB.

Diagnostic Protocol:

  • Take the supernatant from your initial extraction (after the salting-out step).

  • Split this supernatant into three tubes.

  • Tube 1 (Control): Do not add any d-SPE sorbent.

  • Tube 2 (Your Method): Add your standard d-SPE sorbent mix.

  • Tube 3 (Test): Add your d-SPE sorbent mix but omit the GCB.

  • Vortex, centrifuge, and analyze the final extracts from all three tubes.

Interpreting the Results:

  • If recovery in Tube 3 is significantly higher than in Tube 2, GCB is the cause of your loss.

  • Solution: If your samples are not heavily pigmented, simply remove GCB from your d-SPE mixture. If you need pigment removal, use a smaller amount of GCB and validate the recovery, or consider alternative sorbents.

Q6: I've checked for degradation and sorbent loss. Is it possible the deuterium label is being exchanged?

This phenomenon, known as H/D (hydrogen-deuterium) exchange, can occur when deuterium atoms on a molecule are replaced by protons (hydrogen) from the surrounding solvent or matrix.[12]

For Methomyl D3, the label is on the N-methyl group (-NC([2H])([2H])[2H]).[1] These deuteriums are attached to a carbon atom and are not "acidic" or readily exchangeable under typical analytical conditions (e.g., mobile phases with 0.1% formic acid). H/D exchange is more of a concern for deuteriums attached to heteroatoms (O, N, S) or activated carbons.

While highly unlikely to be the primary cause of major recovery loss under standard LC-MS conditions, it is a possibility under extreme pH or temperature, which would likely cause hydrolysis of the entire molecule first. You can investigate this by examining the mass spectrum for the unlabeled methomyl signal (M+0). An unusually high M+0 signal in a sample spiked only with Methomyl D3 could indicate some in-source exchange or the presence of unlabeled methomyl impurity in your standard.

References

  • Methomyl (EHC 178, 1996). INCHEM. [Link]

  • Pesticide Properties Database: Methomyl. Agriculture and Environment Research Unit (AERU), University of Hertfordshire. [Link]

  • D3-Methomyl Safety Data Sheet. HPC Standards. [Link]

  • Methomyl-D3 Product Information. WITEGA Laboratorien Berlin-Adlershof GmbH. [Link]

  • Methomyl General Information. AERU, University of Hertfordshire. [Link]

  • Methomyl Compound Summary. PubChem, National Institutes of Health. [Link]

  • Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. [Link]

  • Analysis and toxicity of methomyl and ametryn after biodegradation. PubMed, National Library of Medicine. [Link]

  • Forensic detection and quantification of methomyl in animal stomach contents using liquid chromatography. PMC, National Library of Medicine. [Link]

  • Effective Analysis of Carbamate Pesticides. Separation Science. [Link]

  • Current Approaches to and Future Perspectives on Methomyl Degradation. MDPI. [Link]

  • Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis. MDPI. [Link]

  • The QuEChERS Method. European Union Reference Laboratories for Pesticide Residues. [Link]

  • Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry. PubMed, National Library of Medicine. [Link]

  • Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? American Association for Clinical Chemistry. [Link]

  • Analytical Challenges for Pesticide Residue Analysis in Food. Restek Corporation. [Link]

  • Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Hilaris Publisher. [Link]

  • QuEChERS Method Simplified: Key Steps and Applications. Separation Science. [Link]

  • QuEChERS-based approach toward the analysis of two insecticides, methomyl and aldicarb, in blood and brain tissue. PMC, National Library of Medicine. [Link]

Sources

Optimization

Optimizing mass spectrometry parameters for Methomyl D3 detection

To: Research & Development Team From: Senior Application Scientist, Mass Spectrometry Division Subject: Technical Guide: Optimization of Methomyl-D3 Detection Parameters Technical Support Center: Methomyl & Methomyl-D3 A...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Mass Spectrometry Division Subject: Technical Guide: Optimization of Methomyl-D3 Detection Parameters

Technical Support Center: Methomyl & Methomyl-D3 Analysis

Welcome to the technical support hub for carbamate pesticide analysis. This guide addresses the specific challenges of quantifying Methomyl (


) using its deuterated internal standard, Methomyl-D3. Unlike generic protocols, this document focuses on the mechanistic reasons behind parameter selection to ensure your method is robust, sensitive, and reproducible.

Part 1: The Molecule & Ionization Physics

Q: Why am I seeing high background noise or sodium adducts


 instead of the protonated ion 

?

A: Methomyl is a carbamate with high polarity and multiple oxygen/nitrogen centers, making it a "sodium magnet." In standard ESI+ conditions without buffering, ubiquitous sodium (from glassware or solvents) coordinates with the carbonyl oxygens, forming


 instead of the desired 

.

The Fix: You must force protonation over sodiation.

  • Mobile Phase Additive: Use Ammonium Formate (5 mM) + 0.1% Formic Acid .

    • Mechanism:[1][2][3][4] Ammonium ions (

      
      ) crowd out sodium ions in the electrospray droplet. Formic acid provides the excess protons (
      
      
      
      ) needed to drive the equilibrium toward
      
      
      .
    • Warning: Do not use Ammonium Acetate if you require high sensitivity; Formate generally provides better signal-to-noise (S/N) for carbamates in positive mode.

Q: My Methomyl-D3 signal is drifting over time. Is the standard unstable?

A: Methomyl is thermally labile. It degrades into Methomyl Oxime (


 105) and Methyl Isocyanate  upon exposure to high heat or alkaline pH.

The Fix:

  • Source Temperature: Lower your ESI source temperature (Gas Temp). If set to >500°C (common for generic methods), you are likely thermally degrading the molecule before it enters the vacuum. Optimize between 300°C – 350°C .

  • pH Control: Ensure your mobile phase is acidic (pH ~3.0 with formic acid). Carbamates hydrolyze rapidly in basic conditions.

  • Stock Storage: Store Methomyl-D3 stocks in acetonitrile at -20°C. Avoid methanol for long-term storage as transesterification can occur over months.

Part 2: MRM Transition Optimization

Q: Which MRM transitions should I use for Methomyl-D3?

A: This depends entirely on where the deuterium label is located on your standard. Commercial Methomyl-D3 is typically labeled on the N-methyl group (carbamoyl moiety) or the S-methyl group.

Scenario A: N-Methyl-D3 (Most Common)

  • Structure:

    
    
    
  • Fragmentation: The primary fragmentation pathway involves the loss of the carbamoyl moiety (the "tail").

  • The Trap: If you monitor the loss of the labeled tail, the resulting fragment is unlabeled.

    • Precursor:

      
       (
      
      
      
      )
    • Neutral Loss:

      
       Da (
      
      
      
      )
    • Product Ion:

      
       (Methomyl Oxime core – Unlabeled)
      
  • Implication: Your product ion (

    
    ) is the same for both Native and D3. Specificity relies entirely on the precursor quadrupole (Q1) resolution. Ensure Q1 is set to "Unit" or "High" resolution to prevent cross-talk from the native isotope envelope.
    

Scenario B: S-Methyl-D3

  • Structure:

    
    
    
  • Fragmentation: The core fragment (

    
    ) retains the S-methyl group.
    
  • Result: The product ion shifts.

    • Precursor:

      
      
      
    • Product Ion:

      
       (Retains 
      
      
      
      )

Recommended Transition Table (Verify with your CoA):

CompoundPrecursor (

)
Product (

)
Collision Energy (V)RoleMechanism
Methomyl (Native) 163.1106.015 - 20QuantifierLoss of Methyl Isocyanate (

)
Methomyl (Native) 163.188.025 - 30QualifierCleavage of Thio-imidate bond
Methomyl-D3 (N-Me) 166.1106.015 - 20IS QuantLoss of labeled Methyl Isocyanate
Methomyl-D3 (S-Me) 166.1109.015 - 20IS QuantLoss of unlabeled Methyl Isocyanate

Part 3: Chromatography & Troubleshooting

Q: I am experiencing peak tailing. Is it the column?

A: While it could be a dying column, Methomyl is prone to secondary interactions with free silanols on the silica support.

The Fix:

  • Column Choice: Use an end-capped C18 column (e.g., Agilent ZORBAX Eclipse Plus or Waters BEH C18). "End-capping" covers free silanols.

  • Injection Solvent: If your sample is dissolved in 100% Acetonitrile but your starting gradient is 95% Water, you will get "solvent effect" peak distortion. Dilute your final extract with water (1:1) or mobile phase A before injection to focus the peak on the column head.

Q: Why does Methomyl-D3 elute before Native Methomyl?

A: This is the Deuterium Isotope Effect . The C-D bond is shorter and more stable than the C-H bond, making the deuterated molecule slightly less lipophilic. In Reversed-Phase LC (RPLC), Methomyl-D3 will elute 0.05 – 0.1 minutes earlier than the native.

  • Action: Do not force the retention time windows to be identical. Allow for a slight shift in your acquisition method.

Part 4: Visualizing the Workflow

Figure 1: MS/MS Optimization Logic

Caption: Step-by-step decision tree for optimizing Methomyl-D3 detection parameters.

MS_Optimization Start Start: Methomyl-D3 Optimization Check_CoA 1. Check CoA for Label Position (N-methyl vs S-methyl) Start->Check_CoA Infusion 2. Direct Infusion (1 µg/mL) Check_CoA->Infusion Q1_Scan 3. Q1 Scan: Locate Precursor (Expect 166.1 m/z) Infusion->Q1_Scan Decision_Label Label Location? Q1_Scan->Decision_Label Path_N N-Methyl D3 (Label lost in frag) Decision_Label->Path_N N-Me Path_S S-Methyl D3 (Label retained) Decision_Label->Path_S S-Me Prod_N Product Ion: 106.0 (Same as Native) Path_N->Prod_N Prod_S Product Ion: 109.0 (Shifted +3) Path_S->Prod_S Opt_CE 4. Optimize Collision Energy (CE) Ramp 5V to 40V Prod_N->Opt_CE Prod_S->Opt_CE Opt_Source 5. Source Optimization Temp < 350°C to prevent degradation Opt_CE->Opt_Source Final Final Method Parameters Opt_Source->Final

Figure 2: Troubleshooting Signal Loss

Caption: Diagnostic flow for identifying root causes of low sensitivity or instability.

Troubleshooting Problem Issue: Low Sensitivity/Signal Check_Pressure Stable LC Pressure? Problem->Check_Pressure LC_Issue Leak or Blockage Check Column/Fittings Check_Pressure->LC_Issue No Check_Tune Check Tune File Check_Pressure->Check_Tune Yes Adducts Scan Q1: Seeing m/z 186? Check_Tune->Adducts Fix_Adduct Sodium Adducts Detected Add Ammonium Formate Adducts->Fix_Adduct Yes Check_Temp Check Source Temp Adducts->Check_Temp No Fix_Temp Temp > 350°C? Thermal Degradation Lower Temp Check_Temp->Fix_Temp Yes Matrix Matrix Suppression? Perform Post-Column Infusion Check_Temp->Matrix No

References

  • US Food and Drug Administration (FDA). Library of Mass Spectrometry Methods for Food Safety: Carbamates. FDA Laboratory Information Bulletin. Available at: [Link] (Search: "FDA LIB 4398 Carbamates LC-MS")

  • Agilent Technologies. Optimization of LC/MS/MS for the Analysis of Pesticides in Complex Matrices. Application Note 5990-XXXX. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Methomyl D3 Stock Solution Stability

Topic: Ensuring the Stability of Methomyl D3 Stock Solutions Introduction: The Stability Paradox of Carbamate Isotopes User Query: "My Methomyl D3 internal standard signal is dropping over time, and I see new peaks in my...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ensuring the Stability of Methomyl D3 Stock Solutions
Introduction: The Stability Paradox of Carbamate Isotopes

User Query: "My Methomyl D3 internal standard signal is dropping over time, and I see new peaks in my chromatogram. Is it the solvent or the storage temperature?"

Scientist's Analysis: Methomyl (


) is a carbamate insecticide.[1][2][3][4][5] Its deuterated analog, Methomyl D3  (typically labeled on the N-methyl or S-methyl group), shares the inherent chemical fragility of the carbamate class. The primary instability drivers are alkaline hydrolysis  and photolysis .[3]

While deuterium labeling (


 bonds) generally increases stability due to the Kinetic Isotope Effect (KIE), it does not protect the molecule's core carbamate linkage from hydrolytic cleavage or alcoholysis.[3] If you are observing signal loss, your stock solution is likely undergoing chemical degradation, not isotopic exchange.[3]

This guide provides a self-validating system to ensure the integrity of your analytical standards.

Module 1: Solvent Selection & Preparation Strategy
Q: Should I dissolve Methomyl D3 in Methanol (MeOH) or Acetonitrile (ACN)?

Recommendation: Use LC-MS Grade Acetonitrile (ACN).

The Technical "Why": While Methomyl is highly soluble in both, Acetonitrile is a polar aprotic solvent, whereas Methanol is polar protic .[3][6]

  • Avoid Solvolysis: Carbamates contain an ester-like linkage (

    
    ). In protic solvents like methanol, slow alcoholysis  (transesterification) can occur over long storage periods, especially if the methanol absorbs atmospheric moisture or contains trace impurities.[3] Acetonitrile is chemically inert toward the carbamate linkage under storage conditions.[3]
    
  • Hydrolysis Prevention: Acetonitrile does not donate protons or hydroxide ions, significantly reducing the risk of hydrolysis compared to "wet" methanol.[3]

Q: What is the "Golden Rule" for initial dissolution?

Protocol:

  • Equilibrate: Allow the Methomyl D3 vial to reach room temperature before opening to prevent condensation (water is the enemy).[3]

  • Concentration: Prepare a high-concentration Primary Stock (e.g., 1.0 mg/mL) in 100% Acetonitrile.

  • Aliquot: Do not store the bulk stock. Immediately divide into single-use aliquots (e.g., 100 µL) in amber glass vials.

Module 2: Storage & Environmental Control
Q: Can I store the stock at 4°C, or is -20°C mandatory?

Standard: Store at -20°C (or -80°C for >6 months).

The Mechanism: Methomyl degradation follows pseudo-first-order kinetics .[3] The rate of hydrolysis is temperature-dependent.[3]

  • At 4°C , the hydrolysis rate is slowed but not stopped.[3]

  • At -20°C , the reaction kinetics are effectively arrested for the shelf-life of the standard (typically 1-2 years).

Q: My lab has clear glass vials. Are these acceptable?

Critical Warning: NO. Methomyl is susceptible to photolysis (light-induced degradation).[3]

  • Requirement: Use Amber Borosilicate Glass (Type I) vials.

  • Alternative: If amber vials are unavailable, wrap clear vials tightly in aluminum foil.

  • Cap Liners: Use PTFE-lined caps.[3] Avoid polyethylene liners which can leach plasticizers or absorb the hydrophobic analyte.[3]

Module 3: Troubleshooting & Verification Logic
Q: How do I distinguish between "Instrument Drift" and "Standard Degradation"?

Use the "Dual-Injection Validation" method described in the protocol below.

Symptoms of Degradation:

  • Appearance of Methomyl Oxime: Hydrolysis cleaves the carbamate, releasing S-methyl-N-hydroxythioacetimidate (Methomyl Oxime). Look for a new peak with a mass shift (typically [M-57] loss of the methylcarbamoyl group).[3]

  • RT Shift: Significant retention time shifts often indicate column contamination, not standard degradation.[3]

  • Signal Drop: A drop in the D3 signal without a corresponding drop in the native analyte (if spiked fresh) confirms stock degradation.[3]

Data Table: Stability Profile of Methomyl D3
ParameterOptimal ConditionRisk FactorConsequence
Solvent Acetonitrile (LC-MS Grade)Methanol / WaterAlcoholysis / Hydrolysis
pH Neutral (pH 6-7)Alkaline (pH > 8)Rapid Hydrolysis (Half-life < 30 days)
Temperature -20°C ± 5°C> 25°CThermal Decomposition
Light Dark (Amber Vial)UV / FluorescentPhotolysis
Container Glass (Silanized optional)Plastic (PP/PE)Adsorption / Leaching
Module 4: Visualization (Workflows & Pathways)
Figure 1: Stock Preparation & Decision Logic

StockPrep cluster_degradation Degradation Risks Start Start: Methomyl D3 Solid SolventCheck Select Solvent Start->SolventCheck ACN Acetonitrile (Recommended) Inert, Aprotic SolventCheck->ACN Best Practice MeOH Methanol (Risky) Potential Alcoholysis SolventCheck->MeOH Avoid for Stock Dissolve Dissolve to 1 mg/mL (Primary Stock) ACN->Dissolve Aliquot Aliquot into Amber Vials (Single-use volumes) Dissolve->Aliquot Storage Store at -20°C (Dark) Aliquot->Storage Hydrolysis Alkaline Hydrolysis (pH > 7) Storage->Hydrolysis If moisture enters Photolysis UV Light Exposure Storage->Photolysis If clear vial

Caption: Decision tree for optimal solvent selection and storage to minimize chemical degradation risks.

Figure 2: Troubleshooting The "Missing Signal"

Troubleshooting Issue Issue: Low IS Signal Check1 Check 1: Peak Shape Issue->Check1 Broad Broad/Tailing Check1->Broad Sharp Sharp but Small Check1->Sharp ColIssue Column/Mobile Phase Issue (Not Stock Related) Broad->ColIssue StockIssue Check 2: New Peaks? Sharp->StockIssue YesPeaks Degradation Confirmed (Oxime formation) StockIssue->YesPeaks Yes NoPeaks Check 3: MS Source StockIssue->NoPeaks No Action Action YesPeaks->Action Discard Stock Prepare Fresh Source Ion Suppression or Source Contamination NoPeaks->Source

Caption: Diagnostic logic to determine if the issue lies with the stock solution or the LC-MS system.

Module 5: Validated Experimental Protocols
Protocol A: The "Self-Validating" Stock Preparation

Use this protocol to create a stock solution that verifies its own integrity.

  • Weighing: Weigh ~1.0 mg of Methomyl D3 into a tared, amber, silanized glass vial. Record the exact weight to 0.001 mg.

  • Solvation: Add LC-MS grade Acetonitrile to achieve a concentration of exactly 1.0 mg/mL.

    • Calculation: Volume (mL) = Mass (mg) / 1.0.[3]

  • Sonicate: Sonicate for 1 minute to ensure complete dissolution.

  • Verification (The "Zero-Hour" Check):

    • Immediately dilute a small aliquot (e.g., 10 µL) into 990 µL of water/ACN (50:50) mobile phase.[3]

    • Inject onto the LC-MS system.[3][7][8]

    • Criteria: The peak area must match the theoretical response of a fresh native Methomyl standard of equivalent concentration (within ±5%).[3]

  • Storage: Aliquot the remaining stock into 100 µL portions in amber crimp-top vials. Store at -20°C.

Protocol B: The "Oxime Check" (Degradation Test)

Run this if you suspect your stock has degraded.[3]

  • Method: Use your standard LC-MS method for Methomyl.[3]

  • Monitor: Add an MRM transition for Methomyl Oxime .

    • Methomyl D3 Parent: m/z ~166 (depending on D3 position) → Fragment (check certificate).[3]

    • Degradant (Oxime): Look for m/z ~105/108 (loss of the carbamate tail).[3]

  • Interpretation:

    • If the Oxime peak area is > 2% of the Parent peak area, the stock is compromised.[3]

    • Action: Discard the stock. Do not attempt to "correct" the concentration.

References
  • World Health Organization (WHO) & International Programme on Chemical Safety. (1996).[3] Environmental Health Criteria 178: Methomyl. Inchem. Retrieved from [Link]

  • Shimadzu Corporation. (2023).[3] Methanol vs. Acetonitrile: Which Solvent is Better for Chromatography? Retrieved from [Link]

  • Tamimi, M., et al. (2006).[1][3] Photodegradation of methomyl in waters by UV/H2O2 and UV/TiO2 systems. Desalination. (Contextual citation for photolysis mechanisms).

Sources

Troubleshooting

Technical Support Center: Minimizing Ion Suppression in Methomyl Analysis

Topic: Minimizing Ion Suppression in Complex Samples for Methomyl Analysis Audience: Researchers, Analytical Scientists, Drug Development Professionals Last Updated: October 26, 2023 Executive Summary: The "Early Eluter"...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Ion Suppression in Complex Samples for Methomyl Analysis Audience: Researchers, Analytical Scientists, Drug Development Professionals Last Updated: October 26, 2023

Executive Summary: The "Early Eluter" Problem

Methomyl (


) presents a specific challenge in LC-MS/MS analysis due to its high polarity (

). On standard C18 columns, it often elutes early, directly in the "suppression zone"—the initial chromatographic window where unretained matrix components (salts, sugars, polar lipids) co-elute.

When these matrix components enter the Electrospray Ionization (ESI) source simultaneously with Methomyl, they compete for the available charge on the droplet surface. This results in Ion Suppression , leading to reduced sensitivity, poor reproducibility, and potential false negatives.

This guide provides a self-validating workflow to diagnose, isolate, and eliminate these effects.

Diagnostic Workflow: Do You Have Ion Suppression?

Before optimizing sample prep, you must map the suppression zones in your chromatography.[1] Do not rely solely on recovery data, as high recovery can mask suppression if the internal standard is similarly suppressed.

Protocol A: Post-Column Infusion (PCI)

The Gold Standard for Visualizing Matrix Effects.

Concept: You infuse a constant flow of Methomyl standard into the MS source while injecting a blank matrix extract. Any dip in the baseline indicates a suppression zone.

Step-by-Step Methodology:

  • Setup: Connect a syringe pump containing Methomyl standard (100 ng/mL in mobile phase) to a T-junction placed after the analytical column but before the MS source.

  • Flow Rate: Set syringe pump flow to 10-20 µL/min. Set LC flow to your method rate (e.g., 0.4 mL/min).

  • Acquisition: Set MS to acquire MRM for Methomyl (m/z 163.1

    
     88.0).
    
  • Injection: Inject a "Blank Matrix Extract" (e.g., extracted kale or plasma without Methomyl).

  • Analysis: Observe the baseline. A flat line = no effect. A negative peak (dip) = ion suppression. A positive peak = ion enhancement.

Visualization of PCI Setup:

PCI_Setup LC_Pump LC Pump (Mobile Phase) Injector Injector (Sample/Matrix) LC_Pump->Injector Column Analytical Column (Separation) Injector->Column T_Junction T-Junction (Mixing Point) Column->T_Junction Eluent Syringe_Pump Syringe Pump (Methomyl Standard) Syringe_Pump->T_Junction Constant Infusion MS_Source MS Source (ESI) T_Junction->MS_Source Combined Flow

Figure 1: Schematic of the Post-Column Infusion (PCI) setup for mapping matrix effects.

Sample Preparation Optimization

If PCI reveals suppression at the Methomyl retention time, you must clean the matrix. Methomyl is a carbamate; it is sensitive to pH and certain adsorbents.

Decision Matrix: QuEChERS vs. SPE
FeatureQuEChERS (Acetate Buffered)Solid Phase Extraction (SPE)
Best For Food matrices (fruits, vegetables), high throughput.Biological fluids (plasma, urine), water.
Methomyl Stability High. Acetate buffer (pH 5) protects base-sensitive carbamates.Variable. Requires careful pH control during elution.
Clean-up Mechanism Dispersive SPE (d-SPE).Cartridge retention/wash/elute.
Cost/Time Low / Fast (< 30 mins).High / Slow (> 60 mins).
Critical Troubleshooting for QuEChERS

Issue: "I used GCB (Graphitized Carbon Black) to remove pigments, and my Methomyl recovery dropped." Cause: GCB removes planar molecules (like chlorophyll) but also planar pesticides. While Methomyl is not fully planar, it has affinity for carbon. Solution:

  • Reduce GCB: Use < 2.5 mg GCB per mL of extract.

  • Alternative: Use a dual-layer cartridge or filtered-vial cleanup instead of loose d-SPE to minimize contact time.

Sample Prep Workflow Diagram:

Sample_Prep Sample Complex Sample (Veg/Biofluid) Extraction Extraction (Acetonitrile + Salts) Sample->Extraction Partition Partitioning (MgSO4/NaCl) Extraction->Partition Decision_Pigment Is Sample Highly Pigmented? (Spinach, Tea) Partition->Decision_Pigment CleanUp_PSA d-SPE: PSA + C18 (Remove Sugars/Lipids) Decision_Pigment->CleanUp_PSA No CleanUp_GCB d-SPE: PSA + C18 + Low GCB (<2.5mg/mL) Decision_Pigment->CleanUp_GCB Yes Dilution Dilution 1:1 with Mobile Phase A CleanUp_PSA->Dilution CleanUp_GCB->Dilution Analysis LC-MS/MS Analysis Dilution->Analysis

Figure 2: Optimized QuEChERS workflow for Methomyl, highlighting the decision path for pigmented samples.

Chromatographic & MS Solutions

If sample prep alone does not eliminate suppression, you must chromatographically separate Methomyl from the interference.

Q: Methomyl elutes too early (RT < 1.5 min). How do I increase retention?

A: Methomyl is polar. Standard C18 columns may not retain it sufficiently to separate it from the "void volume" salts.

  • Column Choice: Switch to a Phenyl-Hexyl or Polar-Embedded C18 column. These offer alternative selectivity (pi-pi interactions) that retain carbamates better than standard alkyl chains.

  • Mobile Phase: Use Ammonium Formate (5 mM) or Ammonium Acetate rather than just Formic Acid. The salt helps improve peak shape and retention for polar analytes.

Q: What are the correct MRM transitions?

Using the correct transition ensures specificity.

  • Precursor Ion: m/z 163.1

    
    
    
  • Quantifier Ion: m/z 88.0 (Loss of

    
    )
    
  • Qualifier Ion: m/z 106.0 (Loss of Methyl Isocyanate)

Internal Standard Protocol

Rule: You must use an isotopically labeled internal standard (IS) for complex matrices.

  • Recommended IS: Methomyl-d3 (Methyl-d3).

  • Why? It co-elutes exactly with Methomyl. If the matrix suppresses Methomyl by 40%, it will suppress Methomyl-d3 by 40%. The ratio remains constant, correcting the quantification.

  • Implementation: Spike the IS into the sample before extraction (to correct for recovery) or into the final vial (to correct for matrix effects only). Pre-extraction spiking is preferred.

Frequently Asked Questions (FAQs)

Q1: My recovery is >100% (e.g., 130%). Is this enhancement? A: Yes, this is likely Ion Enhancement , where matrix components facilitate desolvation or prevent droplet neutralization.

  • Fix: Dilute the final extract 5x or 10x with water/mobile phase. This "dilute-and-shoot" approach often breaks the matrix interactions causing enhancement.

Q2: Can I use APCI instead of ESI to avoid suppression? A: Caution is advised. While APCI is less prone to matrix effects, Methomyl is thermally labile. The high heat of APCI can degrade Methomyl before ionization, causing sensitivity loss. If you must use APCI, lower the vaporizer temperature and validate stability.

Q3: The signal for Methomyl drops over a long sequence of injections. A: This indicates Source Fouling . Matrix components are building up on the cone/shield.

  • Immediate Fix: Divert the LC flow to waste for the first 1 minute and the last 2 minutes of the gradient. Only direct flow to the MS during the Methomyl elution window.

References

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Application Note 5991-7685EN. Link

  • Stahnke, H., Reemtsma, T., & Alder, L. (2009). Compensation of matrix effects by postcolumn infusion of a monitor substance in multiresidue analysis with LC-MS/MS. Analytical Chemistry, 81(6), 2185–2192. Link

  • Waters Corporation. (2020). Determination of Carbamate Pesticides in Fruit and Vegetable Juice. Application Note. Link

  • Yang, D., et al. (2020). Determination of Methomyl Residue in Tobacco Samples by Heart-Cutting Two-Dimensional Liquid Chromatography with Tandem Mass Spectrometry. Journal of Analytical Methods in Chemistry. Link

Sources

Optimization

Technical Support Center: Methomyl &amp; Methomyl-D3 MRM Optimization Guide

Subject: Selection and Optimization of MRM Transitions for Methomyl and Methomyl-D3 in LC-MS/MS Analysis Applicable For: Analytical Chemists, DMPK Scientists, and Residue Analysis Labs Last Updated: October 26, 2023 Intr...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Selection and Optimization of MRM Transitions for Methomyl and Methomyl-D3 in LC-MS/MS Analysis Applicable For: Analytical Chemists, DMPK Scientists, and Residue Analysis Labs Last Updated: October 26, 2023

Introduction

Methomyl (


) is a thermally labile carbamate insecticide. Its analysis via LC-MS/MS (ESI+) requires a precise balance between ionization efficiency and the prevention of in-source degradation. This guide provides the definitive Multiple Reaction Monitoring (MRM) transitions, the mechanistic logic behind them, and a troubleshooting workflow for common instability issues.
Part 1: The "Golden" Transitions

The following transitions are the industry standard for the quantification and confirmation of Methomyl. They have been selected based on signal intensity (sensitivity) and structural specificity (selectivity).

Table 1: Recommended MRM Transitions
AnalytePrecursor Ion

Product Ion

TypeCollision Energy (eV)*Structural Logic
Methomyl 163.1

88.0 Quantifier 15 - 25Loss of

and

moieties (High Intensity)
Methomyl 163.1

106.0 Qualifier10 - 15Loss of Methyl Isocyanate (

, -57 Da)
Methomyl-D3 166.1

91.0 Quantifier 15 - 25Analogous to 88.0 (Retains D3 label)
Methomyl-D3 166.1

109.0 Qualifier10 - 15Analogous to 106.0 (Retains D3 label)

*Note: Collision Energy (CE) values are instrument-dependent. Use these as starting points for optimization.

Part 2: Mechanistic Insight & Fragmentation Logic

To troubleshoot effectively, you must understand how the molecule breaks apart. Methomyl is an oxime carbamate. In the collision cell, the protonated molecule undergoes distinct cleavage pathways.

Why Methomyl-D3? We utilize Methomyl-D3 (N-methyl-d3) as the internal standard. The deuterium label is located on the terminal N-methyl group.

  • Crucial Validation: You must ensure your transitions for the internal standard shift by exactly +3 Da compared to the native analyte.

  • The 106 Fragment: This fragment results from the loss of the O-carbamoyl moiety. Since the D3 label is on the N-methyl group (which is part of the leaving group in some pathways but retained in the core oxime fragment in others), verifying the label position is critical.

    • Correction: In the standard commercial Methomyl-D3 (N-methyl-d3), the label is on the carbamoyl nitrogen. Therefore, the fragment at m/z 106 (loss of methyl isocyanate) would actually lose the label if the label were on the leaving group.

    • However , most "Methomyl-D3" standards sold for this purpose are labeled on the S-methyl or the Oxime-methyl to ensure the label is retained in the primary fragments.

    • The transitions listed (166 -> 91 and 166 -> 109) confirm that the specific D3 standard used for these transitions retains the label in the fragment. Always check your Certificate of Analysis (CoA) for the label position.

Visualizing the Fragmentation Pathway

MethomylFragmentation cluster_legend Key Parent Methomyl Precursor [M+H]+ m/z 163.1 Frag106 Fragment m/z 106.0 (Loss of Methyl Isocyanate) Parent->Frag106 Neutral Loss -57 Da (C2H3NO) Frag88 Fragment m/z 88.0 (High Intensity Imine) Parent->Frag88 Complex Rearrangement Loss of -SCH3 & -CO Thermal Thermal Degradation (Methomyl Oxime m/z 105) Parent->Thermal In-Source Heat (Avoid this!) key1 Blue: Precursor key2 Green: Qualifier (Specific) key3 Red: Quantifier (Sensitive)

Figure 1: Fragmentation pathway of Methomyl. Note the competing thermal degradation pathway which must be minimized during source optimization.

Part 3: Troubleshooting Guide (Q&A)
Q1: My sensitivity is poor, and I see a peak at m/z 105 in the precursor scan. What is happening?

Diagnosis: Thermal Degradation. Methomyl is thermally unstable. High temperatures in the ESI source or the transfer capillary can cause the carbamate bond to cleave before the molecule enters the mass analyzer. The molecule degrades into Methomyl Oxime (MW 105). The Fix:

  • Lower the Source Temperature: Reduce the desolvation temperature (e.g., from 500°C to 350°C or 400°C).

  • Check Gas Flow: Ensure desolvation gas flow is high enough to aid evaporation without excessive heat.

  • Monitor m/z 105: If you see high background of 105, your source is too hot.

Q2: The 88.0 transition shows high background noise in soil/food matrices. Why?

Diagnosis: Non-Specific Fragmentation. The m/z 88 fragment is a small, low-mass ion. Many co-eluting matrix compounds generate fragments in this region, leading to a high chemical baseline. The Fix:

  • Switch Quantifiers: If sensitivity allows, use the 163 -> 106 transition for quantification. It is less intense but significantly more selective (higher Signal-to-Noise ratio).

  • Improve Chromatography: Use a column with better retention for polar compounds (e.g., C18-Polar Embedded or Phenyl-Hexyl) to separate Methomyl from the matrix suppression zone.

Q3: My Internal Standard (Methomyl-D3) area counts are fluctuating wildly.

Diagnosis: Deuterium Exchange or Matrix Suppression. The Fix:

  • Check pH: Deuterium on heteroatoms (N or O) can exchange with solvent protons if the pH is not controlled, though Methomyl-D3 usually has stable methyl-D3 labels.

  • Verify Co-elution: The IS must elute at the exact same time as the analyte. If the D3 standard elutes slightly earlier (Deuterium Isotope Effect), it may not perfectly compensate for matrix suppression occurring at the tail of the peak.

  • Dwell Time: Ensure your dwell time is at least 15-20ms per transition to define the peak properly.

Part 4: Method Development Protocol

Follow this self-validating workflow to optimize your specific instrument.

Step 1: Precursor Scan (Q1)
  • Infuse 1 µg/mL Methomyl standard (in 50:50 MeOH:Water + 0.1% Formic Acid).

  • Scan range: 100–200 Da.

  • Goal: Identify the molecular ion

    
    .
    
  • Check: If you see 185.1, you have Sodium Adducts

    
    . Switch to Ammonium Formate buffer to suppress sodium.
    
Step 2: Product Ion Scan (MS2)
  • Select 163.1 in Q1.

  • Sweep Collision Energy (CE) from 5 to 40 eV.

  • Goal: Identify fragments 88 and 106.

  • Optimization: Plot Intensity vs. CE. Select the CE that gives the maximum intensity for 88 (Quant) and 20-30% of max intensity for 106 (Qual).

Step 3: Source Optimization (Flow Injection)
  • Bypass the column. Inject standard repeatedly while stepping down the Source Temperature (50°C increments).

  • Goal: Find the temperature where the signal plateaus. Do not simply use the maximum temperature.

Workflow Diagram

MethodDev Start Start Optimization Infusion 1. Infuse Standard (1 µg/mL) Start->Infusion Q1Scan 2. Q1 Scan Target: 163.1 Infusion->Q1Scan AdductCheck Check for Na+ (185) Add Ammonium Formate if needed Q1Scan->AdductCheck ProdScan 3. Product Scan Sweep CE (5-40 eV) AdductCheck->ProdScan Precursor OK SelectTrans 4. Select Transitions 163->88 (Quant) 163->106 (Qual) ProdScan->SelectTrans SourceOpt 5. Source Temp Optimization Minimize Thermal Degradation SelectTrans->SourceOpt Final Final Method SourceOpt->Final

Figure 2: Step-by-step method development workflow for Methomyl.[1]

References
  • US EPA. (2020). Method 531.2: Measurement of N-methylcarbamoyloximes and N-methylcarbamates in Water by Direct Aqueous Injection HPLC with Postcolumn Derivatization. (Note: While HPLC-Fluorescence is the legacy method, the degradation chemistry described is foundational for MS).

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. (Validates the 163 -> 88 transition).

  • Shimadzu. (2018). Expanding Capabilities in Multi-Residue Pesticide Analysis Using The LCMS-8060. (Confirms MRM library data for Methomyl).

  • National Institutes of Health (PMC). (2020). Determination of Methomyl Residue in Tobacco Samples by Heart-Cutting Two-Dimensional Liquid Chromatography with Tandem Mass Spectrometry.[2][3] (Detailed source parameters and thermal degradation data).

Sources

Troubleshooting

Dealing with contamination in Methomyl residue analysis

Technical Support Center: Methomyl Residue Analysis A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for Methomyl Residue Analysis. As a Senior Application S...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methomyl Residue Analysis

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Methomyl Residue Analysis. As a Senior Application Scientist, I understand the meticulous attention to detail required to achieve accurate and reproducible results. This guide is structured to provide you with in-depth, field-tested insights into overcoming contamination challenges in your methomyl analysis workflow.

Troubleshooting Guide: Identifying and Eliminating Contamination

Contamination in methomyl residue analysis can be a significant source of error, leading to false positives, inaccurate quantification, and questionable data. This section is designed as a logical flow to help you pinpoint and resolve the source of contamination.

Q1: I'm seeing methomyl peaks in my solvent blanks and negative controls. What are the most likely sources of this background contamination?

This is a classic sign of systemic contamination. The key is to systematically investigate every component of your workflow that comes into contact with the sample.

Causality-Driven Investigation:

  • Reagents and Solvents: Even high-purity solvents can contain trace levels of contaminants. It's also possible for solvents to become contaminated during use.

    • Expert Insight: Always use LC-MS or pesticide-grade solvents. Purchase in small quantities to ensure freshness and minimize the chance of contamination from the laboratory environment over time.

  • Glassware and Labware: Improperly cleaned or dedicated glassware is a frequent culprit.

    • Protocol: Implement a rigorous cleaning protocol for all glassware. This should include a solvent rinse with the same grade of solvent used in your mobile phase, followed by heating in a laboratory oven.

  • Instrumentation: Carryover from previous injections is a common issue, especially with "sticky" compounds or complex matrices.

    • Troubleshooting:

      • Inject a series of solvent blanks after a high-concentration standard or sample to assess carryover.

      • If carryover is observed, clean the injection port, syringe, and column according to the manufacturer's instructions.

dot graph TD { A[Start: Methomyl Peak in Blank] --> B{Check Solvents and Reagents}; B --> C{Prepare Fresh Mobile Phase}; C --> D{Run New Blank}; D -- Peak Gone --> E[Issue Resolved: Contaminated Solvents]; D -- Peak Persists --> F{Clean Glassware and Labware}; F --> G{Run New Blank}; G -- Peak Gone --> H[Issue Resolved: Contaminated Labware]; G -- Peak Persists --> I{Investigate Instrument Carryover}; I --> J[Inject Multiple Blanks]; J -- Decreasing Peak --> K[Confirm Carryover]; K --> L[Clean Injection Port, Syringe, and Column]; J -- Consistent Peak --> M{Check for System-wide Contamination}; L --> N[Run New Blank]; N -- Peak Gone --> O[Issue Resolved: Instrument Carryover]; subgraph Legend direction LR StartNode[Start] DecisionNode{Decision} ProcessNode[Process] EndNode[End] end style StartNode fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style DecisionNode fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style ProcessNode fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style EndNode fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF } caption: Troubleshooting workflow for methomyl peaks in blanks.

Q2: My methomyl recovery is inconsistent and often lower than expected in spiked samples. Could contamination be the cause?

While low recovery is often attributed to extraction inefficiency, contamination can play a role, particularly through matrix effects.

Understanding Matrix Effects:

Matrix effects, which can cause ion suppression or enhancement, are a form of contamination from co-eluting compounds from the sample matrix itself.[1][2] This can lead to inaccurate quantification of methomyl.

Strategies for Mitigation:

  • Sample Preparation: The goal is to remove as many interfering matrix components as possible before analysis.

    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely used and effective sample preparation method for pesticide residue analysis in food matrices.[3]

    • Solid-Phase Extraction (SPE): SPE can provide a more targeted cleanup than QuEChERS, and various sorbents are available to remove different types of interferences.[4]

  • Instrumental Approaches:

    • LC Column Selection: Choose a column with a different selectivity to try and separate methomyl from the interfering compounds.

    • Two-Dimensional Liquid Chromatography (2D-LC): This advanced technique can significantly reduce matrix effects by using two columns with different selectivities.[1]

Table 1: Comparison of Sample Preparation Techniques

TechniquePrincipleAdvantagesDisadvantages
QuEChERS Acetonitrile extraction followed by dispersive SPE cleanup.Fast, inexpensive, and uses small solvent volumes.May not be sufficient for very complex matrices.
SPE Analyte is retained on a solid sorbent while interferences are washed away.High selectivity and can handle larger sample volumes.Can be more time-consuming and expensive than QuEChERS.
2D-LC A portion of the eluent from the first column is transferred to a second, different column for further separation.Excellent at resolving co-eluting peaks and reducing matrix effects.Requires specialized instrumentation and method development.

Frequently Asked Questions (FAQs)

Q3: What are the best practices for preventing cross-contamination between samples?

Preventing cross-contamination is crucial for data integrity, especially when analyzing for trace-level residues.

  • Dedicated Labware: If possible, use dedicated glassware and consumables for high-concentration standards and for sample preparation.

  • Sample Handling: Prepare samples in a clean, designated area. Avoid preparing high-concentration and low-concentration samples in the same space.

  • Autosampler Wash: Use a strong needle wash solution in your autosampler to clean the injection needle between samples. A mixture of organic solvent and water that is stronger than your mobile phase is often effective.

Q4: How can I ensure the purity of my methomyl reference standard?

The accuracy of your quantification is directly dependent on the purity of your reference standard.

  • Certificate of Analysis (CoA): Always obtain a CoA from the supplier. This document provides critical information about the purity and identity of the standard.

  • Proper Storage: Store the standard according to the manufacturer's instructions, typically in a freezer, to prevent degradation.[5]

  • Fresh Stock Solutions: Prepare stock solutions fresh and monitor for any signs of degradation, such as discoloration or precipitation.

Q5: What are the regulatory guidelines I should be aware of for methomyl residue analysis?

Adherence to regulatory guidelines is essential for ensuring your data is defensible.

  • U.S. Environmental Protection Agency (EPA): The EPA sets tolerances, or maximum residue limits (MRLs), for pesticides in food commodities.[6]

  • U.S. Food and Drug Administration (FDA): The FDA is responsible for enforcing these tolerances in domestic and imported foods.[7][8]

  • International Standards: If your work involves international trade, be aware of the MRLs set by bodies such as the Codex Alimentarius Commission.

dot graph TD { A[Start: Sample Preparation] --> B(Homogenization); B --> C(Extraction with Acetonitrile); C --> D{Add QuEChERS Salts}; D --> E(Centrifugation); E --> F[Transfer Supernatant]; F --> G{Dispersive SPE Cleanup}; G --> H(Centrifugation); H --> I[Final Extract for LC-MS/MS Analysis];

} caption: Generalized QuEChERS workflow for sample preparation.

Experimental Protocol: A Self-Validating System for Contamination Control

This protocol outlines a robust procedure for methomyl residue analysis, incorporating self-validating checks for contamination.

Objective: To accurately quantify methomyl residues in a complex matrix while minimizing contamination.

Materials:

  • Methomyl certified reference standard

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (or other appropriate mobile phase modifier)

  • QuEChERS extraction salts and d-SPE tubes

  • LC-MS/MS system

Procedure:

  • System Suitability Check:

    • Begin by injecting a series of at least three solvent blanks. The baseline should be clean with no significant peaks at the retention time of methomyl. This validates the cleanliness of the instrument.

  • Calibration Curve:

    • Prepare a series of calibration standards from a fresh stock solution.

    • Inject the calibration standards from lowest to highest concentration. The correlation coefficient (r²) should be >0.99.

  • Sample Preparation (QuEChERS):

    • Homogenize the sample.

    • Weigh a representative portion into a centrifuge tube.

    • Add acetonitrile and the QuEChERS extraction salts.

    • Shake vigorously and centrifuge.

    • Take an aliquot of the supernatant and add it to a d-SPE tube containing the appropriate sorbent for your matrix.

    • Vortex and centrifuge.

    • The resulting supernatant is your final extract.

  • Quality Control Checks:

    • Method Blank: Prepare a blank matrix (a sample of the same type that is known to be free of methomyl) using the same procedure as your samples. This will identify any contamination introduced during the sample preparation process.

    • Spiked Sample: Spike a portion of the blank matrix with a known concentration of methomyl and process it alongside your samples. The recovery should be within an acceptable range (typically 70-120%). This validates the efficiency of your extraction and cleanup.

    • Continuing Calibration Verification (CCV): Inject a mid-level calibration standard periodically throughout your sample sequence to ensure the instrument's response remains stable.

By incorporating these self-validating steps, you can have a high degree of confidence in the accuracy of your methomyl residue data.

References

  • Determination of Methomyl Residue in Tobacco Samples by Heart-Cutting Two-Dimensional Liquid Chromatography with Tandem Mass Spectrometry. (2020). National Institutes of Health. [Link]

  • Determination of Methomyl Residues in Bohe by Ultrahigh-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS). (2020). PubMed Central. [Link]

  • Methomyl (WHO Pesticide Residues Series 5). INCHEM. [Link]

  • Manual of Methods of Analysis of Foods: Pesticide Residues. Food Safety and Standards Authority of India. [Link]

  • Reduction of methomyl and acetamiprid residues from tomatoes after various household washing solutions. (2019). Taylor & Francis Online. [Link]

  • Sample Preparation for Food Contaminant Analysis. LCGC International. [Link]

  • Interference Testing and Mitigation in LC-MS/MS Assays. (2017). American Association for Clinical Chemistry. [Link]

  • Quality Control of Pesticide Residue Measurements and Evaluation of Their Results. (2021). National Institutes of Health. [Link]

  • Dissipation of methomyl residues in tomato fruits, soil and water using LC-MS/MS. (2019). Journal of Plant Protection Research. [Link]

  • The analysis of methomyl, a carbamate pesticide, in post-mortem samples. ResearchGate. [Link]

  • Pesticide Testing Considerations: A Guide for QA and Food Safety Managers. Eurofins USA. [Link]

  • Pesticides. U.S. Food and Drug Administration. [Link]

  • Sample Preparation Methods for Pesticides Analysis in Food Matrices and Environmental Samples by Chromatography-Based Techniques: A Review. ResearchGate. [Link]

  • Methomyl. U.S. Environmental Protection Agency. [Link]

  • Quality Control Procedures for Pesticide Residues Analysis. European Commission. [Link]

  • Residue Analysis of Pesticides, Herbicides, and Fungicides in Various Water Sources Using Gas Chromatography-Mass Spectrometry. IntechOpen. [Link]

  • Method Validation and Quality Control Procedures for Pesticide Residues Analysis in Food and Feed. European Commission. [Link]

  • FDA Releases FY 2022 Pesticide Residue Monitoring Report. U.S. Food and Drug Administration. [Link]

Sources

Optimization

Technical Support Center: Methomyl D3 Lifecycle Management

Topic: Best Practices for Storage, Handling, and Troubleshooting of Methomyl D3 Document ID: TS-METD3-001 Version: 2.4 (Current) Critical Safety Directive (Read First) WARNING: HIGH TOXICITY AGENT Methomyl D3 (CAS: 13981...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Best Practices for Storage, Handling, and Troubleshooting of Methomyl D3 Document ID: TS-METD3-001 Version: 2.4 (Current)

Critical Safety Directive (Read First)

WARNING: HIGH TOXICITY AGENT Methomyl D3 (CAS: 1398109-07-3) retains the toxicological profile of its parent compound, Methomyl. It is a potent cholinesterase inhibitor .[1]

  • Hazard Class: WHO Class IB (Highly Hazardous).

  • Primary Risk: Neurotoxicity via inhalation, ingestion, or dermal absorption.

  • Mandatory PPE: Double nitrile gloves, chemical safety goggles, and handling exclusively within a certified fume hood.

  • Neutralization: In case of spill, use 10% sodium carbonate solution to hydrolyze the carbamate bond, rendering it less toxic (see Degradation Mechanism below).

Module 1: Storage & Stability (The "Static" Phase)

This section addresses the preservation of isotopic purity and chemical integrity prior to analysis.[2][3]

Q: What is the optimal storage condition for the neat (solid) standard vs. working solutions?

A:

  • Neat Standard: Store at -20°C (or lower). The primary threat to the solid is moisture-induced hydrolysis. Keep the vial in a desiccator within the freezer.

  • Stock Solutions: Store at -20°C in amber glass vials.

  • Solvent Choice: Methanol (MeOH) or Acetonitrile (ACN). Avoid water-containing solvents for long-term storage.

Q: Why must I equilibrate the vial before opening?

A: This is a critical error point. Removing a vial from -20°C and opening it immediately causes atmospheric moisture to condense inside the cold vial.

  • The Risk: Water introduction initiates hydrolysis (degradation) and can alter the net weight of the hygroscopic powder, invalidating your gravimetric preparation.

  • The Protocol: Allow the vial to stand at room temperature (20-25°C) for 30 minutes inside a desiccator before breaking the seal.

Q: Does Methomyl D3 suffer from isotopic scrambling?

A: Methomyl D3 (typically S-methyl-d3) is relatively stable against exchange in neutral organic solvents. However, protic solvents at extreme pH (acidic or basic) can facilitate Hydrogen-Deuterium Exchange (HDX), leading to signal loss in the MRM transition window.

  • Best Practice: Use aprotic solvents (like Acetonitrile) for stock preparation if possible, or high-purity Methanol. Avoid acidified methanol for storage periods >1 month.

Module 2: Handling & Preparation (The "Active" Phase)

Q: What is the "pH Danger Zone" for Methomyl D3?

A: Carbamates are notoriously unstable in alkaline conditions.

  • Safe Zone: pH 5.0 – 7.0.[1][4]

  • Danger Zone: pH > 8.0.

  • Mechanism: Hydroxide ions (

    
    ) attack the carbonyl carbon of the carbamate group, cleaving the ester bond.
    
  • Application: Ensure your LC mobile phase buffers (e.g., Ammonium Acetate) are not adjusted to pH > 7.5.

Q: Can I use plastic consumables (tips, tubes)?

A: Methomyl has a moderate


 (approx 1.24) and is not highly lipophilic, so adsorption to polypropylene is less severe than with pyrethroids. However, for trace-level quantification (<1 ppb):
  • Recommendation: Use silanized glass inserts for autosampler vials.

  • Reasoning: Minimizes non-specific binding that can distort the Internal Standard (IS) response ratio.

Q: How do I validate the integrity of my stock solution?

A: Perform a "Zero-Injection" Cross-Check :

  • Inject your new Methomyl D3 stock (diluted to working range).

  • Monitor the transition for native Methomyl (unlabeled).

  • Pass Criteria: The native signal must be <0.5% of the D3 signal. If higher, your standard has either degraded (lost D label) or contains native impurities.

Module 3: Troubleshooting Analytical Issues

Q: My Methomyl D3 signal is dropping over the course of a long LC-MS sequence. Why?

A: This indicates in-vial degradation.

  • Check 1 (Solvent): Is your autosampler set to 4°C? If not, thermal degradation may occur in methanol.

  • Check 2 (pH): Did you use a basic buffer? (See pH Danger Zone).

  • Check 3 (Precipitation): If the sample matrix is cold acetonitrile and the IS is in water, solubility shock can precipitate the standard.

Q: I see "Crosstalk" where the D3 standard appears in the Native Methomyl channel.

A: This is usually an isotopic purity issue or mass resolution setting.

  • Isotopic Contribution: Methomyl D3 (

    
    ) has a natural isotope distribution. If your mass spec resolution is too wide (Unit vs. High Res), the tail of the D3 peak might bleed into the Native channel.
    
  • Solution: Narrow the quadrupole isolation window (e.g., from 0.7 Da to 0.4 Da) or lower the IS concentration.

Data Summary: Solvent Compatibility Table
SolventSolubilityStability (24h @ 25°C)Recommended for Stock?
Methanol HighHigh (Neutral pH)YES
Acetonitrile HighHighYES
Water Moderate (58 g/L)Moderate (Hydrolysis risk)NO (Use for working dilution only)
Acetone HighHighNO (High volatility affects concentration)
Hexane LowN/ANO

Visualizations

Diagram 1: Methomyl D3 Lifecycle Workflow

This diagram illustrates the critical decision points from receipt to analysis to prevent data loss.

MethomylLifecycle Receipt Receipt of Standard (Check Seal & CoA) Storage Storage (-20°C, Desiccated) Receipt->Storage Immediate Equilibration Equilibration (30 min @ RT) Storage->Equilibration Prior to use StockPrep Stock Prep (MeOH/ACN, Neutral pH) Equilibration->StockPrep Prevent Condensation StockPrep->Storage Return excess (minimize cycles) WorkingSol Working Solution (Use immediately) StockPrep->WorkingSol Dilution Analysis LC-MS/MS Analysis WorkingSol->Analysis Inject

Caption: Figure 1. The Critical Path for Methomyl D3 handling. Note the mandatory equilibration step to prevent moisture ingress.

Diagram 2: Hydrolytic Degradation Pathway

Understanding why the standard fails is key to prevention. This diagram shows the alkaline hydrolysis mechanism.

Degradation Methomyl Methomyl D3 (Intact Carbamate) Alkaline Alkaline Conditions (pH > 8.0, OH- attack) Methomyl->Alkaline Exposure Intermediate Unstable Tetrahedral Intermediate Alkaline->Intermediate Nucleophilic Attack Products Degradation Products: 1. Methomyl Oxime 2. CO2 3. Amine Intermediate->Products Ester Cleavage

Caption: Figure 2. Mechanism of Alkaline Hydrolysis. Exposure to pH > 8.0 rapidly cleaves the carbamate ester, destroying the analytical signal.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4109, Methomyl. Retrieved from [Link]

  • Food and Agriculture Organization (FAO) (2002). FAO Specifications and Evaluations for Plant Protection Products: Methomyl. Retrieved from [Link]

  • International Programme on Chemical Safety (IPCS) (1996). Environmental Health Criteria 178: Methomyl. World Health Organization. Retrieved from [Link]

  • ResolveMass Laboratories (2025). Deuterated Internal Standards for LC-MS: Selection & Best Practices. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparison Guide: Methomyl-D3 vs. 13C-Methomyl Internal Standards

This guide provides a rigorous technical comparison between Methomyl-D3 and Methomyl-13C as internal standards (IS) for LC-MS/MS analysis. It is designed for analytical chemists and toxicologists requiring high-precision...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison between Methomyl-D3 and Methomyl-13C as internal standards (IS) for LC-MS/MS analysis. It is designed for analytical chemists and toxicologists requiring high-precision quantitation of carbamate residues.

Executive Summary

In the quantitative analysis of Methomyl (methyl N-[[(methylamino)carbonyl]oxy]ethanimidothioate), the choice of internal standard is the single most critical factor determining method accuracy.

  • Methomyl-D3 (Deuterated): The industry "workhorse." It is cost-effective and widely available but suffers from the Deuterium Isotope Effect , leading to retention time (RT) shifts. For early-eluting polar compounds like Methomyl, this shift can result in the IS failing to compensate for matrix effects (ion suppression), potentially causing quantitation errors of 10–20% in complex matrices (e.g., ginger, tobacco, high-fat foods).

  • Methomyl-13C (Carbon-13): The "gold standard." It exhibits perfect co-elution with the native analyte. While significantly more expensive, it provides absolute correction for matrix effects and instrument drift, making it mandatory for regulated workflows requiring <5% relative standard deviation (RSD) or forensic applications.

Scientific Principles: The Isotope Effect Mechanism

To make an informed choice, one must understand the physicochemical causality behind the performance difference.

The Deuterium Effect (Methomyl-D3)

Deuterium (


H) is heavier than Hydrogen (

H), but the critical difference lies in the C-D bond length . The C-D bond is shorter and has a lower zero-point vibrational energy than the C-H bond.[1]
  • Consequence: This results in a smaller molar volume and slightly lower lipophilicity (lower polarizability).

  • Chromatographic Impact: In Reverse Phase Liquid Chromatography (RPLC), Methomyl-D3 interacts less strongly with the C18 stationary phase than native Methomyl.

  • Result: Methomyl-D3 elutes earlier than the native analyte.

    • Why this matters for Methomyl: Methomyl is a polar carbamate (LogP ~0.6–1.2) that often elutes early in the chromatogram (1–3 mins) where matrix interferences are densest. Even a shift of 0.05–0.1 minutes can move the IS out of a suppression zone that affects the analyte, rendering the IS correction useless.

The Carbon-13 Advantage

Carbon-13 (


C) adds mass via neutrons in the nucleus, not by altering the electron cloud significantly.
  • Consequence: The bond lengths and lipophilicity remain virtually identical to the native

    
    C compound.
    
  • Chromatographic Impact: Methomyl-13C co-elutes exactly with native Methomyl.

  • Result: The IS experiences the exact same ion suppression or enhancement as the analyte at every millisecond of the scan.

Comparative Performance Analysis

The following data summarizes typical performance metrics observed in validation studies (e.g., SANTE/11312/2021 guidelines) for polar pesticides.

Table 1: Technical Performance Comparison
FeatureMethomyl-D3 (e.g., S-methyl-d3)Methomyl-13C (e.g., N-methyl-13C)
Retention Time Shift -0.02 to -0.10 min (Elutes earlier)0.00 min (Perfect co-elution)
Matrix Effect Correction Variable (70–90% efficiency). May miss sharp suppression zones.Absolute (99–100% efficiency). Mirrors analyte suppression exactly.
Isotopic Stability Moderate. Potential H/D exchange if label is on amide-N (rare) or acidic conditions.High. Carbon backbone is non-exchangeable.
Cross-Talk (Interference) Risk of D3 contribution to native signal if resolution is low.Negligible (Mass shift usually +2 or +3 Da).
Cost Factor 1x (Baseline)5x – 10x
Recommended Use Routine screening; clean matrices (water, simple crops).High-stakes forensic tox; complex matrices (spices, soil, liver).
Visualizing the Failure Mode

The diagram below illustrates why D3 fails in complex matrices. The "Matrix Suppression Zone" (red) is a temporal region where co-eluting matrix components suppress ionization.

MatrixEffect cluster_chromatogram Chromatographic Separation (Reverse Phase) D3 Methomyl-D3 (RT: 2.10 min) Matrix Matrix Suppression Zone (RT: 2.14 - 2.18 min) D3->Matrix Elutes BEFORE zone OutcomeD3 RESULT: D3 Signal High / Analyte Signal Low Correction Fails -> Overestimation D3->OutcomeD3 Native Native Methomyl (RT: 2.15 min) Native->Matrix Elutes INSIDE zone (Signal Suppressed) Native->OutcomeD3 OutcomeC13 RESULT: Ratio Remains Constant Correction Succeeds -> Accurate Native->OutcomeC13 C13 Methomyl-13C (RT: 2.15 min) C13->Matrix Elutes INSIDE zone (Signal Suppressed Equally) C13->OutcomeC13

Figure 1: Mechanism of Internal Standard Failure. Methomyl-D3 elutes slightly before the suppression zone, leading to a high IS signal relative to the suppressed analyte signal, causing calculated concentration errors.

Validated Experimental Protocol

This protocol is designed to validate the performance of the chosen IS. It uses a "Post-Column Infusion" method, which is the gold standard for visualizing matrix effects.

Materials
  • Analytes: Methomyl (Native), Methomyl-D3, Methomyl-13C.

  • Matrix: Blank Strawberry or Tobacco extract (high complexity).

  • LC-MS/MS: C18 Column (e.g., Agilent ZORBAX Eclipse Plus, 1.8 µm), Triple Quadrupole MS.

Workflow: Matrix Effect Visualization
  • Setup: Connect a syringe pump containing the Native Methomyl standard (100 ppb) to the LC flow via a T-piece after the column but before the MS source.

  • Infusion: Infuse Native Methomyl continuously at 10 µL/min to create a steady background signal (baseline).

  • Injection: Inject a Blank Matrix Extract (no Methomyl) into the LC.

  • Observation: Monitor the Methomyl transition (m/z 163 → 88). You will see "dips" in the baseline where matrix components suppress ionization.

  • Overlay: Inject your Internal Standards (D3 and 13C) normally. Overlay their chromatograms on the infusion baseline.

    • Pass Criteria: The IS peak must align perfectly with the "dip" (if present) at the analyte's retention time.

    • Fail Criteria: The D3 peak elutes before the dip, while the analyte elutes inside the dip.

Routine Quantitation Workflow (QuEChERS)

Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis LC-MS/MS Analysis Sample Homogenized Sample (10g) Spike ADD INTERNAL STANDARD (Critical Step) Sample->Spike Accurate Pipetting Extract Extraction (Acetonitrile + Salts) Spike->Extract Vortex 1 min Decision Choice of IS? Spike->Decision Cleanup dSPE Cleanup (PSA/C18) Extract->Cleanup Centrifuge LC UHPLC Separation (C18, Gradient) Cleanup->LC Inject 2-5 µL MS MS/MS Detection (MRM Mode) LC->MS ESI Positive Data Data Processing (Area Ratio Calculation) MS->Data

Figure 2: Standard Analytical Workflow. The IS is added immediately before extraction to correct for recovery losses and matrix effects.

References

  • European Commission. (2021). SANTE/11312/2021: Analytical quality control and method validation procedures for pesticide residues analysis in food and feed.Link

  • Wang, S., et al. (2023).[1] Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry. National Institutes of Health (PMC). Link

  • Chawla, S., et al. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? Clinical Laboratory News. Link

  • Karnes, H. T., et al. (2005). Evaluation of Deuterium Isotope Effects in Normal-Phase LC-MS-MS Separations. Journal of Chromatographic Science. Link

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution.Link

Sources

Comparative

Technical Comparison: LC-MS/MS vs. GC-MS for Methomyl Residue Detection

Executive Summary: The Thermal Stability Imperative For the detection of Methomyl (CAS: 16752-77-5), LC-MS/MS is the superior analytical technique , offering approximately 10-50x greater sensitivity and significantly hig...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thermal Stability Imperative

For the detection of Methomyl (CAS: 16752-77-5), LC-MS/MS is the superior analytical technique , offering approximately 10-50x greater sensitivity and significantly higher reproducibility than GC-MS.

The scientific consensus rests on a single physicochemical property: Thermal Instability . Methomyl is a carbamate insecticide that rapidly degrades into Methomyl Oxime (and subsequently acetonitrile) inside hot GC injection ports. While GC-MS analysis is possible via derivatization, it introduces procedural complexity and artifact risks that LC-MS/MS avoids entirely by analyzing the analyte in its liquid state.

This guide details the mechanistic differences, provides a self-validating LC-MS/MS protocol, and outlines the specific conditions required if GC-MS must be used.

Part 1: The Physicochemical Divergence

To understand the performance gap, one must analyze the behavior of the Methomyl molecule under thermal stress.

The Degradation Mechanism

In a GC inlet (typically 250°C+), Methomyl undergoes a breakdown that compromises quantitative accuracy.

  • LC-MS/MS: Ionization occurs at atmospheric pressure and moderate temperatures (ESI source), preserving the parent molecule

    
    .
    
  • GC-MS: Thermal stress causes the loss of the N-methylcarbamoyl group.

MethomylDegradation Methomyl Methomyl (Parent) [Thermally Labile] Heat GC Inlet Heat (>200°C) Methomyl->Heat Oxime Methomyl Oxime (Degradation Product) Heat->Oxime Primary Breakdown Aceto Acetonitrile + Methyl Isocyanate Heat->Aceto Secondary Fragmentation

Figure 1: Thermal degradation pathway of Methomyl in GC environments. LC-MS/MS bypasses this pathway entirely.

Part 2: Head-to-Head Performance Data

The following data aggregates performance metrics from comparative studies (e.g., Analytical Methods, 2019 and Taylor & Francis, 2021).

MetricLC-MS/MS (Gold Standard)GC-MS/MS (Alternative)
Limit of Detection (LOD) 0.03 – 0.5 μg/kg (ppb) 0.9 – 2.0 μg/kg (ppb)
Limit of Quantitation (LOQ) 0.6 – 1.5 μg/kg 3.0 – 5.7 μg/kg
Linearity (

)
> 0.999 (0.1–100 ppb)> 0.990 (Requires Derivatization)
Sample Preparation QuEChERS (Direct)QuEChERS + Derivatization
Throughput High (10-15 min run)Low (Extra prep time required)
Primary Artifact Matrix suppression (manageable)Methomyl Oxime interference

Verdict: LC-MS/MS detects Methomyl at concentrations ~30x lower than GC-MS without the need for chemical modification.

Part 3: LC-MS/MS Experimental Protocol (Gold Standard)

This protocol is designed for self-validation . If the specific MRM transitions listed below do not appear, the system is not optimized.

Instrumentation Setup
  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+) .

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus or equivalent), 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

    • Why Formate? Ammonium formate boosts ionization efficiency for carbamates, enhancing the

      
       signal.
      
Multiple Reaction Monitoring (MRM) Transitions

Configure the triple quadrupole to monitor these specific transitions. The ratio between the Quantifier and Qualifier ions acts as the confirmation criteria.

AnalytePrecursor Ion (

)
Product Ion (Quantifier)Product Ion (Qualifier)Collision Energy (V)
Methomyl 163.1

88.0 106.0 10 - 15
Methomyl-D3 (IS)166.191.0109.010 - 15
  • Transition Logic: The loss of the carbamate moiety (

    
    , mass 75) from 163 yields the characteristic fragment at 
    
    
    
    88.

Part 4: GC-MS Experimental Protocol (The "Oxime" Workaround)

If LC-MS/MS is unavailable, you cannot simply inject Methomyl. You must stabilize it or deliberately degrade it and measure the product.

The Derivatization Requirement

Direct injection leads to poor peak shape and "ghost" peaks. The standard workaround is converting Methomyl to Methomyl-Oxime-TMS .

  • Hydrolysis: Treat extract with NaOH to convert all Methomyl to Methomyl Oxime.[1]

  • Derivatization: React with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS at 60°C for 30 mins.

  • Analysis: Measure the TMS-derivative.

    • Risk:[2] This measures Total Methomyl + Thiodicarb, as Thiodicarb also degrades to the oxime. You lose the ability to distinguish between the parent pesticides.

Part 5: Universal Extraction Protocol (QuEChERS)

Regardless of the detection method (LC or GC), the extraction relies on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) method. The Acetate Buffering (AOAC 2007.01) version is preferred for Methomyl to prevent pH-dependent degradation.

QuEChERS Sample Homogenized Sample (10g Fruit/Veg) Extract Add 10mL Acetonitrile (ACN) + 1% Acetic Acid Sample->Extract Salts Add Salts (AOAC 2007.01) 4g MgSO4 + 1.5g NaOAc Extract->Salts Shake Shake vigorously (1 min) Centrifuge (3000 rpm) Salts->Shake dSPE Dispersive SPE Cleanup (PSA + C18 + MgSO4) Shake->dSPE Split Split Extract dSPE->Split LC LC-MS/MS Dilute with Mobile Phase A (Direct Analysis) Split->LC Preferred GC GC-MS Evaporate & Derivatize (BSTFA Treatment) Split->GC Alternative

Figure 2: QuEChERS extraction workflow showing the divergence for LC and GC preparation.

Step-by-Step Protocol
  • Weigh: 10g homogenized sample into a 50mL centrifuge tube.

  • Extract: Add 10mL Acetonitrile (containing 1% Acetic Acid). Vortex 1 min.

  • Partition: Add 4g anhydrous

    
     and 1.5g Sodium Acetate (NaOAc). Shake vigorously for 1 min immediately to prevent clumping.
    
    • Why NaOAc? Buffers pH to ~5.0, protecting base-sensitive Methomyl from degradation.

  • Centrifuge: 3000 rpm for 5 mins.

  • Cleanup (d-SPE): Transfer 1mL supernatant to a tube containing 150mg

    
     and 25mg PSA (Primary Secondary Amine).
    
    • Note: For fatty matrices, add 25mg C18.

  • Final Polish: Centrifuge and transfer supernatant to autosampler vial.

References

  • Analytical Methods (RSC). (2019). Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides. Retrieved from [Link]

  • Taylor & Francis. (2021). LC-MS/MS and GC-MS/MS cross-checking analysis method for 247 pesticide residues in sweet pepper. Retrieved from [Link]

  • U.S. EPA. (2001). Method 531.2: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water by Direct Aqueous Injection HPLC.[3][4] Retrieved from [Link]

  • National Institutes of Health (PubMed). Sensitive determination of methomyl in blood using gas chromatography-mass spectrometry as its oxime tert.-butyldimethylsilyl derivative. Retrieved from [Link]

Sources

Validation

Precision Quantitation of Methomyl: Linearity and Detection Limits using Methomyl-D3

Executive Summary: The Case for Isotope Dilution In the high-stakes arena of pesticide residue analysis, Methomyl (S-methyl N-[(methylcarbamoyl)oxy]thioacetimidate) presents unique challenges due to its high polarity and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Isotope Dilution

In the high-stakes arena of pesticide residue analysis, Methomyl (S-methyl N-[(methylcarbamoyl)oxy]thioacetimidate) presents unique challenges due to its high polarity and susceptibility to matrix-induced ion suppression in LC-MS/MS.[1] While external calibration remains a common entry-level approach, it frequently fails to meet the rigorous accuracy standards required for regulatory compliance (e.g., SANTE/11312/2021) when analyzing complex matrices like tobacco, tea, or high-sugar fruits.

This guide objectively compares the performance of External Calibration against Stable Isotope Dilution Assay (SIDA) using Methomyl-D3 . Experimental evidence and field applications demonstrate that incorporating Methomyl-D3 as an internal standard (IS) significantly expands the linear dynamic range, lowers the effective Limit of Quantitation (LOQ), and provides a self-validating correction mechanism for matrix effects.

Technical Deep Dive: The Matrix Effect Challenge

The Problem: Ion Suppression

Methomyl is typically analyzed using Electrospray Ionization (ESI) in positive mode (


). In complex samples, co-eluting matrix components (phospholipids, pigments, sugars) compete for charge in the ESI droplet.
  • External Calibration: Fails to account for this competition. If the matrix suppresses the signal by 40%, the calculated concentration will be 40% lower than reality.

  • Methomyl-D3 Solution: As a deuterated isotopologue, Methomyl-D3 co-elutes perfectly with the target analyte. It experiences the exact same suppression. Therefore, the ratio of the analyte area to the IS area remains constant, nullifying the error.

Diagram: Mechanism of Matrix Correction

The following diagram illustrates how Methomyl-D3 corrects for signal fluctuation caused by matrix interferences.

MatrixCorrection Sample Complex Sample (Analyte + Matrix) IS_Add Add Methomyl-D3 (Internal Standard) Sample->IS_Add ESI ESI Source (Ionization) IS_Add->ESI Suppression Matrix Suppression (Signal Reduction) ESI->Suppression Co-elution Detector Mass Spec Detector Suppression->Detector Result_Ext External Cal: Uncorrected Error Detector->Result_Ext Absolute Area Result_IS IS Method: Ratio (A/IS) Constant Detector->Result_IS Area Ratio

Figure 1: Mechanism of error correction using Methomyl-D3. Unlike external calibration which relies on absolute peak area, the IS method relies on the response ratio, which remains stable even when total signal is suppressed.

Comparative Performance Guide

The following data synthesizes performance metrics from validated LC-MS/MS methodologies.

Table 1: Performance Metrics Comparison
FeatureMethod A: External CalibrationMethod B: Matrix-Matched CalibrationMethod C: Methomyl-D3 (SIDA)
Linearity (

)
0.980 - 0.995> 0.995> 0.999
Linear Range 10 – 500 ng/mL5 – 500 ng/mL0.5 – 1000 ng/mL
Matrix Effect Error High (± 20-50%)Low (± 10-20%)Negligible (< 5%)
LOQ (Limit of Quantitation) ~10 ng/mL~5 ng/mL~0.1 - 2.3 ng/mL
Throughput High (Fast prep)Low (Requires blank matrix)High (Single curve)
Cost LowMediumMedium-High (IS Cost)
Analysis of Data
  • Linearity & Range: Methomyl-D3 allows for a wider dynamic range (up to 3 orders of magnitude).[2] External calibration curves often plateau at lower concentrations due to background noise or saturation, whereas the ratiometric method linearizes the response.

  • Detection Limits: By reducing the signal-to-noise (S/N) variability, Methomyl-D3 allows labs to confidently integrate smaller peaks. Validated methods have achieved LOQs as low as 0.69 ng/mL in tobacco and 0.005 mg/kg in vegetables when using internal standards.

  • Workflow Efficiency: Method B (Matrix-Matching) requires a "blank" matrix that perfectly matches the sample, which is often impossible in routine testing (e.g., matching a specific variety of tomato). Methomyl-D3 eliminates this need, allowing a single solvent-based calibration curve to quantify diverse sample types.

Validated Experimental Protocol

Objective: Quantification of Methomyl in vegetable matrix using QuEChERS extraction and LC-MS/MS with Methomyl-D3.

Reagents
  • Target: Methomyl (Analytical Standard).[2][3]

  • Internal Standard: Methomyl-D3 (10 µg/mL in Acetonitrile).

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol or Acetonitrile.

Workflow Diagram

Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis LC-MS/MS Analysis Weigh Weigh 10g Sample Spike Spike IS: Add 50µL Methomyl-D3 Weigh->Spike Extract Add 10mL ACN + Salts (MgSO4/NaCl) Spike->Extract Centrifuge Centrifuge (5000 rpm, 5 min) Extract->Centrifuge Cleanup d-SPE Cleanup (PSA/C18) Centrifuge->Cleanup Inject Inject 2µL Cleanup->Inject Separation C18 Column Separation (Gradient Elution) Inject->Separation Detection MRM Detection Methomyl: 163.1 -> 88.0 D3: 166.1 -> 91.0 Separation->Detection

Figure 2: Step-by-step QuEChERS extraction workflow integrating Methomyl-D3 spiking prior to extraction to account for recovery losses.

Detailed Steps
  • Spiking (Critical Step): Add Methomyl-D3 to the homogenized sample before extraction. This ensures the IS corrects for both extraction efficiency (recovery) and matrix effects.

    • Target IS Concentration: 50 ng/mL in final extract.

  • Extraction: Add 10 mL Acetonitrile and QuEChERS salt packet (4g MgSO4, 1g NaCl). Shake vigorously for 1 min.

  • d-SPE Cleanup: Transfer supernatant to a tube containing PSA (Primary Secondary Amine) to remove sugars/fatty acids.

  • LC-MS/MS Parameters:

    • Column: C18 (e.g., 2.1 x 100 mm, 1.8 µm).

    • MRM Transitions:

      • Methomyl:

        
         (Quant), 
        
        
        
        (Qual).
      • Methomyl-D3:

        
         (Quant).
        
  • Calculation: Plot the Area Ratio (

    
    ) vs. Concentration Ratio.
    

References

  • Determination of Methomyl Residue in Tobacco Samples by Heart-Cutting Two-Dimensional Liquid Chromatography with Tandem Mass Spectrometry. Source: National Institutes of Health (PMC). URL:[Link]

  • LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives. (Demonstrates matrix effect principles applicable to Methomyl). Source: MDPI (Foods Journal). URL:[Link]

  • Independent Laboratory Validation for Thiodicarb/Methomyl in Water. Source: US Environmental Protection Agency (EPA). URL:[Link]

  • Internal Standard versus External Standard Calibration: An Uncertainty Case Study. Source: SciELO (Química Nova). URL:[Link]

  • Matrix Effects in Multi-Residue Pesticide Analysis When Using LC-MS/MS. Source: Restek Corporation. URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Methomyl Extraction: A Cross-Validation of QuEChERS, SPE, and LLE

For researchers, scientists, and professionals in drug development and environmental analysis, the accurate quantification of the carbamate insecticide Methomyl is paramount. This technical guide offers an in-depth compa...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development and environmental analysis, the accurate quantification of the carbamate insecticide Methomyl is paramount. This technical guide offers an in-depth comparison of the three most prevalent sample extraction methodologies: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE). This document moves beyond a simple recitation of protocols to provide a foundational understanding of the principles behind each technique, supported by experimental data and field-proven insights to guide your selection of the most appropriate method for your analytical needs.

Introduction to Methomyl Analysis

Methomyl (S-methyl-N-[(methylcarbamoyl)oxy]thioacetimidate) is a broad-spectrum insecticide used on a variety of agricultural crops.[1][2][3][4] Its high toxicity and potential for environmental contamination necessitate robust and reliable analytical methods for its detection in diverse matrices such as food, water, and soil.[5][6][7] The initial and most critical step in the analytical workflow is the extraction of Methomyl from the sample matrix, a process that significantly influences the accuracy, precision, and sensitivity of the final measurement.

The choice of extraction method is a critical decision point in method development. It is dictated by the physicochemical properties of Methomyl, the complexity of the sample matrix, the required limit of detection, sample throughput, and available resources. This guide provides a comparative analysis of QuEChERS, SPE, and LLE to empower you to make an informed decision.

Comparative Overview of Extraction Methodologies

Each extraction technique operates on distinct principles, offering a unique set of advantages and disadvantages. The optimal choice depends on a careful consideration of these factors in the context of the specific analytical challenge.

FeatureQuEChERSSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Principle Single-step buffered acetonitrile extraction followed by salting-out and dispersive SPE cleanup.Analyte partitioning between a liquid sample and a solid sorbent material.Analyte partitioning between two immiscible liquid phases.
Primary Application Multi-residue pesticide analysis in food and agricultural products.Cleanup and concentration of analytes from aqueous and organic solutions.General-purpose extraction for a wide range of sample types.
Advantages High throughput, low solvent consumption, cost-effective, simple procedure.High selectivity, excellent cleanup, potential for automation.Wide applicability, can handle larger sample volumes.
Disadvantages Matrix effects can be significant, may not be suitable for all analyte/matrix combinations.Can be time-consuming, potential for cartridge clogging, requires method development for sorbent selection.Labor-intensive, requires large volumes of organic solvents, potential for emulsion formation.
Typical Recovery Generally high (often >85%).[8][9]Good to high, dependent on sorbent and elution optimization.Variable, can be lower and less reproducible than other methods.[8]

Experimental Protocols and Methodologies

A self-validating system is the cornerstone of trustworthy analytical results. The following protocols are presented with detailed steps and explanations to ensure reproducibility and robustness.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method has gained widespread adoption for pesticide residue analysis due to its simplicity and efficiency.[10][11][12][13] The AOAC Official Method 2007.01 is a commonly referenced version.[10]

This protocol is adapted from established QuEChERS methodologies.[10]

  • Sample Homogenization:

    • Weigh 15 g of a homogenized tomato sample into a 50 mL centrifuge tube. The homogenization step is critical to ensure a representative sample.

  • Extraction:

    • Add 15 mL of acetonitrile containing 1% acetic acid. The acetic acid helps to stabilize Methomyl.

    • Add the contents of a QuEChERS extraction salt packet (containing magnesium sulfate, sodium chloride, and sodium citrate/acetate). These salts induce phase separation between the aqueous sample and the acetonitrile.

    • Shake vigorously for 1 minute. This ensures thorough mixing and partitioning of Methomyl into the acetonitrile layer.

    • Centrifuge at 4000 rpm for 5 minutes. This separates the solid matrix components from the acetonitrile extract.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate. PSA removes organic acids and other polar interferences, while magnesium sulfate removes residual water.

    • Vortex for 30 seconds.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Transfer the cleaned extract into a vial for analysis by LC-MS/MS or GC-MS.

Solid-Phase Extraction (SPE)

SPE is a powerful technique for sample cleanup and concentration, particularly for aqueous samples.[5][14] The selection of the appropriate sorbent is crucial for achieving high recovery and a clean extract.

This protocol is based on general SPE principles and specific guidance for pesticides.[15][16][17]

  • Cartridge Selection and Conditioning:

    • Select a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) suitable for retaining polar compounds like Methomyl.

    • Condition the cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. This activates the sorbent and ensures proper interaction with the sample.

  • Sample Loading:

    • Pass a known volume of the water sample (e.g., 100 mL) through the conditioned cartridge at a slow, steady flow rate (approximately 5 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove any unretained, water-soluble impurities.

  • Elution:

    • Elute the retained Methomyl with a small volume (e.g., 5-10 mL) of an appropriate organic solvent, such as ethyl acetate or a mixture of methanol and ethyl acetate.[18] The choice of elution solvent is critical for efficient recovery.

  • Concentration and Analysis:

    • The eluate can be concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for chromatographic analysis.

Liquid-Liquid Extraction (LLE)

LLE is a traditional and widely used extraction method based on the differential solubility of an analyte in two immiscible liquids.[8][19][20]

This protocol is based on the principles outlined in EPA Method 3510C and other LLE procedures.[18][19]

  • Sample Preparation:

    • Homogenize a known weight of the sample (e.g., 25 g) and place it in a separatory funnel.

    • Add a specific volume of deionized water to create an aqueous slurry.

  • Extraction:

    • Add a volume of a water-immiscible organic solvent, such as ethyl acetate, to the separatory funnel.[18]

    • Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.

    • Allow the layers to separate. If an emulsion forms, it can be broken by centrifugation or the addition of a small amount of salt.

  • Solvent Collection:

    • Drain the organic layer into a collection flask.

    • Repeat the extraction process two more times with fresh portions of the organic solvent to ensure complete extraction of Methomyl.

  • Drying and Concentration:

    • Pass the combined organic extracts through a column of anhydrous sodium sulfate to remove any residual water.

    • Concentrate the extract to a small volume using a rotary evaporator or a gentle stream of nitrogen before analysis.

Performance Data and Cross-Validation

The following tables summarize representative performance data for the three extraction methods. It is important to note that actual performance will vary depending on the specific matrix, instrumentation, and laboratory conditions.

Table 1: Recovery and Precision Data for Methomyl Extraction

Extraction MethodMatrixAverage Recovery (%)Relative Standard Deviation (RSD, %)Reference
QuEChERSTomatoes87.8 - 101.32.5 - 7.5[5]
QuEChERSSpinach, Rice, Mandarin101.3 - 105.8Not Specified[8]
QuEChERSSoil65 - 116≤ 17[21]
LLESpinach, Rice, Mandarin62.6 - 85.5Not Specified[8]
LLEPost-mortem Blood~58Not Specified[12]
SPEMintGood Recovery (qualitative)Not Specified[5]

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

Analytical MethodExtraction MethodMatrixLODLOQReference
LC-MS/MSQuEChERSTomatoes0.01 mg/kg0.03 mg/kg[5]
GC-MSQuEChERSCanned Peach-1 - 10 µg/kg[12]
HPLC/UVLLE followed by SPE cleanupSoil-20 µg/kg[22]

Workflow and Decision-Making Diagrams

To visualize the experimental process and aid in method selection, the following diagrams are provided.

General Analytical Workflow for Methomyl

Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Homogenization Sample Homogenization (e.g., blending, grinding) QuEChERS QuEChERS Homogenization->QuEChERS Select Method SPE Solid-Phase Extraction (SPE) Homogenization->SPE Select Method LLE Liquid-Liquid Extraction (LLE) Homogenization->LLE Select Method Cleanup Cleanup / Concentration QuEChERS->Cleanup SPE->Cleanup LLE->Cleanup Analysis Instrumental Analysis (LC-MS/MS, GC-MS, HPLC-UV) Cleanup->Analysis Data Data Interpretation & Quantification Analysis->Data DecisionMatrix Start Start: Define Analytical Needs HighThroughput High Sample Throughput? Start->HighThroughput ComplexMatrix Complex Matrix? HighThroughput->ComplexMatrix No QuEChERS Choose QuEChERS HighThroughput->QuEChERS Yes LowLOD Low LOD Required? ComplexMatrix->LowLOD No SPE Choose SPE ComplexMatrix->SPE Yes LowLOD->SPE Yes LLE Consider LLE (with potential for extensive cleanup) LowLOD->LLE No

Caption: Decision matrix for selecting a Methomyl extraction method.

Conclusion and Recommendations

The selection of an appropriate sample extraction method is a critical determinant of the quality and reliability of Methomyl residue analysis.

  • QuEChERS is highly recommended for routine analysis of a large number of food and agricultural samples due to its speed, cost-effectiveness, and high throughput. However, careful consideration of matrix effects is necessary, and matrix-matched calibration is often required for accurate quantification. [8]

  • Solid-Phase Extraction (SPE) is the method of choice when high selectivity and sample cleanup are paramount, especially for aqueous samples or complex matrices where QuEChERS may fall short. The potential for automation also makes SPE attractive for laboratories with the necessary equipment.

  • Liquid-Liquid Extraction (LLE) remains a viable option, particularly when dealing with larger sample volumes or when more specialized extraction conditions are required. While it can be labor-intensive and consume large volumes of solvents, its versatility ensures its continued relevance in certain applications.

Ultimately, the choice between QuEChERS, SPE, and LLE should be based on a thorough evaluation of the specific analytical requirements, available resources, and the nature of the sample matrix. Method validation is essential to ensure that the chosen extraction technique meets the required performance criteria for accuracy, precision, and sensitivity.

References

  • Comparison of QuEChERS and Liquid–Liquid extraction methods for the simultaneous analysis of pesticide residues using LC-MS/MS. ResearchGate. [Link]

  • Comparison of QuEChERS sample preparation methods for the analysis of pesticide residues in fruit and vegetables. ResearchGate. [Link]

  • A Comparison of the QUECHERSER Mega-Method for Pesticide Determination in Loamy-Clayed Soil and the Effect of Organic Amendments on Pendimethalin, Oxyfluorfen, and Trifloxystrobin Soil Persistence. MDPI. [Link]

  • Comparison of recovery efficiency and matrix effect reduction in pesticide residue analysis: QuEChERS with d-SPE, SPE, and FaPEx in apples and Korean cabbage. Semantic Scholar. [Link]

  • Modification of the QuEChERS Method for Drug Analysis in Biological Sample: A Review. Pandawa Institute Journals. [Link]

  • Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD. PMC. [Link]

  • Comparison of QuEChERS sample preparation methods for the analysis of pesticide residues in canned and fresh peach. ResearchGate. [Link]

  • Comparison of four extraction methods for the analysis of 24 pesticides in soil samples with gas chromatography–mass spectrometry and liquid chromatography–ion trap–mass spectrometry. ResearchGate. [Link]

  • Modification of multiresidue QuEChERS protocol to minimize matrix effect and improve recoveries for determination of pesticide residues in dried herbs followed by GC-MS/MS. CABI. [Link]

  • Determination of Methomyl Residues in Bohe by Ultrahigh-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS). PubMed Central. [Link]

  • Methomyl. US EPA. [Link]

  • Optimization of SPE parameters: a ) type of the elution solvent and b )... ResearchGate. [Link]

  • Official Methods of Analysis of AOAC INTERNATIONAL. Oxford Academic. [Link]

  • Methomyl; 416239-01. US EPA. [Link]

  • FAO SPECIFICATIONS AND EVALUATIONS FOR PLANT PROTECTION PRODUCTS METHOMYL. FAO. [Link]

  • SPE Environmental Food. Agilent. [Link]

  • ECM for Methomyl in Soil - MRID 42288001. US EPA. [Link]

  • Genfarm Methomyl 225 Insecticide label. Genfarm. [Link]

  • Official Methods of Analysis (2002). Regulations.gov. [Link]

  • METHOMYL 200 SL. Villa Crop Protection. [Link]

  • Methomyl (Ref: OMS 1196). AERU - University of Hertfordshire. [Link]

  • Environmental Fate and Toxicology of Methomyl. ResearchGate. [Link]

  • Official Methods of Analysis Program. AOAC INTERNATIONAL. [Link]

  • Automated Solid-Phase Extraction (SPE) for Pesticides. PromoChrom. [Link]

  • Method 3510C: Separatory Funnel Liquid-Liquid Extraction. US EPA. [Link]

  • Hazard Assessment of the Insecticide Methomyl to Aquatic Organisms in the San Joaquin River System. California State Water Resources Control Board. [Link]

  • Step-by-Step Procedures For Extractions. Chemistry LibreTexts. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Selecting the Optimal HPLC Column for Methomyl Separation

For Researchers, Scientists, and Drug Development Professionals The accurate and robust quantification of Methomyl, a widely used carbamate insecticide, is a critical task in environmental monitoring, food safety, and to...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The accurate and robust quantification of Methomyl, a widely used carbamate insecticide, is a critical task in environmental monitoring, food safety, and toxicology studies. High-Performance Liquid Chromatography (HPLC) stands as the primary analytical technique for this purpose. The heart of any successful HPLC method is the column, as it dictates the separation's efficiency, selectivity, and overall performance. This guide provides an in-depth comparison of various HPLC columns for Methomyl separation, grounded in scientific principles and supported by experimental data from established methods.

Understanding Methomyl's Physicochemical Properties: The Key to Column Selection

Methomyl (S-methyl-N-[(methylcarbamoyl)oxy]thioacetimidate) is a relatively polar compound. It possesses a high solubility in water (54.7 g/L) and a low octanol-water partition coefficient (logP = 0.093).[1][2][3] This polarity is a crucial factor in predicting its behavior on different reversed-phase HPLC columns. In reversed-phase chromatography, the stationary phase is nonpolar, and the mobile phase is polar. Polar analytes, like Methomyl, will have weaker interactions with a nonpolar stationary phase, leading to earlier elution times. The challenge, therefore, lies in selecting a column that provides sufficient retention and selectivity for accurate quantification, especially in complex matrices.

The Contenders: A Comparative Analysis of HPLC Column Chemistries

The most common reversed-phase HPLC columns feature silica particles bonded with different functional groups. The choice of this bonded phase significantly impacts the separation mechanism. We will evaluate the performance of three popular column chemistries for Methomyl separation: C18 (Octadecylsilane), C8 (Octylsilane), and Phenyl.

C18 Columns: The Industry Workhorse

C18 columns are the most widely used in reversed-phase HPLC due to their strong hydrophobic retention and versatility.[4][5] The stationary phase consists of silica particles bonded with 18-carbon alkyl chains.

Mechanism of Interaction: The primary retention mechanism for Methomyl on a C18 column is hydrophobic (van der Waals) interactions between the analyte and the long C18 chains. Although Methomyl is polar, it has nonpolar regions in its structure that can interact with the stationary phase.

Performance Insights:

  • Retention: C18 columns provide the strongest retention among the alkyl-bonded phases due to their high hydrophobicity.[4][5] This can be advantageous for retaining a polar analyte like Methomyl long enough to achieve separation from early-eluting matrix components.

  • Selectivity: The high density of the C18 chains offers excellent shape selectivity, allowing for the separation of closely related compounds.

  • Official Methods: Notably, both the U.S. Environmental Protection Agency (EPA) and AOAC International have official methods for Methomyl analysis that specify the use of a C18 column, underscoring its reliability and robustness for this application.[6][7]

C8 Columns: The Faster Alternative

C8 columns are packed with silica particles bonded with 8-carbon alkyl chains. They are less hydrophobic than their C18 counterparts.

Mechanism of Interaction: Similar to C18, the primary interaction is hydrophobic. However, the shorter carbon chains result in weaker interactions.

Performance Insights:

  • Retention: C8 columns exhibit lower retention for nonpolar and moderately polar compounds compared to C18 columns.[4][5] For a polar analyte like Methomyl, this will result in shorter analysis times. This can be beneficial for high-throughput screening but may compromise resolution from matrix interferences if not carefully optimized.

  • Selectivity: While still offering good selectivity, the lower hydrophobicity might lead to different elution patterns compared to C18, which can be exploited during method development. For relatively polar compounds, a C8 column can sometimes provide a better choice.[5][8]

Phenyl Columns: A Different Mode of Selectivity

Phenyl columns have a stationary phase where phenyl groups are bonded to the silica particles, often with a short alkyl spacer (e.g., phenyl-hexyl).

Mechanism of Interaction: Phenyl columns offer a mixed-mode separation mechanism. Besides hydrophobic interactions, they provide π-π interactions between the phenyl rings of the stationary phase and any aromatic or unsaturated moieties in the analyte.[9][10] While Methomyl does not have an aromatic ring, the double bonds in its structure can participate in these interactions.

Performance Insights:

  • Retention and Selectivity: Phenyl columns are an excellent choice when C18 or C8 columns do not provide the desired separation.[10] The unique π-π interactions can lead to a different selectivity for polar and aromatic compounds.[9][10][11] For polar analytes, phenyl columns can sometimes offer enhanced retention and unique elution orders compared to purely alkyl-based phases.[12] They are also known to be more stable in highly aqueous mobile phases, which are often required for the analysis of polar compounds.[12]

Performance Data Summary

Column TypePrimary InteractionTypical Retention of MethomylAdvantages for Methomyl AnalysisDisadvantages for Methomyl AnalysisEstablished Methods
C18 HydrophobicModerate to StrongRobust, reliable, excellent selectivity, widely used in official methods.[6][7]Longer analysis times compared to C8.EPA Method 531.2, AOAC Official Method 995.14.[13]
C8 HydrophobicWeaker than C18Faster analysis times, suitable for high-throughput screening.[4][5]Potentially lower resolution from early eluting interferences.Less common in official methods for Methomyl.
Phenyl Hydrophobic & π-πVariableUnique selectivity, good for polar compounds, stable in highly aqueous mobile phases.[9][12]May have lower stability compared to C18 and C8 columns.[14]Not commonly cited in official methods for Methomyl but a good alternative for method development.

Experimental Protocols: A Self-Validating System

To ensure trustworthy and reproducible results, a well-defined experimental protocol is paramount. Below is a detailed, step-by-step methodology for evaluating HPLC column performance for Methomyl separation, based on established methods.

Preparation of Standard Solutions and Mobile Phase
  • Methomyl Stock Standard (1000 µg/mL): Accurately weigh approximately 10 mg of Methomyl reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with HPLC-grade methanol.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serial dilution of the stock standard with the initial mobile phase composition.

  • Mobile Phase: A typical mobile phase for Methomyl analysis is a mixture of water and an organic solvent like acetonitrile or methanol.[15][16] For example, a starting condition could be 30:70 (v/v) acetonitrile:water. The aqueous component may contain a buffer or an acidifier like formic acid to improve peak shape. All mobile phase components should be filtered through a 0.45 µm filter and degassed prior to use.

HPLC System and Conditions
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or mass spectrometry (MS) detector.

  • Column: The column to be evaluated (e.g., C18, C8, or Phenyl, typically 4.6 mm i.d. x 150 mm, 5 µm particle size).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV detection at 235 nm (a more sensitive wavelength for Methomyl) or MS detection for higher selectivity and sensitivity.[8]

Performance Evaluation
  • System Suitability: Inject the mid-level working standard (e.g., 1 µg/mL) six times.

  • Calculate Key Performance Metrics:

    • Retention Time (t_R): The time it takes for Methomyl to elute from the column.

    • Tailing Factor (T_f): A measure of peak symmetry. A value of 1 indicates a perfectly symmetrical peak.

    • Theoretical Plates (N): A measure of column efficiency. Higher values indicate better efficiency.

    • Resolution (R_s): The degree of separation between the Methomyl peak and the nearest eluting peak (from a matrix or a mix of standards).

  • Linearity: Inject the series of working standards and construct a calibration curve by plotting peak area versus concentration. A correlation coefficient (r²) greater than 0.995 is typically desired.

Visualizing the Workflow and Logic

To better illustrate the experimental process and the decision-making logic, the following diagrams are provided.

ExperimentalWorkflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_eval Performance Evaluation cluster_conclusion Conclusion prep_standards Prepare Methomyl Standard Solutions prep_mobile_phase Prepare and Degas Mobile Phase hplc_setup Set Up HPLC System (Pump, Column, Detector) prep_mobile_phase->hplc_setup inject_sample Inject Standard/Sample hplc_setup->inject_sample acquire_data Acquire Chromatographic Data inject_sample->acquire_data calc_metrics Calculate Performance Metrics (t_R, T_f, N, R_s) acquire_data->calc_metrics assess_linearity Assess Linearity (r²) select_column Select Optimal Column assess_linearity->select_column

Caption: Experimental workflow for HPLC column performance evaluation.

ColumnSelectionLogic cluster_columns Column Chemistries cluster_interactions Primary Interactions cluster_performance Expected Performance analyte Methomyl (Polar) C18 C18 analyte->C18 C8 C8 analyte->C8 Phenyl Phenyl analyte->Phenyl hydrophobic_strong Strong Hydrophobic C18->hydrophobic_strong hydrophobic_moderate Moderate Hydrophobic C8->hydrophobic_moderate pi_pi π-π & Hydrophobic Phenyl->pi_pi perf_C18 Good Retention High Resolution hydrophobic_strong->perf_C18 perf_C8 Faster Analysis Sufficient Resolution? hydrophobic_moderate->perf_C8 perf_Phenyl Alternative Selectivity Good for Polar Analytes pi_pi->perf_Phenyl

Caption: Logic for selecting an HPLC column based on Methomyl's properties.

Conclusion and Recommendations

The choice between C18, C8, and Phenyl columns for Methomyl separation depends on the specific analytical goals.

  • For robust and reliable quantification , especially for regulatory purposes, a C18 column is the recommended starting point, supported by its prevalence in official methods. Its strong retention provides the best opportunity for resolving Methomyl from complex sample matrices.

  • For high-throughput screening where analysis time is a critical factor, a C8 column can be a suitable alternative, provided that adequate resolution from interferences is achieved.

  • When developing a new method or encountering challenges with co-eluting peaks on alkyl-based columns, a Phenyl column offers a valuable alternative selectivity that may provide the necessary resolution.

Ultimately, the optimal column choice should be confirmed through experimental validation using the specific sample matrix and HPLC system in your laboratory. By understanding the interplay between Methomyl's physicochemical properties and the stationary phase chemistry, researchers can confidently select the most appropriate column to achieve accurate and reliable results.

References

  • Pharmaguideline. (2024, May 1). Difference between C8 and C18 Columns Used in HPLC System. Retrieved from [Link]

  • YouTube. (2024, September 25). C8 vs C18 Columns in HPLC: What's the Difference and Which Should You Use? Retrieved from [Link]

  • Chromatography Forum. (2013, April 19). Phenyl column. Retrieved from [Link]

  • HALO Columns. Reversed Phase Positive Charge Surface Phenyl-Hexyl Phase for Improved Separations of Basic Analytes. Retrieved from [Link]

  • Chromatography Online. (2016, September 13). Getting the Most from Phenyl Stationary Phases for HPLC. Retrieved from [Link]

  • Agilent Technologies, Inc. (2009, October 6). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Retrieved from [Link]

  • Morhchem. High-Quality Wholesale Column C8 And C18. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Methomyl; 416239-01. Retrieved from [Link]

  • Nacalai Tesque, Inc. 8. Methods in Developing Mobile Phase Condition for C18 Column. Retrieved from [Link]

  • Zheng, Y., et al. (2020). Determination of Methomyl Residues in Bohe by Ultrahigh-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS). Journal of Analytical Methods in Chemistry, 2020, 8859431. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (2002). FAO SPECIFICATIONS AND EVALUATIONS FOR PLANT PROTECTION PRODUCTS: METHOMYL. Retrieved from [Link]

  • MDPI. (2020, November 1). Retention Behaviour of Alkylated and Non-Alkylated Polycyclic Aromatic Hydrocarbons on Different Types of Stationary Phases in Gas Chromatography. Retrieved from [Link]

  • LCGC North America. (2017, June 1). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, November 1). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Retrieved from [Link]

  • Agilent Technologies, Inc. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Retrieved from [Link]

  • Phenomenex. Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity. Retrieved from [Link]

  • SIELC Technologies. Separation of Methomyl on Newcrom R1 HPLC column. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Method for determination of oxamyl and methomyl in groundwater. Retrieved from [Link]

  • Scribd. Methomyl | PDF | High Performance Liquid Chromatography. Retrieved from [Link]

  • MTC-USA. APPLICATION NOTES - HPLC. Retrieved from [Link]

  • Inti Everspring. (2019, March 8). METHOMYL 98% TC. Retrieved from [Link]

  • LCGC International. (2014, November 1). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. Retrieved from [Link]

  • PubMed. (2009, January). Selectivity differences between alkyl and polar-modified alkyl phases in reversed phase high performance liquid chromatography. Retrieved from [Link]

  • AERU - University of Hertfordshire. (2025, November 13). Methomyl (Ref: OMS 1196). Retrieved from [Link]

  • ResearchGate. (2025, August 7). Organic solvent effects in reversed-phase liquid chromatography in relation to column testing. Retrieved from [Link]

  • Regulations.gov. (2025, September 17). We make routine analysis simple. Retrieved from [Link]

  • PubMed Central. (2020, November 5). Determination of Methomyl Residues in Bohe by Ultrahigh-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS). Retrieved from [Link]

  • Inchem.org. (1996). Methomyl (EHC 178, 1996). Retrieved from [Link]

  • Villa Crop Protection. METHOMYL 90 SP. Retrieved from [Link]

  • ResearchGate. Retention behavior of selected basic, acidic and neutral analytes on three different chromatographic stationary phases in presence of chaotropic mobile phase additives. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 2). EPA Method 531.2: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water by Direct Aqueous Injection HPLC with Postcolumn Derivatization. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Separation Of Methionine Enantiomers By Using Teicoplanin And Cyclofructan Columns. Retrieved from [Link]

Sources

Comparative

Method Ruggedness and Robustness Testing for Methomyl Analysis: A Comparative Guide

Method ruggedness and robustness testing for Methomyl analysis[1] Executive Summary This guide provides a technical comparison and validation framework for the analysis of Methomyl (S-methyl N-[(methylcarbamoyl)oxy]thioa...

Author: BenchChem Technical Support Team. Date: February 2026

Method ruggedness and robustness testing for Methomyl analysis[1]

Executive Summary

This guide provides a technical comparison and validation framework for the analysis of Methomyl (S-methyl N-[(methylcarbamoyl)oxy]thioacetimidate), a thermally labile carbamate insecticide. We objectively compare the High-Sensitivity LC-MS/MS Method (The "Gold Standard") against the Traditional HPLC-UV Method , focusing on Robustness (resistance to internal parameter variations) and Ruggedness (intermediate precision under external variables).

Key Finding: While HPLC-UV provides cost-effective routine monitoring for high-concentration formulations, LC-MS/MS coupled with buffered QuEChERS extraction is the only robust solution for trace-level residue analysis due to Methomyl's thermal instability and rapid degradation at alkaline pH.

Scientific Foundation: The Methomyl Challenge

Methomyl presents unique analytical challenges that dictate the choice of method and validation strategy:

  • Thermal Instability: Methomyl degrades into methomyl oxime and acetonitrile at high temperatures. This makes Gas Chromatography (GC) inherently non-robust without derivatization, rendering Liquid Chromatography (LC) the required separation technique.

  • pH Sensitivity: Methomyl is stable at pH 5–7 but undergoes rapid hydrolysis at pH > 9.[2] Robustness testing must rigorously evaluate buffer pH stability.

  • Polarity: High water solubility (54.7 g/L) requires specific extraction modifications (salting out) to ensure recovery.

Definitions (ICH Q2(R1) & USP <1225>)
  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in internal method parameters (e.g., flow rate, pH, mobile phase composition).[3]

  • Ruggedness (Intermediate Precision): The reproducibility of results under external variations (e.g., different analysts, days, instruments).

Methodology Comparison: LC-MS/MS vs. HPLC-UV

The following table summarizes the performance metrics derived from comparative validation studies.

FeatureLC-MS/MS (Triple Quadrupole) HPLC-UV (Diode Array) Verdict
Detection Principle Mass-to-charge ratio (MRM mode)UV Absorbance (235 or 254 nm)LC-MS/MS offers superior specificity.[4]
Sensitivity (LOD) 0.001 – 0.005 mg/kg0.05 – 0.1 mg/kgLC-MS/MS is ~100x more sensitive.
Linearity Range 0.005 – 1.0 mg/kg (

)
0.5 – 50 mg/kg (

)
HPLC-UV is suitable only for formulations.
Selectivity High (Matrix effects can be compensated)Low (Prone to matrix interferences)LC-MS/MS is required for complex matrices (food/soil).
Thermal Robustness High (ESI source operates at lower temp)High (Ambient column temp)Both are superior to GC.

Experimental Protocols

Sample Preparation: Buffered QuEChERS (The Robust Choice)

Rationale: Standard QuEChERS (AOAC 2007.01) uses acetate buffering to maintain pH < 6, preventing Methomyl degradation during extraction. Unbuffered methods (Original QuEChERS) fail robustness testing in alkaline matrices (e.g., spinach).

Step-by-Step Protocol:

  • Homogenization: Weigh 10 g of sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL 1% Acetic Acid in Acetonitrile (MeCN) .

    • Robustness Check: The acidification is critical. Pure MeCN yields lower recovery.

  • Salting Out: Add 4 g MgSO₄ and 1 g NaOAc (Sodium Acetate). Shake vigorously for 1 min.

    • Causality: The exothermic reaction ensures phase separation; NaOAc buffers the aqueous layer to pH ~5.

  • Centrifugation: 4000 rpm for 5 min.

  • Clean-up (dSPE): Transfer 1 mL supernatant to a tube containing 150 mg MgSO₄ and 25 mg PSA (Primary Secondary Amine).

    • Critical Control Point: PSA removes sugars/fatty acids but increases pH. Do not exceed 25 mg PSA or Methomyl recovery will drop due to alkaline hydrolysis.

Instrumental Parameters
Method A: LC-MS/MS (Recommended)
  • Column: C18 (100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol (MeOH).

  • Gradient: 0-1 min (10% B), 1-6 min (10-90% B), 6-8 min (90% B).

  • MRM Transitions:

    • Quantifier: m/z 163.1

      
       88.0 (Collision Energy: 15 eV)
      
    • Qualifier: m/z 163.1

      
       106.0 (Collision Energy: 10 eV)
      
Method B: HPLC-UV (Alternative)
  • Column: C18 (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Water:Acetonitrile (80:20 v/v), Isocratic.

  • Flow Rate: 1.0 mL/min.

  • Detection: 235 nm.

Robustness Testing: Plackett-Burman Design

To scientifically validate robustness, we employ a Plackett-Burman Design (PBD) .[1][5] This multivariate approach screens


 variables in 

experiments, identifying which factors statistically impact method performance (Recovery and Retention Time).

Experimental Factors & Levels:

FactorCodeLow Level (-1)Nominal (0)High Level (+1)
pH of Mobile Phase A3.84.04.2
Flow Rate (mL/min) B0.280.300.32
Column Temp (°C) C354045
% Organic Start D8%10%12%
Buffer Conc. (mM) E456

Evaluation Criteria:

  • A method is Robust if the effect of any factor on Recovery is

    
     and Resolution 
    
    
    
    .
  • Critical Insight: For Methomyl, pH (Factor A) is often the most significant factor. If the PBD shows significant deviation at pH 4.2, the method controls must be tightened to

    
     pH units.
    

Ruggedness (Intermediate Precision) Testing

Ruggedness ensures the method works in your lab tomorrow, not just in my lab today.

Protocol:

  • Design: Analyze 3 QC levels (Low, Mid, High) in triplicate over 3 distinct days.

  • Variables:

    • Day 1: Analyst 1, Instrument A, Column Lot 1.

    • Day 2: Analyst 2, Instrument A, Column Lot 1.

    • Day 3: Analyst 1, Instrument B, Column Lot 2.

  • Acceptance Criteria:

    • Within-run RSD

      
      .
      
    • Between-run (Total) RSD

      
       (for trace analysis) or 
      
      
      
      (for formulations).

Visualization of Workflows

Figure 1: Robustness & Validation Decision Tree

This diagram illustrates the logical flow for determining if a method is validated or requires re-optimization.

RobustnessValidation Start Start Method Validation PBD Execute Plackett-Burman Design (7 Factors, 8 Runs) Start->PBD Analyze Analyze Effect on Recovery & Retention Time PBD->Analyze Decision Are all effects < Critical Value? Analyze->Decision Robust Method is ROBUST Proceed to Ruggedness Decision->Robust Yes NotRobust Identify Significant Factor (e.g., pH sensitivity) Decision->NotRobust No Optimize Tighten Control Limits (e.g., pH +/- 0.05) NotRobust->Optimize ReTest Re-verify Specific Factor Optimize->ReTest ReTest->Decision

Caption: Figure 1: Decision logic for assessing method robustness using Experimental Design (DOE).

Figure 2: Methomyl Analysis Workflow (LC-MS/MS)

MethomylWorkflow Sample Sample Homogenization (10g) Extract Extraction 1% Acetic Acid in ACN (Prevents Degradation) Sample->Extract Salt Salting Out MgSO4 + NaOAc (Phase Separation) Extract->Salt Clean dSPE Clean-up MgSO4 + PSA (Remove Sugars) Salt->Clean Inject LC-MS/MS Injection MRM Mode Clean->Inject Data Data Analysis Quantification Inject->Data

Caption: Figure 2: Optimized QuEChERS workflow ensuring Methomyl stability during extraction.

References

  • European Commission. (2021). Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed (SANTE/11312/2021).Link

  • ICH. (2005).[6][7][8] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Lehotay, S. J. (2007). Determination of Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate and Gas Chromatography/Mass Spectrometry and Liquid Chromatography/Tandem Mass Spectrometry: First Action 2007.01. Journal of AOAC International. Link

  • U.S. EPA. (2020). Method 8321B: Solvent-Extractable Nonvolatile Compounds by High-Performance Liquid Chromatography/Thermospray/Mass Spectrometry (HPLC/TS/MS) or Ultraviolet (UV) Detection.Link

  • Malhat, F. M. (2015). Degradation profile and safety evaluation of methomyl residues in tomato and soil. Bulletin of the National Research Centre. Link

Sources

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